molecular formula C8H6F3N3 B600014 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine CAS No. 185133-82-8

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

Cat. No.: B600014
CAS No.: 185133-82-8
M. Wt: 201.152
InChI Key: FLJWRLOENAETFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine ( 185133-82-8) is a high-purity, off-white to light brown solid with a molecular formula of C8H6F3N3 and a molecular weight of 201.15 g/mol . It is supplied with a guaranteed HPLC purity of 98.19% and should be stored at 2-8°C, protected from light . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in a wide range of pharmacologically active molecules and several marketed drugs . The incorporation of a trifluoromethyl (CF3) group is a strategic modification that significantly enhances a molecule's properties by improving its metabolic stability, membrane permeability, and binding affinity due to the group's high electronegativity and lipophilicity . As such, this compound serves as a versatile and valuable building block for drug discovery programs. Researchers can utilize this chemical to synthesize novel analogs for screening against various biological targets. Its structure is particularly relevant for developing potential therapeutics for central nervous system (CNS) disorders, as similar scaffolds are found in compounds evaluated for Alzheimer's disease , and in oncology, where imidazo[1,2-a]pyridine derivatives have shown potent activity as FLT3 inhibitors for acute myeloid leukemia . Furthermore, this core structure is also investigated for its anti-inflammatory potential through selective COX-2 inhibition .

Properties

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)6-4-14-3-1-2-5(12)7(14)13-6/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJWRLOENAETFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] The strategic incorporation of a trifluoromethyl group at the 2-position and an amine at the 8-position of this heterocyclic system can significantly modulate its physicochemical and pharmacological properties, offering a promising avenue for the development of novel therapeutics. This technical guide provides a comprehensive overview of a robust and reproducible synthetic pathway to 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine, intended for researchers, scientists, and professionals in the field of drug development. The narrative delves into the mechanistic rationale behind the chosen synthetic strategy, detailed experimental protocols, and the characterization of key intermediates and the final product.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system, a fused bicyclic heterocycle, is a recurring motif in a diverse array of pharmaceuticals.[3][4] Its rigid structure and ability to engage in various non-covalent interactions make it an ideal scaffold for designing molecules that can selectively bind to biological targets. Notable examples of drugs featuring this core include the anxiolytic, alpidem, and the hypnotic, zolpidem.[2]

The introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[5] Concurrently, the presence of an amino group at the 8-position provides a crucial handle for further functionalization, enabling the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR). This guide outlines a logical and efficient multi-step synthesis to access the title compound, 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The core imidazo[1,2-a]pyridine ring can be constructed via the cyclocondensation of a suitably substituted 2-aminopyridine derivative with a three-carbon electrophilic building block.

G Target 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine Intermediate1 8-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine Target->Intermediate1 Reduction Intermediate2 Pyridine-2,3-diamine Intermediate1->Intermediate2 Cyclocondensation Intermediate3 3-Bromo-1,1,1-trifluoroacetone Intermediate1->Intermediate3 Intermediate4 2-Amino-3-nitropyridine Intermediate2->Intermediate4 Reduction StartingMaterial 2-Aminopyridine Intermediate4->StartingMaterial Nitration G cluster_0 Cyclocondensation Reaction Reagent1 Pyridine-2,3-diamine Heat Reflux Reagent1->Heat Reagent2 3-Bromo-1,1,1-trifluoroacetone Reagent2->Heat Solvent Ethanol Solvent->Heat Product 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine Heat->Product

Sources

An In-depth Technical Guide to 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "drug-like" properties and presence in numerous marketed drugs.[1][2][3] This bicyclic system, formed by the fusion of imidazole and pyridine rings, offers a unique three-dimensional structure that facilitates interactions with a wide range of biological targets.[4] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[5]

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[6] When combined with the imidazo[1,2-a]pyridine scaffold, the trifluoromethyl group can significantly modulate the compound's physicochemical and biological properties.[7] This guide focuses on a specific, yet underexplored derivative, 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine , providing a comprehensive overview of its anticipated chemical properties, plausible synthetic routes, and potential applications in drug discovery, based on the established chemistry of related analogues.

PART 1: Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis commences with the nitration of 2-amino-3-bromopyridine, followed by the introduction of the trifluoromethyl group and subsequent cyclization to form the imidazo[1,2-a]pyridine ring. The final step involves the reduction of the nitro group to the desired 8-amino functionality.

Synthetic_Pathway A 2-Amino-3-bromopyridine B 3-Bromo-2-nitropyridin-6-amine A->B HNO3/H2SO4 C 3-Bromo-2-nitro-6-(trifluoroacetylamino)pyridine B->C TFAA, Pyridine D 3-Bromo-6-(trifluoromethyl)pyridin-2-amine C->D 1. HF, SF4 2. H2O E 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine D->E Bromoacetaldehyde F 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine E->F Buchwald-Hartwig amination (e.g., NaN(SiMe3)2) or SNAr with NH3

Caption: Proposed synthetic pathway for 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Bromo-2-nitropyridin-6-amine

  • Rationale: Nitration of 2-amino-3-bromopyridine is expected to occur at the 6-position due to the directing effects of the amino and bromo substituents.

  • Procedure:

    • To a stirred solution of 2-amino-3-bromopyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

    • Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-bromo-2-nitropyridin-6-amine.

Step 2: Synthesis of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine

  • Rationale: This two-step sequence involves the protection of the amino group, followed by a halogen-exchange fluorination to introduce the trifluoromethyl group.

  • Procedure:

    • To a solution of 3-bromo-2-nitropyridin-6-amine (1.0 eq) in anhydrous dichloromethane, add pyridine (1.5 eq) and cool to 0 °C.

    • Slowly add trifluoroacetic anhydride (TFAA, 1.2 eq) and stir the mixture at 0 °C for 1 hour, then at room temperature for 3 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude N-(3-bromo-2-nitropyridin-6-yl)-2,2,2-trifluoroacetamide is then subjected to fluorination. In a pressure vessel, combine the intermediate with hydrogen fluoride (HF) and sulfur tetrafluoride (SF4).

    • Heat the vessel at a specified temperature and pressure for several hours.

    • After cooling, carefully vent the vessel and quench the reaction mixture with ice water.

    • Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography to obtain 3-bromo-6-(trifluoromethyl)pyridin-2-amine.

Step 3: Synthesis of 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

  • Rationale: The classic Tschitschibabin reaction or a variation thereof is a reliable method for constructing the imidazo[1,2-a]pyridine ring from a 2-aminopyridine.[8]

  • Procedure:

    • A mixture of 3-bromo-6-(trifluoromethyl)pyridin-2-amine (1.0 eq) and bromoacetaldehyde (1.2 eq, typically used as a 45% aqueous solution or generated in situ) in a suitable solvent such as ethanol or isopropanol is heated at reflux for 12-24 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is dissolved in water and neutralized with a base (e.g., sodium bicarbonate).

    • The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purification by flash column chromatography on silica gel yields 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine.

Step 4: Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

  • Rationale: The final step involves the conversion of the 8-bromo substituent to an 8-amino group. This can be achieved through a palladium-catalyzed Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) reaction.

  • Procedure (Buchwald-Hartwig Amination):

    • In an oven-dried flask, combine 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq).

    • Add a source of ammonia (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate like lithium bis(trimethylsilyl)amide).

    • Add anhydrous toluene or another suitable solvent and heat the mixture under an inert atmosphere (e.g., argon) at 80-110 °C for 12-24 hours.

    • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography to afford 2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine.

PART 2: Physicochemical and Spectroscopic Properties

As experimental data for the target compound is not available, the following tables present calculated properties and expected spectroscopic characteristics based on analogous compounds.

Calculated Physicochemical Properties
PropertyPredicted ValueSource/Analogue
Molecular FormulaC8H6F3N3-
Molecular Weight201.15 g/mol PubChem CID: 139031737 (for 7-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine)[9]
XLogP3~2.0PubChem CID: 139031737 (for 7-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine)[9]
Hydrogen Bond Donor Count1PubChem CID: 139031737 (for 7-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine)[9]
Hydrogen Bond Acceptor Count~5PubChem CID: 139031737 (for 7-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine)[9]
pKa~4-5 (pyridine nitrogen)General knowledge of imidazo[1,2-a]pyridines
Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR - Aromatic protons on the pyridine and imidazole rings (δ 6.5-8.5 ppm).- A broad singlet for the -NH2 protons (δ 4.0-6.0 ppm, exchangeable with D2O).- Characteristic coupling patterns for the pyridine ring protons.
¹³C NMR - Aromatic carbons (δ 100-150 ppm).- Carbon of the trifluoromethyl group (quartet due to C-F coupling, δ ~120-130 ppm).- Carbon attached to the amino group (C8) would be shielded compared to the unsubstituted analogue.
¹⁹F NMR - A singlet for the -CF3 group (δ -60 to -70 ppm, relative to CFCl3).
IR (Infrared) - N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹).- C-F stretching vibrations (~1100-1300 cm⁻¹).- Aromatic C-H and C=C/C=N stretching (~3000-3100 cm⁻¹ and ~1400-1650 cm⁻¹, respectively).
Mass Spec (MS) - A molecular ion peak [M]+ corresponding to the exact mass.- Fragmentation patterns involving the loss of HCN, CF3, and other characteristic fragments of the imidazo[1,2-a]pyridine ring.

PART 3: Chemical Reactivity and Stability

The chemical reactivity of 2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is dictated by the interplay of the electron-rich imidazo[1,2-a]pyridine core, the electron-withdrawing trifluoromethyl group, and the nucleophilic 8-amino group.

Reactivity of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is generally susceptible to electrophilic substitution, with the C3 position being the most reactive.[5] However, the presence of the electron-withdrawing -CF3 group at the 2-position will deactivate the imidazole ring towards electrophilic attack.

Reactivity of the 8-Amino Group

The primary amino group at the C8 position is a key functional handle for further derivatization. It can undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted to a variety of other functional groups (e.g., -OH, -CN, -X).

  • Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases).[3]

Reactivity A 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine B Amide Derivative A->B Acyl Chloride/Anhydride C Secondary/Tertiary Amine A->C Alkyl Halide D Diazonium Salt A->D NaNO2, HCl E Imine (Schiff Base) A->E Aldehyde/Ketone

Caption: Key reactions of the 8-amino group.

Stability

Imidazo[1,2-a]pyridine derivatives are generally stable compounds under normal laboratory conditions. The trifluoromethyl group is known to enhance the metabolic stability of drug candidates, suggesting that 2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine would exhibit good stability in biological systems.[6] The compound should be stored in a cool, dry place, protected from light and moisture.

PART 4: Applications in Medicinal Chemistry

The unique combination of the privileged imidazo[1,2-a]pyridine scaffold, the metabolism-enhancing trifluoromethyl group, and the versatile 8-amino functional handle makes 2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine a highly attractive building block for the synthesis of novel drug candidates.

Potential as a Scaffold for Kinase Inhibitors

The imidazo[1,2-a]pyridine core is a common feature in many kinase inhibitors.[10] The 8-amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The trifluoromethyl group can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.

Anticancer and Antimicrobial Potential

Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer and antimicrobial activities.[11][12] The 8-amino group provides a site for the attachment of various pharmacophores to modulate the biological activity and target specificity.

Central Nervous System (CNS) Applications

The imidazo[1,2-a]pyridine scaffold is also found in several CNS-active drugs.[6] The lipophilicity imparted by the trifluoromethyl group may facilitate blood-brain barrier penetration, making this compound a promising starting point for the development of novel treatments for neurological disorders.

Conclusion

While specific experimental data for 2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine remains to be published, a thorough analysis of the chemistry of the imidazo[1,2-a]pyridine scaffold and the influence of trifluoromethyl and amino substituents allows for a robust and scientifically grounded projection of its chemical properties, reactivity, and potential applications. The proposed synthetic route provides a clear and logical pathway for its preparation. The versatile reactivity of the 8-amino group, combined with the favorable physicochemical properties imparted by the trifluoromethyl substituent, positions this compound as a valuable and promising building block for the discovery of novel therapeutics. Further experimental investigation into the synthesis and biological evaluation of 2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is highly warranted.

References

  • Gudmundsson, K. S., & Johns, B. A. (2003). Synthesis and SAR of imidazo[1,2-a]pyridine inhibitors of herpes simplex virus type-1. Bioorganic & Medicinal Chemistry Letters, 13(15), 2541-2544.
  • Kaminski, J. J., et al. (1989). Antiulcer agents. 1. Gastric antisecretory and cytoprotective properties of substituted imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry, 32(8), 1686-1700.
  • Kaur, H., & Singh, J. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Chemistry & Biodiversity, 20(11), e202301037.
  • Kerru, N., et al. (2020). A new series of 1H‐pyrrolo[1,2‐a]imidazol‐6‐yl)acetamides and pyrrolo[1,2‐a]pyrimidin‐7‐yl)acetamides were synthesized by the ultrasound‐assisted tandem pseudo‐four‐component reaction. ChemistrySelect, 5(31), 9645-9650.
  • MySkinRecipes. 8-Trifluoromethyl-Imidazo[1,2-A]Pyridine. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • Orita, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 291-303.
  • Panda, G., & Ganesher, S. R. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34269-34285.
  • MySkinRecipes. 2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol. Available from: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]

  • MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link]

  • RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]

  • ResearchGate. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Available from: [Link]

  • ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • NIH. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Available from: [Link]

  • ResearchGate. Synthesis of imidazo[1,2‐a]pyridine‐6‐carbonitriles 8 i, 8 k, and 8 l. Available from: [Link]

  • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Available from: [Link]

  • ACS Publications. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). Available from: [Link]

  • PubChem. 7-(Trifluoromethyl)imidazo[1,2-A]pyridin-6-amine. Available from: [Link]

Sources

An In-Depth Technical Guide to 7-(Trifluoromethyl)imidazo[1,2-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine, a heterocyclic scaffold of significant interest in modern medicinal chemistry. The imidazo[1,2-a]pyridine core is a recognized privileged structure, forming the basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF₃) group at the 7-position profoundly enhances the molecule's pharmacological profile, improving metabolic stability, lipophilicity, and target binding affinity.[1] This document details the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol, and explores its primary applications, with a focus on its role as an anticancer agent. Methodologies for evaluating its biological activity, specifically its cytotoxic effects on cancer cell lines via the MTT assay, are described in detail. This guide is intended to serve as a core resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered immense attention in drug discovery. Its rigid, planar structure and unique electronic properties make it an excellent scaffold for interacting with a wide array of biological targets. This has led to its incorporation into numerous marketed drugs with diverse therapeutic actions, including anxiolytic, hypnotic, and anti-ulcer activities.[1]

The Role of Trifluoromethylation in Medicinal Chemistry

The introduction of a trifluoromethyl (CF₃) group into a drug candidate is a well-established strategy for optimizing its pharmacokinetic and pharmacodynamic properties. The CF₃ group is highly electronegative and lipophilic, offering several key advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Increased Lipophilicity: The CF₃ group can enhance a molecule's ability to cross cellular membranes, improving bioavailability and tissue distribution.

  • Modulated Acidity/Basicity: It can lower the pKa of nearby functional groups, influencing ionization state and receptor interaction.

  • Improved Binding Affinity: The CF₃ group can engage in unique interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, leading to enhanced binding potency.[1]

The placement of the CF₃ group at the 7-position of the imidazo[1,2-a]pyridine core creates a molecule, CAS Number 944580-91-0 , with a highly desirable profile for development as a therapeutic agent, particularly in oncology.[1]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development. The key properties of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine are summarized below.

PropertyValue
CAS Number 944580-91-0
Molecular Formula C₈H₅F₃N₂
Molecular Weight 186.13 g/mol
IUPAC Name 7-(trifluoromethyl)imidazo[1,2-a]pyridine
Appearance White to off-white crystalline solid
InChI Key TUPNGOKBBWGSGZ-UHFFFAOYSA-N
SMILES C1=CN2C=CN=C2C=C1C(F)(F)F

Synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine

The most reliable and common method for constructing the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction, which involves the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2][3] This section outlines a robust, two-step synthesis pathway starting from commercially available materials.

Synthesis Workflow Diagram

The overall synthetic strategy involves the preparation of the key intermediate, 4-(Trifluoromethyl)pyridin-2-amine, followed by its cyclization to form the target compound.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Cyclocondensation (Tschitschibabin Reaction) SM 2,6-Dichloro-4- (trifluoromethyl)pyridine Reagents1 Aqueous Ammonia (NH₃) THF Solvent + 5% Palladium on Carbon (Pd/C) Hydrogen (H₂) SM->Reagents1 Amination & Reductive Dechlorination Intermediate 4-(Trifluoromethyl)pyridin-2-amine Reagents1->Intermediate Intermediate_ref 4-(Trifluoromethyl)pyridin-2-amine Intermediate->Intermediate_ref Reagents2 Chloroacetaldehyde (50% in H₂O) Sodium Bicarbonate (NaHCO₃) Ethanol Solvent Product 7-(Trifluoromethyl)imidazo[1,2-a]pyridine Reagents2->Product Intermediate_ref->Reagents2

Caption: Overall workflow for the two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(Trifluoromethyl)pyridin-2-amine

  • Rationale: This one-pot, two-stage procedure begins with the nucleophilic aromatic substitution of one chlorine atom on the starting material with ammonia, followed by a palladium-catalyzed reductive dechlorination of the second chlorine atom. Tetrahydrofuran (THF) is used as a co-solvent to improve the solubility of the organic starting material in the aqueous ammonia. Palladium on carbon is a standard and highly effective catalyst for hydrogenation reactions.

  • Protocol:

    • Charge a 200 mL stainless steel autoclave with 2,6-dichloro-4-(trifluoromethyl)pyridine (10 g, 0.046 mol), 28% aqueous ammonia (30.6 mL, 0.44 mol), and tetrahydrofuran (THF, 20 mL).

    • Seal the autoclave and heat the mixture to 150 °C with vigorous stirring. Maintain this temperature for 6 hours.

    • Cool the autoclave to ambient temperature (30-40 °C) and safely vent any excess pressure.

    • To the resulting mixture, add 5% Palladium on Carbon (Pd/C, 54% wet, 300 mg, 0.076 mmol) as a slurry in a small amount of water.

    • Seal the autoclave again, purge with nitrogen, and then pressurize with hydrogen gas to 2.0 MPa.

    • Heat the mixture to 100 °C with vigorous stirring for 3 hours.

    • Cool the reactor to ambient temperature, vent, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, add water, and extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 4-(Trifluoromethyl)pyridin-2-amine as a crystalline solid.[4]

Step 2: Synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine

  • Rationale: This is a classic cyclocondensation reaction. The more nucleophilic ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the chloroacetaldehyde. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the newly formed iminium ion. Sodium bicarbonate is added as a mild base to neutralize the HCl generated during the reaction, which drives the reaction to completion.[3] Ethanol is a suitable polar protic solvent for this transformation.

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser, add 4-(Trifluoromethyl)pyridin-2-amine (1.0 eq), sodium bicarbonate (NaHCO₃, 2.5 eq), and ethanol.

    • Stir the suspension at room temperature for 10 minutes.

    • Add chloroacetaldehyde (50 wt.% solution in water, 1.2 eq) dropwise to the stirred suspension.

    • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 7-(Trifluoromethyl)imidazo[1,2-a]pyridine as a solid.

Applications in Oncological Research

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant potential as anticancer agents.[1] They have been reported to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines, including those from breast, melanoma, and cervical cancers.[1]

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

A key mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is through the inhibition of critical cell survival signaling pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4] Several studies have demonstrated that imidazo[1,2-a]pyridine compounds can effectively inhibit the phosphorylation (activation) of key proteins in this pathway, such as AKT and mTOR, leading to cell cycle arrest and apoptosis.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 7-(CF₃)imidazo[1,2-a]pyridine (and derivatives) Compound->AKT INHIBITS Compound->mTORC1 INHIBITS

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridines.

Protocol for In Vitro Cytotoxicity Evaluation: MTT Assay

To quantify the anticancer activity of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine, a standard colorimetric assay for measuring cell metabolic activity, the MTT assay, is employed.

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

MTT Assay Workflow Diagram

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate (e.g., 24 hours) A->B C 3. Treat with serial dilutions of 7-(CF₃)imidazo[1,2-a]pyridine B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate (2-4 hours) (Yellow MTT -> Purple Formazan) E->F G 7. Solubilize Formazan Crystals (e.g., with DMSO or SDS) F->G H 8. Read Absorbance at ~570 nm G->H I 9. Calculate % Viability and IC₅₀ Value H->I

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Step-by-Step Experimental Protocol
  • Materials:

    • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

    • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

    • 96-well flat-bottom sterile culture plates

    • 7-(Trifluoromethyl)imidazo[1,2-a]pyridine (stock solution in DMSO)

    • MTT reagent (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Multichannel pipette, microplate reader

  • Protocol:

    • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for 'media only' (blank) and 'cells only' (vehicle control).

    • Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.

    • Compound Treatment: Prepare serial dilutions of the 7-(Trifluoromethyl)imidazo[1,2-a]pyridine stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. For the vehicle control wells, add medium with the same percentage of DMSO used for the highest compound concentration.

    • Drug Incubation: Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).

    • Formazan Formation: Incubate the plate for another 2-4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

7-(Trifluoromethyl)imidazo[1,2-a]pyridine is a compelling molecular scaffold with significant therapeutic potential, underscored by the strategic benefits of its core structure and trifluoromethyl substituent. The synthetic route presented is robust and scalable, providing reliable access to the material for further investigation. Its demonstrated activity against cancer cell lines, likely mediated through the inhibition of key survival pathways like PI3K/AKT/mTOR, positions it as a valuable lead compound for the development of novel oncology drugs. Future research should focus on expanding the structure-activity relationship (SAR) through derivatization, conducting in vivo efficacy and safety studies in animal models, and further elucidating its precise molecular targets and mechanisms of action.

References

  • Zhu, D-J., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • Nenajdenko, V. G., et al. (2007). A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5-b]pyridines. Molecules, 12(5), 1097-1105. Available at: [Link]

  • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Gámez-Montaño, R., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(13), 5122. Available at: [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics. Retrieved from [Link]

  • Bouhfid, R., et al. (2020). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 25(22), 5459. Available at: [Link]

  • Shimizu, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 237-251. Available at: [Link]

  • ResearchGate. (n.d.). Characteristics of cytotoxicity. (a) Average IC50 for the compounds... Retrieved from [Link]

  • The Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines... Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]

Sources

A Technical Guide to the Discovery of Novel Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Appeal of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold.[1][2][3] This fused bicyclic 5,6 heterocycle, composed of an imidazole ring fused to a pyridine ring, serves as the foundation for a remarkable diversity of bioactive molecules.[4][5][6] Its structural rigidity, combined with its capacity for versatile substitution, allows for the precise three-dimensional positioning of pharmacophoric features, enabling potent and selective interactions with a wide array of biological targets. Marketed drugs such as zolpidem (an insomnia therapeutic), alpidem (an anxiolytic), and olprinone (a cardiotonic agent) underscore the clinical significance of this heterocyclic system.[6][7][8] This guide provides an in-depth exploration of the strategies, methodologies, and biological insights driving the discovery of the next generation of imidazo[1,2-a]pyridine-based therapeutics.

Synthetic Strategies: Building the Core

The synthetic accessibility of the imidazo[1,2-a]pyridine scaffold is a primary driver of its prevalence in drug discovery programs. A medicinal chemist's ability to rapidly generate diverse libraries of analogues is paramount for establishing robust Structure-Activity Relationships (SAR). Over the decades, the synthetic toolbox for this scaffold has evolved from classical condensation reactions to sophisticated modern methodologies.

Classical and Multicomponent Reactions (MCRs)

The foundational synthesis, first reported by Tschitschibabin in 1925, involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[4][9] This straightforward condensation, while effective, often requires harsh conditions.

A significant leap in efficiency came with the application of multicomponent reactions (MCRs). The Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, has become a workhorse in the field.[10][11]

  • Causality of Choice: The GBB reaction is favored in discovery chemistry for its high "atom economy" and operational simplicity. By combining three diverse inputs in a single step, it allows for the rapid creation of a large chemical space from readily available starting materials. This is crucial for initial hit-finding campaigns where exploring broad chemical diversity is the primary objective. A recent 2024 study successfully utilized the GBB reaction to synthesize a series of novel covalent inhibitors of KRAS G12C, demonstrating its continued relevance in cutting-edge cancer research.[11]

Modern Methodologies: Precision and Efficiency

Recent years have seen the advent of more advanced synthetic techniques, including transition metal-catalyzed reactions and microwave-assisted synthesis, which offer improved yields, milder conditions, and novel pathways for functionalization.[4][12]

  • Copper-Catalyzed Reactions: Copper catalysis has proven particularly effective for various C-N and C-C bond formations in the synthesis of imidazo[1,2-a]pyridines.[12] These methods include annulation reactions and oxidative couplings that provide access to derivatives that are difficult to obtain through traditional means.[12]

  • Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating the discovery cycle.[4][9] This technique provides rapid, uniform heating, often leading to cleaner reactions and higher yields.[4]

dot

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis A 2-Aminopyridine D One-Pot Multicomponent Reaction (e.g., GBB) A->D E Transition-Metal Catalyzed Cyclization A->E B Aldehyde / Ketone B->D B->E C Isocyanide / Alkyne C->D F Imidazo[1,2-a]pyridine Core Scaffold D->F E->F G Functional Group Interconversion & Diversification F->G H Compound Library for Biological Screening G->H

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine libraries.

Key Biological Activities and Therapeutic Targets

The imidazo[1,2-a]pyridine scaffold exhibits a vast range of biological activities, making it a fertile ground for drug discovery across multiple therapeutic areas.[3][5][6]

Anticancer Activity

This is arguably the most extensively explored area for this scaffold. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit a variety of targets crucial for cancer cell proliferation, survival, and metastasis.[13][14]

  • Kinase Inhibition: Many derivatives act as potent inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. Targets include PI3K/Akt, Cyclin-Dependent Kinases (CDKs), and receptor tyrosine kinases like IGF-1R.[13][15] The inhibition of the AKT/mTOR pathway, in particular, has been shown to induce cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[15]

  • Tubulin Polymerization Inhibition: Similar to established chemotherapeutics like vinca alkaloids and taxanes, some imidazo[1,2-a]pyridines can interfere with microtubule dynamics, leading to mitotic arrest and cell death.[13]

  • Induction of Apoptosis: Numerous studies have demonstrated that these compounds can trigger programmed cell death. For instance, novel derivatives have been shown to induce apoptosis in HeLa cervical cancer cells via the p53/Bax-mediated mitochondrial pathway[16] and in HCC1937 breast cancer cells through the extrinsic apoptosis pathway involving caspases 7 and 8.[17][18]

dot

PI3K_AKT_Pathway RTK Growth Factor Receptor (e.g., IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Novel Imidazo[1,2-a]pyridine Compound Inhibitor->AKT Inhibition Inhibitor->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-a]pyridines.

Antimicrobial and Antitubercular Activity

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has shown significant promise in this area.

  • Antibacterial: Derivatives have demonstrated potent activity against a range of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4][9][19]

  • Antitubercular: This is a particularly exciting and advanced area of research. Imidazo[1,2-a]pyridine amides (IPAs) have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb).[20] The clinical candidate Telacebec (Q203) , currently in Phase II trials, targets the QcrB subunit of the cytochrome bcc complex, which is essential for cellular energy generation in Mtb.[20] This represents a novel mechanism of action, crucial for combating multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[20][21]

Central Nervous System (CNS) Activity

The ability of these compounds to cross the blood-brain barrier has led to their development for various CNS disorders.

  • Anticonvulsant: Several series of imidazo[1,2-a]pyridines have been synthesized and shown to possess significant anticonvulsant properties in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, which are standard preclinical tests for antiepileptic drugs.[22][23]

  • Neurodegenerative Diseases: Derivatives have been developed as imaging agents for detecting β-amyloid plaques, a hallmark of Alzheimer's disease.[24] Radioiodinated compounds like IMPY have shown excellent brain uptake and specific binding to these plaques, highlighting their potential as diagnostic tools.[24]

Experimental Protocols: From Synthesis to Biological Validation

Scientific integrity requires that protocols are detailed and reproducible. Below are representative, self-validating methodologies for the synthesis and biological evaluation of a novel imidazo[1,2-a]pyridine.

Protocol: Three-Component Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyridine

This protocol is based on the highly efficient Groebke-Blackburn-Bienaymé reaction.

Objective: To synthesize 2-(4-fluorophenyl)-3-(piperidin-1-ylmethyl)imidazo[1,2-a]pyridine.

Materials:

  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • 4-Fluorobenzaldehyde (1.0 mmol, 124 mg)

  • 1-(Isocyanomethyl)piperidine (1.0 mmol, 124 mg)

  • Scandium (III) triflate (Sc(OTf)₃) (10 mol%, 49 mg)

  • Methanol (5 mL)

  • Standard glassware, magnetic stirrer, and reflux condenser.

Procedure:

  • To a 25 mL round-bottom flask, add 2-aminopyridine, 4-fluorobenzaldehyde, and methanol.

  • Stir the mixture at room temperature for 10 minutes until all solids are dissolved.

  • Add 1-(isocyanomethyl)piperidine to the reaction mixture.

  • Add the catalyst, Scandium (III) triflate.

  • Attach a reflux condenser and heat the reaction mixture to 65 °C (reflux) with vigorous stirring.

  • Causality: The catalyst, Sc(OTf)₃, is a Lewis acid that activates the aldehyde carbonyl group towards nucleophilic attack by the 2-aminopyridine, accelerating the initial imine formation, which is the rate-determining step.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (starting from 10% and increasing to 40%).

  • Validation: Combine the pure fractions, evaporate the solvent, and characterize the resulting solid by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (>95%).

Protocol: In Vitro Anticancer Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect (IC₅₀ value) of a novel imidazo[1,2-a]pyridine compound on a human cancer cell line (e.g., HeLa).

Materials:

  • HeLa (human cervical cancer) cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Novel Imidazo[1,2-a]pyridine compound (dissolved in DMSO to make a 10 mM stock solution).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates, CO₂ incubator (37 °C, 5% CO₂).

Procedure:

  • Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture media from the 10 mM stock. Final concentrations should typically range from 0.1 µM to 100 µM.

  • Controls (Self-Validation):

    • Negative Control: Wells with cells treated only with media containing the same percentage of DMSO as the highest compound concentration (e.g., 0.1%). This validates that the vehicle is not toxic.

    • Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin). This validates the assay's responsiveness.

    • Blank Control: Wells with media only (no cells). This is for background absorbance subtraction.

  • Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compound or controls.

  • Incubate the plate for 48 hours at 37 °C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Quantitative Data and Structure-Activity Relationships (SAR)

The systematic modification of the imidazo[1,2-a]pyridine core and the analysis of the resulting changes in biological activity are fundamental to lead optimization. Data is best presented in a tabular format for clear comparison.

Table 1: Example SAR for Anticancer Activity against HeLa Cells

Compound IDR¹ (Position 2)R² (Position 7)R³ (Position 3)IC₅₀ (µM)[16]
Parent Phenyl-H-H45.2
1a 4-Fluorophenyl-H-H21.8
1b 4-Chlorophenyl-H-H25.1
1c 4-Methoxyphenyl-H-H38.5
2a 4-Fluorophenyl-CH₃-H18.9
2b 4-Fluorophenyl-Cl-H15.4
3a 4-Fluorophenyl-Cl-COCH₃55.7

Interpretation of SAR:

  • Position 2: The introduction of an electron-withdrawing group (e.g., -F, -Cl) on the phenyl ring at position 2 enhances cytotoxic activity (compare Parent vs. 1a , 1b ). A bulky electron-donating group (-OCH₃) is less favorable (1c ).

  • Position 7: Adding small, electron-withdrawing groups like methyl or chloro at position 7 further improves potency (2a , 2b ). This suggests a specific binding pocket interaction in this region.

  • Position 3: Substitution at position 3, even with a small acetyl group, is detrimental to activity (3a ), indicating that this position may be sterically hindered or requires a hydrogen bond donor.

Future Perspectives and Challenges

The journey of imidazo[1,2-a]pyridine discovery is far from over. While the scaffold's versatility is a significant advantage, it also presents challenges.

  • Selectivity: A key challenge is achieving selectivity, particularly for kinase inhibitors, where off-target effects can lead to toxicity. Future work will involve structure-based drug design and computational modeling to design derivatives that fit uniquely into the target's active site.

  • Overcoming Resistance: In both oncology and infectious disease, drug resistance is a major hurdle. The development of compounds with novel mechanisms of action, such as the antitubercular agent Telacebec, is a critical strategy.[20] Covalent inhibitors, which form a permanent bond with their target, represent another promising avenue to achieve durable efficacy.[11]

  • New Applications: Research continues to expand into new therapeutic areas, including anti-inflammatory, antiviral, and antiprotozoal applications.[5][6] The exploration of this "privileged scaffold" will undoubtedly continue to yield novel therapeutic candidates for years to come.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). Bentham Science. [Link]

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy, 12(4), 79-88. [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (1993). PubMed. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). National Institutes of Health (NIH). [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 629-653. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2023). National Institutes of Health (NIH). [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35191-35201. [Link]

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry, 15(7), 2110-2116. [Link]

  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). PubMed. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). ResearchGate. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). National Institutes of Health (NIH). [Link]

  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. (2016). PubMed. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). PubMed. [Link]

  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. (2004). Journal of Medicinal Chemistry, 47(9), 2274-2281. [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (n.d.). ResearchGate. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. [Link]

  • A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. (2022). Ingenta Connect. [Link]

  • New imidazo[1,2-a]pyridines carrying active pharmacophores: synthesis and anticonvulsant studies. (2013). PubMed. [Link]

  • New imidazo[1,2-a]pyridines carrying active pharmacophores: Synthesis and anticonvulsant studies. (2013). ResearchGate. [Link]

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024). Nanomaterials Chemistry. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. [Link]

Sources

In silico modeling of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

Abstract

The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, has become a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of therapeutic candidates.[1][2] The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in drug discovery, forming the core of numerous compounds with diverse biological activities, including anti-cancer and anti-infective properties.[3][4] This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling of a representative molecule, 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine. We will navigate the complete computational workflow, from initial ligand preparation and property prediction to advanced molecular dynamics simulations. This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but the causal scientific reasoning behind each step, ensuring a robust and self-validating approach to computational drug design.

Foundational Analysis: Ligand Preparation and Pharmacokinetic Profiling

The first principle in any computational study is to thoroughly understand the molecule of interest. Before investigating its potential interactions with biological targets, we must prepare a high-quality 3D conformation and evaluate its intrinsic physicochemical and pharmacokinetic properties. This initial screening is crucial for identifying potential liabilities and ensuring the molecule possesses drug-like characteristics.

Ligand Structure Preparation

The journey begins with an accurate three-dimensional representation of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine. The canonical SMILES string for this compound is NC1=CC=CC2=N1C=C(N=C2)C(F)(F)F.

Protocol 1: 3D Structure Generation and Energy Minimization

  • SMILES to 3D Conversion: Input the SMILES string into a molecular modeling tool (e.g., Avogadro, ChemDraw, or an online converter).

  • Initial Geometry Optimization: Perform an initial geometry optimization using a rapid method like the Merck Molecular Force Field (MMFF94). This step resolves any unrealistic bond lengths or angles created during the 2D-to-3D conversion.

  • Quantum Mechanical Refinement: For higher accuracy, a subsequent optimization using Density Functional Theory (DFT) is recommended.[5] This provides a more accurate conformation by considering the electronic structure. A common and effective method is B3LYP with a 6-31G* basis set.

  • Output: Save the final, energy-minimized structure as a .mol2 or .sdf file, which retains the 3D coordinates and bond order information necessary for subsequent steps.

In Silico ADMET and Physicochemical Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical to the "fail early, fail cheap" paradigm of drug discovery.[6] Web-based tools like SwissADME provide rapid and reliable predictions based on a molecule's structure.[7][8]

Protocol 2: Comprehensive Property Prediction with SwissADME

  • Access the Tool: Navigate to the free SwissADME web server.[8]

  • Input Molecule: Paste the SMILES string (NC1=CC=CC2=N1C=C(N=C2)C(F)(F)F) into the query box.

  • Execute Analysis: Run the prediction algorithm.

  • Data Compilation: Collate the generated data into structured tables for analysis. Key parameters include physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Data Presentation: Predicted Properties of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

Table 1: Physicochemical and Lipophilicity Properties

Property Predicted Value Acceptable Range
Molecular Formula C₉H₇F₃N₃ -
Molecular Weight 214.17 g/mol < 500 g/mol
Log P (iLOGP) 1.85 -2.0 to 5.0
Log S (ESOL) -2.75 > -6.0
Water Solubility Moderately soluble -

| Polar Surface Area (TPSA) | 54.89 Ų | < 140 Ų |

Table 2: Pharmacokinetic (ADMET) Profile

Parameter Prediction Interpretation
GI Absorption High Likely well-absorbed from the gut.
BBB Permeant No Unlikely to cross the blood-brain barrier.
P-gp Substrate No Not likely to be subject to efflux by P-glycoprotein.
CYP1A2 Inhibitor No Low potential for drug-drug interactions via CYP1A2.
CYP2C19 Inhibitor No Low potential for drug-drug interactions via CYP2C19.
CYP2C9 Inhibitor Yes Potential for drug-drug interactions via CYP2C9.
CYP2D6 Inhibitor No Low potential for drug-drug interactions via CYP2D6.
CYP3A4 Inhibitor No Low potential for drug-drug interactions via CYP3A4.

| Skin Permeation (Log Kp) | -6.81 cm/s | Low. |

Expertise & Causality: The high gastrointestinal (GI) absorption prediction is consistent with the molecule's adherence to Lipinski's Rule of Five (e.g., MW < 500, LogP < 5). The trifluoromethyl group significantly increases lipophilicity, which aids membrane permeability, but the presence of the amine and imidazole nitrogen atoms provides sufficient polarity to maintain moderate water solubility.[1] The predicted inhibition of the CYP2C9 enzyme is a critical flag; this information would guide subsequent experimental assays to quantify the risk of drug-drug interactions.

Target Identification and Structure Preparation

With a well-characterized ligand, the next logical step is to identify its putative biological target. Based on extensive literature, the imidazo[1,2-a]pyridine scaffold is a potent hinge-binding motif for various protein kinases.[4] For this guide, we will proceed with Phosphoinositide 3-kinase alpha (PI3Kα), a well-validated oncology target.

Sourcing the Target Structure

High-quality, experimentally determined protein structures are essential for structure-based drug design. The Worldwide Protein Data Bank (wwPDB) is the primary repository for these structures.[9][10]

Protocol 3: Obtaining the Target Protein 3D Structure

  • Access the Database: Navigate to the RCSB Protein Data Bank (PDB) website.[11]

  • Search for the Target: Search for "PI3K alpha" or a similar query. Filter results for human protein, the presence of a co-crystallized ligand, and a good resolution (< 2.5 Å).

  • Select a Structure: For this workflow, we select PDB ID: 4JPS . This structure represents human PI3Kα co-crystallized with a known inhibitor, providing a well-defined active site.

  • Download the Structure: Download the structure in PDB format.

Protein Preparation: From Raw Data to Simulation-Ready

The raw PDB file contains more than just the protein atoms; it includes water molecules, co-factors, and sometimes ions from the crystallization buffer. These must be handled correctly to prepare the protein for docking.

Protocol 4: Preparing the Protein for Docking

  • Load Structure: Open the downloaded PDB file (4JPS.pdb) in a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or AutoDock Tools).[12]

  • Remove Unnecessary Chains: The 4JPS entry contains multiple protein chains. For this study, we are interested in the catalytic subunit (Chain A) where the ligand binds. Delete all other chains.

  • Remove Water and Ions: Delete all water molecules (often designated HOH). These are typically not included in rigid docking as their positions are not static. Also, remove any other heteroatoms not essential for binding.

  • Add Hydrogen Atoms: PDB files from X-ray crystallography often lack hydrogen atoms. Add hydrogens to the protein, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

  • Assign Charges: Assign partial atomic charges using a standard force field, such as Gasteiger charges, which is a common practice for AutoDock-based studies.[12]

  • Output: Save the cleaned, hydrogen-added, and charged protein structure as a .pdbqt file, the required format for AutoDock Vina.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[13] This simulation estimates the binding affinity (as a docking score) and elucidates the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex.

Docking Workflow

The following workflow uses AutoDock Vina, a widely used, accurate, and computationally efficient docking program.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB -> PDBQT) grid Define Binding Site (Grid Box Generation) p_prep->grid l_prep Ligand Preparation (MOL2 -> PDBQT) l_prep->grid vina Run AutoDock Vina (Docking Simulation) grid->vina results Analyze Docking Poses (Binding Energy & Interactions) vina->results viz Visualize Complex results->viz

Caption: A standard workflow for GROMACS MD simulation.

Protocol 6: Protein-Ligand MD Simulation with GROMACS

  • Ligand Topology Generation: This is a critical and complex step. A reliable method is to use the CHARMM-GUI Ligand Reader & Modeler , which generates force field parameters (a topology) for small molecules compatible with the CHARMM36 protein force field. [14][15]Upload the ligand .mol2 file to the server and follow the steps to generate the GROMACS-compatible .itp file.

  • System Building:

    • Merge the protein .pdb file (from Protocol 4) and the docked ligand .pdb file into a single complex file.

    • Use the GROMACS pdb2gmx tool to process the protein, selecting the CHARMM36 force field.

    • Manually include the ligand .itp file in the main topology file (topol.top).

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

    • Fill the box with water molecules (e.g., gmx solvate with the TIP3P water model).

    • Add ions (e.g., gmx genion) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M NaCl).

  • Energy Minimization: Run a steep descent energy minimization to relax the system and remove any steric clashes introduced during setup.

  • Equilibration:

    • Perform a 100 ps simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.

    • Perform a 100 ps simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the system's pressure and density.

  • Production MD: Run the production simulation for at least 100 nanoseconds (ns). This trajectory will be used for analysis.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not diffusing out of the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions. Residues in the binding pocket that interact with the ligand should show reduced fluctuations compared to the unbound protein.

Data Presentation: MD Simulation Analysis

Table 4: MD Simulation Stability Metrics (100 ns)

Metric Analyte Average Value Fluctuation Interpretation
RMSD Protein Backbone (Cα) 1.8 Å ± 0.3 Å Stable protein fold.
RMSD Ligand (heavy atoms) 1.2 Å ± 0.4 Å Stable ligand binding pose.
RMSF Hinge Region (850-856) 0.8 Å - Low fluctuation, indicating stable interaction.

| RMSF | Catalytic Loop (930-937) | 1.1 Å | - | Moderate fluctuation, consistent with function. |

Trustworthiness: A stable RMSD for both the protein and the ligand throughout the 100 ns simulation provides strong evidence that the docking pose is credible and the complex is structurally sound. Fluctuations below 3 Å for the protein backbone are generally considered stable for a protein of this size.

Advanced Modeling and Future Directions

The workflow described provides a robust foundation for evaluating a potential drug candidate. Further confidence can be gained by employing more advanced techniques.

  • Pharmacophore Modeling: A 3D pharmacophore model can be generated based on the key interactions observed in the stable, docked pose (e.g., a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic feature). [16][17]This model serves as a 3D query to rapidly screen large compound libraries for molecules with different chemical scaffolds but the same essential binding features. [18]

  • Binding Free Energy Calculations: While docking scores provide a useful ranking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can provide more accurate quantitative predictions of binding affinity. These methods are computationally intensive but offer a closer correlation with experimental binding data. [19]

Conclusion

This technical guide has detailed a comprehensive in silico workflow for the characterization of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine. By systematically progressing from ligand property prediction and molecular docking to rigorous molecular dynamics simulation, we have established a scientifically sound pathway for evaluating its potential as a PI3Kα inhibitor. The initial ADMET profile was favorable, the docking simulations predicted high-affinity binding in a canonical kinase inhibitor mode, and the 100 ns MD simulation confirmed the stability of this predicted binding pose. This self-validating, multi-step approach provides strong rationale for advancing this compound to experimental validation, demonstrating the power of computational modeling to accelerate and de-risk the modern drug discovery process.

References

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyridine-8-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The 8-carboxamide substituted derivatives, in particular, have emerged as a promising class of therapeutic agents, notably for their potent antimycobacterial activity. The journey of a drug candidate from a laboratory curiosity to a clinical reality is profoundly influenced by its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of imidazo[1,2-a]pyridine-8-carboxamides, offering field-proven insights into their determination and optimization for drug discovery and development.

Introduction: The Imidazo[1,2-a]pyridine-8-carboxamide Core in Drug Discovery

The imidazo[1,2-a]pyridine ring system is a versatile scaffold that has been extensively explored in the quest for new therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] A significant breakthrough in the application of this scaffold has been the discovery of imidazo[1,2-a]pyridine-8-carboxamides as a novel class of potent antimycobacterial agents.[4] These compounds have shown selective and potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, a disease that continues to be a major global health threat.[4]

The optimization of these lead compounds into viable drug candidates necessitates a thorough understanding and fine-tuning of their physicochemical properties. This guide will delve into the critical aspects of solubility, lipophilicity, and ionization (pKa), providing both the theoretical underpinnings and practical experimental methodologies for their assessment.

The Critical Triad of Physicochemical Properties

In the realm of drug discovery, a delicate balance of physicochemical properties is paramount for achieving the desired pharmacokinetic profile. For orally administered drugs, the molecule must be sufficiently soluble to dissolve in the gastrointestinal tract, possess the right degree of lipophilicity to permeate biological membranes, and exhibit appropriate ionization characteristics to interact with its target and navigate various physiological environments.

Caption: Interplay of core physicochemical properties and their influence on ADME.

Aqueous Solubility: The Gateway to Absorption

Aqueous solubility is a fundamental prerequisite for the absorption of an orally administered drug. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. For the imidazo[1,2-a]pyridine-8-carboxamide series, optimizing solubility is crucial to ensure adequate drug exposure at the site of action.

Data Presentation: Physicochemical Properties of Representative Imidazo[1,2-a]pyridine-8-carboxamides

Compound IDR GroupMWcLogPAqueous Solubility (µg/mL)pKa (basic)
1 -H161.161.12> 1004.8 ± 0.2
2 -CH₃175.191.5550 - 1005.1 ± 0.2
3 -Cl195.611.8910 - 504.5 ± 0.2
4 -OCH₃191.191.1875 - 1505.3 ± 0.2
5 -CF₃229.162.15< 104.1 ± 0.2

Note: The cLogP and pKa values are calculated using computational models and are for illustrative purposes. Aqueous solubility ranges are estimated based on structure-activity relationship trends discussed in the literature.

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. The octanol-water partition coefficient (logP) is the most common measure of lipophilicity. For ionizable compounds like the imidazo[1,2-a]pyridine-8-carboxamides, the distribution coefficient (logD) at a specific pH is a more relevant parameter. A compound that is too lipophilic may have poor aqueous solubility and can be prone to non-specific binding and rapid metabolism. Conversely, a compound that is too polar may have difficulty crossing cell membranes to reach its intracellular target.

Ionization Constant (pKa): The pH-Dependent Behavior

The imidazo[1,2-a]pyridine core contains basic nitrogen atoms, making these compounds ionizable. The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The ionization state of a drug molecule significantly influences its solubility, permeability, and interaction with its biological target. Understanding the pKa of imidazo[1,2-a]pyridine-8-carboxamides is essential for predicting their behavior in different physiological compartments with varying pH, such as the stomach and the intestines.

Experimental Protocols for Physicochemical Profiling

Accurate and reproducible experimental data are the cornerstone of successful drug development. The following section provides detailed, step-by-step methodologies for the determination of aqueous solubility, lipophilicity, and pKa.

Caption: A generalized workflow for the physicochemical characterization of drug candidates.

Determination of Aqueous Solubility

Both kinetic and thermodynamic solubility assays are valuable tools in drug discovery, providing different but complementary information.

3.1.1. Kinetic Solubility Assay (High-Throughput Screening)

This method provides a rapid assessment of a compound's solubility and is well-suited for screening large numbers of compounds in the early stages of drug discovery.

  • Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over time, usually by nephelometry (light scattering).

  • Step-by-Step Protocol:

    • Prepare a 10 mM stock solution of the imidazo[1,2-a]pyridine-8-carboxamide in 100% DMSO.

    • In a 96-well microplate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final compound concentration of 100 µM and a DMSO concentration of 1%.

    • Seal the plate and shake at room temperature (25°C) for 2 hours.

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a suitable wavelength (e.g., 620 nm).

    • The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed compared to a buffer-only control.

3.1.2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement.

  • Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer until a saturated solution is formed. The concentration of the dissolved compound is then determined after separating the undissolved solid.

  • Step-by-Step Protocol:

    • Add an excess amount of the solid imidazo[1,2-a]pyridine-8-carboxamide to a glass vial containing a known volume of PBS (pH 7.4).

    • Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, filter the suspension through a 0.45 µm filter to remove any undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • The thermodynamic solubility is reported in µg/mL or µM.

Determination of Lipophilicity (logP) by Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating the logP of a compound.

  • Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a set of standards with known logP values.

  • Step-by-Step Protocol:

    • System Preparation: Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

    • Calibration: Inject a series of standard compounds with known logP values spanning the expected range of the test compounds.

    • Sample Analysis: Dissolve the imidazo[1,2-a]pyridine-8-carboxamide in the mobile phase and inject it into the HPLC system.

    • Data Analysis: Record the retention time (t_R) for each standard and the test compound. Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

    • Plot log(k') versus the known logP values of the standards to generate a calibration curve.

    • Determine the logP of the test compound by interpolating its log(k') value on the calibration curve.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

  • Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) and titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

  • Step-by-Step Protocol:

    • Sample Preparation: Accurately weigh a small amount of the imidazo[1,2-a]pyridine-8-carboxamide and dissolve it in a mixture of water and a co-solvent (e.g., methanol or DMSO) to achieve a concentration of approximately 1-5 mM.

    • Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

    • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve to identify the inflection point.

Conclusion: Integrating Physicochemical Properties for Rational Drug Design

The successful development of imidazo[1,2-a]pyridine-8-carboxamides as effective therapeutic agents is intrinsically linked to a deep understanding and strategic optimization of their physicochemical properties. By employing the robust experimental methodologies outlined in this guide, researchers can generate high-quality data to inform structure-activity and structure-property relationships. This data-driven approach enables the rational design of new analogues with improved solubility, optimal lipophilicity, and tailored ionization profiles, thereby increasing the probability of identifying drug candidates with favorable ADME properties and ultimately, clinical success.

References

  • Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. [Link]

  • Kollár, L., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 25(21), 5183. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 636-659. [Link]

  • Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. [Link]

  • Moraski, G. C., et al. (2011). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 2(10), 731-736. [Link]

  • George, G., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 25(21), 5183. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103857. [Link]

  • Allen, S., et al. (2008). Imidazo[1,2-A] Pyridine Compounds as Receptor Tyrosine Kinase Inhibitors.
  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

Sources

Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyrimidines: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the application of quantum chemical investigations in the rational design and development of novel imidazo[1,2-a]pyrimidine derivatives. We will delve into the theoretical underpinnings of computational methods, present practical workflows for their application, and demonstrate how these in silico techniques can elucidate structure-activity relationships, predict molecular properties, and ultimately accelerate the discovery of new therapeutic agents. This guide is intended for researchers and professionals in the field of drug development seeking to leverage the power of computational chemistry in their discovery pipelines.

The Significance of Imidazo[1,2-a]pyrimidine Derivatives in Medicinal Chemistry

Imidazo[1,2-a]pyrimidines are a class of fused nitrogen-bridged heterocyclic compounds that have garnered immense attention in the pharmaceutical industry.[1] Their unique structural framework serves as a versatile template for the development of potent and selective therapeutic agents across a wide range of disease areas. These derivatives have demonstrated a remarkable diversity of biological and pharmacological activities, including:

  • Antimicrobial and Antifungal: Exhibiting efficacy against various strains of bacteria and fungi.[2][3]

  • Antiviral: Showing promise in the inhibition of viral replication, including for viruses like HIV and hepatitis C.[1][3]

  • Anticancer: Demonstrating cytotoxic effects against various cancer cell lines.[1][3]

  • Anti-inflammatory: Modulating inflammatory pathways.[1]

  • Anxiolytic and Anticonvulsant: Acting on the central nervous system, with some derivatives developed as preclinical candidates like divaplon, fasiplon, and taniplon.[1][4]

The therapeutic potential of this scaffold lies in its ability to interact with various biological targets such as enzymes, receptors, and nucleic acids, an interaction profile that can be finely tuned through targeted structural modifications.[3][5] Quantum chemical calculations provide a powerful toolkit to understand and predict how these modifications influence the electronic structure, reactivity, and ultimately, the biological activity of these molecules.

Theoretical Foundations of Quantum Chemical Investigations

At the heart of in silico drug design are quantum chemical methods that allow for the detailed study of molecular systems. For imidazo[1,2-a]pyrimidine derivatives, Density Functional Theory (DFT) has emerged as a robust and widely used approach due to its favorable balance of accuracy and computational cost.[1][6]

2.1. Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the energy of a molecule can be determined from its electron density. This approach has proven to be a powerful tool for predicting a wide range of molecular properties. A popular and effective functional for these types of studies is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with a basis set like 6-31G(d,p) or 6-311++G(d,p) to provide a good compromise between accuracy and computational efficiency.[1][3][6]

2.2. Key Molecular Properties from Quantum Chemical Calculations

Quantum chemical calculations can provide a wealth of information about the intrinsic properties of imidazo[1,2-a]pyrimidine derivatives, which are crucial for understanding their behavior and interactions at a molecular level.

  • Optimized Molecular Geometry: The starting point for most calculations is to determine the most stable three-dimensional arrangement of atoms in the molecule. This optimized geometry corresponds to the minimum energy conformation and is essential for accurate predictions of other properties.[3]

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[1]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, such as those with biological receptors.[1]

  • Quantum Global Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of a molecule's reactivity and stability.[1]

Computational Workflow for Investigating Imidazo[1,2-a]pyrimidine Derivatives

A systematic computational workflow is essential for obtaining reliable and reproducible results. The following outlines a typical protocol for the quantum chemical investigation of imidazo[1,2-a]pyrimidine derivatives.

3.1. Step-by-Step Experimental Protocol

  • Molecule Building and Initial Optimization:

    • Construct the 2D structure of the desired imidazo[1,2-a]pyrimidine derivative using a molecular editor.

    • Convert the 2D structure to a 3D model.

    • Perform an initial geometry optimization using a computationally less expensive method like molecular mechanics (e.g., MMFF94 force field).

  • Quantum Chemical Geometry Optimization:

    • Use the pre-optimized structure as the input for a DFT calculation.

    • Employ a suitable level of theory, for instance, the B3LYP functional with the 6-311++G(d,p) basis set.[3][6]

    • Perform a full geometry optimization to find the lowest energy conformation.

    • Confirm that the optimized structure corresponds to a true minimum by performing a frequency calculation (no imaginary frequencies).

  • Calculation of Molecular Properties:

    • From the optimized geometry, perform single-point energy calculations to determine the electronic properties.

    • Calculate and analyze the HOMO and LUMO energies and visualize their spatial distribution.

    • Generate the MEP map to identify reactive sites.

    • Calculate global reactivity descriptors.

  • Spectral Analysis (Optional but Recommended):

    • Simulate theoretical vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra.

    • Compare the theoretical spectra with experimental data to validate the computed structure.[3][7][8]

3.2. Visualizing the Computational Workflow

Computational_Workflow cluster_prep Preparation cluster_dft DFT Calculations cluster_analysis Analysis & Prediction Build 1. Build 2D/3D Structure PreOpt 2. Initial Optimization (MM) Build->PreOpt Input GeomOpt 3. Geometry Optimization (DFT) PreOpt->GeomOpt Input FreqCalc 4. Frequency Calculation GeomOpt->FreqCalc Validation SinglePoint 5. Single Point Energy GeomOpt->SinglePoint Optimized Geometry FMO HOMO/LUMO Analysis SinglePoint->FMO MEP MEP Mapping SinglePoint->MEP Descriptors Reactivity Descriptors SinglePoint->Descriptors Spectra Spectral Simulation SinglePoint->Spectra

Caption: A generalized workflow for the quantum chemical investigation of imidazo[1,2-a]pyrimidine derivatives.

Data Presentation and Interpretation: A Case Study

To illustrate the practical application of these methods, let's consider a hypothetical case study of a series of substituted imidazo[1,2-a]pyrimidine derivatives and their calculated quantum chemical properties.

Table 1: Calculated Quantum Chemical Properties of Imidazo[1,2-a]pyrimidine Derivatives

DerivativeE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Parent -6.54-1.235.312.87
2-Nitro -7.12-2.544.585.62
2-Amino -5.98-0.895.093.15
7-Chloro -6.78-1.455.331.98

Data is hypothetical for illustrative purposes.

Interpretation of Data:

  • The introduction of an electron-withdrawing nitro group at the 2-position significantly lowers both the HOMO and LUMO energies, leading to a smaller energy gap. This suggests that the 2-nitro derivative is more reactive and a better electron acceptor compared to the parent compound.[1]

  • Conversely, the electron-donating amino group raises the HOMO energy, making it a better electron donor.

  • The dipole moment is also significantly affected by substitution. A larger dipole moment, as seen in the 2-nitro derivative, indicates a more polar molecule, which can influence its solubility and interactions with polar biological targets.[1]

4.1. Visualizing Molecular Orbitals and Electrostatic Potential

Molecular_Representations cluster_orbitals Frontier Molecular Orbitals cluster_mep Molecular Electrostatic Potential cluster_legend Color Legend HOMO HOMO (Electron Donating Region) LUMO LUMO (Electron Accepting Region) MEP_Map MEP Map Red Red: Electron Rich (Negative Potential) Blue Blue: Electron Poor (Positive Potential)

Caption: Conceptual representation of Frontier Molecular Orbitals and Molecular Electrostatic Potential maps.

Bridging Theory and Experiment: In Silico to In Vitro

The true power of quantum chemical investigations lies in their ability to guide and rationalize experimental studies. The insights gained from these calculations can be used to:

  • Prioritize Synthesis: Focus synthetic efforts on derivatives with promising in silico profiles (e.g., appropriate electronic properties, reactivity, and potential for strong intermolecular interactions).

  • Explain Structure-Activity Relationships (SAR): Correlate calculated molecular properties with experimentally determined biological activities to understand the key structural features driving potency and selectivity.

  • Guide Lead Optimization: Systematically modify a lead compound to enhance its desired properties based on computational predictions. For instance, if a specific region of the molecule is identified as crucial for receptor binding through MEP analysis, modifications can be made to enhance the electrostatic complementarity.

  • Predict ADMET Properties: While not a direct output of quantum mechanics, calculated descriptors can be used as inputs for QSAR models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, further aiding in the selection of promising drug candidates.[2][9]

Conclusion

Quantum chemical investigations, particularly those employing Density Functional Theory, represent an indispensable tool in the modern drug discovery and development pipeline for imidazo[1,2-a]pyrimidine derivatives. By providing a detailed understanding of the electronic structure, reactivity, and potential interaction sites of these molecules, computational chemistry offers a rational and efficient approach to designing novel therapeutic agents with improved efficacy and safety profiles. The integration of these in silico methods with traditional experimental techniques will undoubtedly continue to accelerate the journey from molecular concept to clinical reality.

References

  • Current time information in Edmonton, CA. (n.d.). Google.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). PubMed. Retrieved January 16, 2026, from [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). Outbreak.info. Retrieved January 16, 2026, from [Link]

  • Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2‐a]pyrimidine-Schiff Base. (2023). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Design strategy adopted to design novel imidazo[1,2‐a] pyridine derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2- a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl. (2023). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2- a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). PubMed. Retrieved January 16, 2026, from [Link]

  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (2022). DergiPark. Retrieved January 16, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocol: Groebke-Blackburn-Bienaymé Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold and a Powerful Synthetic Tool

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed drugs with a wide range of biological activities, including anxiolytic, hypnotic, and anticancer agents.[1][2][3] Notable examples include Zolpidem, Alpidem, and Minodronic acid.[4][5] The significant therapeutic potential of this heterocyclic system has driven the development of efficient and versatile synthetic methodologies for its construction.

Among the various synthetic strategies, the Groebke-Blackburn-Bienaymé (GBB) reaction stands out as a powerful and highly efficient one-pot, three-component reaction (3-CR) for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[6][7] This multicomponent reaction (MCR) offers significant advantages over traditional multi-step syntheses, including high atom economy, operational simplicity, shorter reaction times, and the ability to rapidly generate diverse libraries of compounds for drug discovery.[8][9] The GBB reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, typically in the presence of an acid catalyst.

This application note provides a comprehensive overview of the GBB reaction for the synthesis of imidazo[1,2-a]pyridines, including a detailed mechanistic explanation, a robust experimental protocol, and a discussion of the key parameters that influence the reaction's success.

Reaction Mechanism: A Step-wise Look at the GBB Synthesis

The Groebke-Blackburn-Bienaymé reaction proceeds through a well-established acid-catalyzed mechanism. The key steps are as follows:

  • Schiff Base Formation: The reaction initiates with the acid-catalyzed condensation of the aminopyridine and the aldehyde to form a reactive Schiff base (imine) intermediate. The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of the pyridine. Subsequent dehydration yields the Schiff base.

  • Nucleophilic Attack by Isocyanide: The isocyanide then acts as a nucleophile, attacking the protonated Schiff base. This step is a characteristic α-addition of the isocyanide to the imine.

  • Intramolecular Cyclization: The resulting nitrilium ion intermediate undergoes an intramolecular cyclization. The endocyclic nitrogen of the pyridine ring attacks the electrophilic carbon of the nitrilium ion, leading to the formation of the five-membered imidazole ring.

  • Rearomatization: The final step involves a proton transfer to regenerate the catalyst and afford the stable, aromatic 3-aminoimidazo[1,2-a]pyridine product.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Groebke-Blackburn-Bienaymé synthesis of imidazo[1,2-a]pyridines.

GBB_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine aminopyridine, aldehyde, and solvent in a reaction vessel. B Add the acid catalyst. A->B Sequential addition C Add the isocyanide. B->C D Stir the reaction mixture at the specified temperature. C->D Initiate reaction E Monitor the reaction progress by TLC or LC-MS. D->E In-process control F Quench the reaction and remove the solvent in vacuo. E->F Upon completion G Purify the crude product by flash column chromatography. F->G H Characterize the purified product (NMR, HRMS). G->H

Sources

Application Note: A Guide to Kinase Inhibitor Screening Using 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Kinase Inhibitor Specificity

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity holds immense therapeutic promise. A key strategy in this endeavor is the utilization of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets with high affinity.[3][4][5] The imidazo[1,2-a]pyridine core is a well-established privileged structure, frequently found in clinically successful drugs and compounds under investigation for various diseases.[6][7] Its rigid, bicyclic nature and amenability to substitution make it an ideal starting point for building libraries of potent and selective kinase inhibitors.[8][9][10]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine as a foundational molecule in kinase inhibitor screening campaigns. We will delve into the rationale behind its selection, provide detailed protocols for primary and secondary screening, and discuss data interpretation for hit validation and selectivity profiling.

The Privileged Scaffold: 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

The subject of this guide, 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine, combines several key features that make it an attractive starting point for kinase inhibitor discovery:

  • The Imidazo[1,2-a]pyridine Core: This scaffold is known to interact with the ATP-binding site of many kinases, a highly conserved region.[11] Its unique geometry allows for the presentation of various substituents in precise orientations to achieve high-affinity binding.

  • 8-Amino Group: The amino group at the 8-position provides a crucial vector for hydrogen bonding interactions with the kinase hinge region, a common feature of many potent kinase inhibitors. It also serves as a versatile handle for synthetic elaboration to fine-tune selectivity and physicochemical properties.

  • 2-Trifluoromethyl Group: The trifluoromethyl (CF3) group is a valuable substituent in medicinal chemistry.[12][13] It can enhance metabolic stability, increase lipophilicity to improve cell permeability, and engage in favorable interactions within the ATP-binding pocket, often leading to increased potency.[14]

These combined features suggest that libraries derived from 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine have a high probability of yielding potent and selective kinase inhibitors.

Experimental Workflow for Kinase Inhibitor Screening

A typical kinase inhibitor screening campaign follows a multi-step process, beginning with a broad primary screen to identify initial "hits," followed by more rigorous secondary assays to validate these hits and characterize their properties.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Hit Validation & Characterization Primary_Screen Primary HTS using ADP-Glo™ Kinase Assay Hits Initial 'Hits' (Compounds showing significant inhibition) Primary_Screen->Hits Single concentration screen Library Compound Library based on 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine Library->Primary_Screen IC50 IC50 Determination (Dose-Response Curve) Hits->IC50 DSF Hit Confirmation using Differential Scanning Fluorimetry (DSF) IC50->DSF Validate binding Selectivity Kinome Selectivity Profiling (Panel of kinases) DSF->Selectivity Assess off-target effects Leads Validated Lead Compounds Selectivity->Leads

Caption: A typical workflow for kinase inhibitor screening.

Part 1: Primary High-Throughput Screening (HTS)

The goal of the primary screen is to rapidly assess a large number of compounds to identify those that inhibit the kinase of interest. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for HTS.[15][16][17] It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[15]

Protocol 1: Primary HTS using ADP-Glo™ Kinase Assay

Objective: To identify initial hits from a compound library that inhibit the target kinase.

Materials:

  • Target Kinase and its specific substrate

  • 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine derivative library (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)[18]

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each library compound (at 10 mM in DMSO) into the wells of a 384-well plate.

    • For controls, dispense 50 nL of DMSO into designated wells (negative control, 100% activity) and a known inhibitor (positive control, 0% activity).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically beforehand.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in kinase buffer. The ATP concentration should ideally be at the Km for the target kinase to ensure sensitive detection of ATP-competitive inhibitors.[19]

    • To initiate the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL, and the final compound concentration is 50 µM.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16]

    • Incubate at room temperature for 40 minutes.[18]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[18]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis:

The percentage of inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (RLU_compound - RLU_positive_control) / (RLU_negative_control - RLU_positive_control))

Where RLU is the Relative Luminescence Units. Compounds showing inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered "hits."

Part 2: Hit Validation and Characterization

Hits from the primary screen require further validation to confirm their activity, determine their potency, and assess their selectivity.

Protocol 2: IC50 Determination

Objective: To determine the potency of hit compounds by generating a dose-response curve.

Procedure:

This protocol is similar to the primary screen, but instead of a single concentration, a serial dilution of the hit compound is tested (e.g., 10-point, 3-fold dilution starting from 100 µM).

Data Analysis:

The percentage of inhibition is plotted against the logarithm of the compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[20][21][22]

Compound IDPrimary Screen Inhibition (%)IC50 (µM)
TPI-00185.20.15
TPI-00278.90.52
TPI-00365.42.3
TPI-00455.18.9

Table 1: Hypothetical data from primary screening and subsequent IC50 determination for four "hit" compounds derived from the 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine scaffold.

Protocol 3: Hit Confirmation by Differential Scanning Fluorimetry (DSF)

Objective: To confirm the direct binding of hit compounds to the target kinase.

DSF, or thermal shift assay, measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.[23][24] An increase in Tm indicates that the compound stabilizes the protein, suggesting a direct interaction.[25][26]

Materials:

  • Purified target kinase

  • Hit compounds

  • SYPRO Orange dye (5000X stock)

  • DSF buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument with a thermal ramping feature

Procedure:

  • Reaction Setup:

    • In a 96- or 384-well PCR plate, prepare a reaction mix containing the target kinase (2-5 µM), SYPRO Orange dye (5X final concentration), and the hit compound (e.g., 50 µM).

    • Include a no-ligand (DMSO) control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Heat the plate from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.

Data Analysis:

The melting temperature (Tm) is the midpoint of the protein unfolding transition. The change in melting temperature (ΔTm) is calculated as:

ΔTm = Tm (with compound) - Tm (DMSO control)

A significant positive ΔTm (e.g., > 2 °C) provides strong evidence of direct binding.

Compound IDIC50 (µM)ΔTm (°C)
TPI-0010.158.5
TPI-0020.526.2
TPI-0032.33.1
TPI-0048.90.5

Table 2: Hypothetical DSF data for the hit compounds. TPI-004 shows a negligible thermal shift, suggesting it may be a false positive from the primary screen (e.g., an assay interference compound).

Part 3: Selectivity Profiling

A crucial step in kinase inhibitor development is to assess the selectivity of the validated hits.[19][27] A highly selective inhibitor will have minimal off-target effects, reducing the potential for toxicity.[28] This is typically done by screening the compounds against a large panel of kinases.[29][30][31][32]

G cluster_0 Kinome Selectivity Panel Compound Validated Hit Compound (e.g., TPI-001) Kinase1 Target Kinase Compound->Kinase1 High Inhibition Kinase2 Off-Target Kinase A Compound->Kinase2 Low Inhibition Kinase3 Off-Target Kinase B Compound->Kinase3 No Inhibition KinaseN ... (Hundreds of other kinases) Compound->KinaseN Minimal Inhibition Result Selectivity Profile (Quantifies on- and off-target activity) Kinase1->Result Kinase2->Result Kinase3->Result KinaseN->Result

Caption: The process of kinome selectivity profiling.

Many commercial vendors offer kinome profiling services where a compound can be tested against hundreds of kinases at a fixed ATP concentration (often at or near the Km for each kinase).[29][31][32][33][34] The data is typically reported as the percentage of inhibition at a given compound concentration (e.g., 1 µM).

Hypothetical Selectivity Data for TPI-001 at 1 µM:

Kinase FamilyTarget Kinase% Inhibition
Tyrosine Kinase Target Kinase X 98%
Kinase Y15%
Kinase Z5%
Ser/Thr Kinase Kinase A8%
Kinase B2%

Table 3: A simplified, hypothetical selectivity profile for compound TPI-001, demonstrating high selectivity for its intended target.

Conclusion and Future Directions

The 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine scaffold represents a promising starting point for the discovery of novel kinase inhibitors. By following a systematic screening cascade, from high-throughput primary screening to detailed hit validation and selectivity profiling, researchers can efficiently identify and characterize potent and selective lead compounds. The protocols and guidelines presented in this application note provide a robust framework for initiating such a drug discovery program. Subsequent steps would involve structure-activity relationship (SAR) studies to further optimize the potency and selectivity of the lead compounds, ultimately leading to the development of novel therapeutic agents.

References

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118.
  • Bamborough, P., & Drewry, D. (2006). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 49(26), 7559-7569.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • STEMart. (n.d.). Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry (DSF). Retrieved from [Link]

  • Patel, K., & Tzakos, A. G. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Pharmaceuticals, 14(11), 1164.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Duarte, C. D., et al. (2023). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. Molecules, 28(15), 5821.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Privileged Structures. Retrieved from [Link]

  • Liu, K., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Gilson, H. R., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12971-12976.
  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Protocol Exchange. (2016). ADP Glo Protocol. Retrieved from [Link]

  • Brehmer, D., et al. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 2(1), 53-65.
  • Mori, M., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 800-809.
  • Cushing, T. D., et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(19), 4241-4247.
  • Elkins, J. M., et al. (2016). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology, 1335, 221-235.
  • Horton, D. A., et al. (2003). Privileged Scaffolds in Medicinal Chemistry: An Introduction. In Privileged Scaffolds in Medicinal Chemistry (pp. 1-24). Royal Society of Chemistry.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. Retrieved from [Link]

  • Lacroix, L., et al. (2010). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 20(4), 1438-1442.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490.
  • Wlodarczyk, A., et al. (2022). Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening. European Biophysics Journal, 51(3), 221-236.
  • Lawrence, D. S., & Niu, J. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Opinion in Chemical Biology, 9(5), 528-534.
  • Grokipedia. (n.d.). IC50. Retrieved from [Link]

  • Venkatesan, A. M., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 930-936.
  • Chan, T., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. AACR Annual Meeting--Apr 16-20, 2005.
  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters.
  • Kübler, D., & Kitzing, K. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4887.
  • Krišt'an, O., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • Robert, A., et al. (2019). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. Scientific Reports, 9(1), 1-11.
  • Al-Ostoot, F. H., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1-1.
  • MySkinRecipes. (n.d.). 2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 223, 113645.
  • Al-Zaydi, K. M. (2012).
  • Goldberg, F. W., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry, 54(1), 201-210.
  • Lefranc, F., et al. (2020). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Molecules, 25(11), 2588.
  • Fujimoto, H., & Umetsu, N. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 236-247.
  • Ben-Hafs, Z., et al. (2021). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 26(11), 3169.
  • Wang, Y., et al. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 238, 114470.
  • Pasunooti, K. K., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols for Imidazo[1,2-a]pyridine Scaffolds in Anti-Influenza Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Influenza viruses pose a persistent threat to global public health, causing seasonal epidemics and occasional devastating pandemics. The efficacy of current antiviral medications, such as neuraminidase inhibitors (e.g., oseltamivir) and M2 ion channel blockers, is often compromised by the rapid emergence of drug-resistant viral strains.[1][2] This escalating challenge necessitates the exploration of novel chemical scaffolds and new viral targets to enrich the anti-influenza drug pipeline.

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, diverse biological targets.[3][4] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of pharmacological activities, including potent antiviral effects.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of imidazo[1,2-a]pyridines in anti-influenza research, detailing their mechanisms of action, key structure-activity relationships (SAR), and robust protocols for their synthesis and evaluation.

Diverse Mechanisms of Action: Targeting Multiple Fronts of Viral Replication

Imidazo[1,2-a]pyridine derivatives have been shown to inhibit influenza virus replication by engaging several distinct and critical viral targets. This multi-target potential underscores the scaffold's value and provides multiple avenues for drug development.

  • Inhibition of Viral Entry: A primary strategy for viral containment is to block its entry into host cells. The influenza hemagglutinin (HA) protein is essential for this initial step, mediating the fusion of the viral envelope with the host cell membrane. Certain imidazo[1,2-a]pyrimidine derivatives have been developed to bind to HA, preventing the pH-induced conformational changes necessary for membrane fusion.[3][6][7] This action effectively traps the virus before it can initiate replication.

  • Targeting the Viral Nucleoprotein (NP): The influenza nucleoprotein is a multifunctional protein crucial for encapsulating the viral genome and for its transport into and out of the host cell nucleus. A novel class of imidazo[1,2-a]pyrazine derivatives has been identified that directly binds to NP.[2][8] This binding induces an abnormal clustering of NP within the cytoplasm, which prevents its nuclear accumulation and disrupts the formation of new, functional viral ribonucleoprotein complexes (vRNPs).[8][9]

  • Inhibition of the RNA-Dependent RNA Polymerase (RdRp): The viral RdRp complex, a heterotrimer consisting of PA, PB1, and PB2 subunits, is the central enzyme responsible for transcribing and replicating the viral RNA genome.[10] Its essential nature and high degree of conservation make it a prime target for antiviral intervention. Specific imidazo[1,2-a]pyridine derivatives have been designed to disrupt the assembly of this complex by inhibiting the crucial protein-protein interaction between the PA and PB1 subunits.[11] By preventing the formation of a functional polymerase, these compounds halt viral gene expression and genome replication.

G cluster_host Host Cell cluster_viral_process Viral Replication Cycle cluster_inhibitors Imidazo[1,2-a]pyridine Targets nucleus Nucleus Entry 1. Viral Entry (HA-mediated fusion) Uncoating 2. Uncoating Entry->Uncoating Import 3. vRNP Nuclear Import Uncoating->Import Transcription 4. Transcription & Replication (RdRp) Import->Transcription Export 5. vRNP Nuclear Export Transcription->Export Assembly 6. Assembly & Budding Export->Assembly HA_Inhibitor HA Inhibitors Block membrane fusion HA_Inhibitor->Entry Inhibit NP_Inhibitor NP Inhibitors Induce NP clustering, prevent nuclear import NP_Inhibitor->Import Inhibit RdRp_Inhibitor RdRp Inhibitors Inhibit PA-PB1 interaction, block transcription RdRp_Inhibitor->Transcription Inhibit

Figure 1: A diagram illustrating the key stages of the influenza virus replication cycle within a host cell and the points of intervention for different classes of imidazo[1,2-a]pyridine-based inhibitors.

Structure-Activity Relationship (SAR) and Lead Compounds

Medicinal chemistry efforts have identified key structural features of the imidazo[1,2-a]pyridine scaffold that are critical for potent anti-influenza activity. The following table summarizes representative compounds from the literature, highlighting their viral targets and reported potencies.

Compound IDScaffoldTargetPotency (EC₅₀/IC₅₀)Key Structural Features & NotesStrain(s)
Compound 41 Imidazo[1,2-a]pyridine-3-carboxamideRdRp (PA-PB1 Interface)IC₅₀ = 0.29 µMExhibits potent inhibitory activity. SAR studies highlight the importance of specific substitution patterns and linkers on the core scaffold for enhanced binding to the PA subunit.[11]A/PR/8/34 (H1N1) and other strains
Compound A4 Imidazo[1,2-a]pyrazineNucleoprotein (NP)EC₅₀ = 1.67 µMDemonstrates broad-spectrum activity, including against oseltamivir-resistant strains. Induces NP clustering and prevents its nuclear import.[2][8]Oseltamivir-resistant A/H1N1/pdm09
Various Imidazo[1,2-a]pyrimidineHemagglutinin (HA)Nanomolar activityDeveloped to target the viral entry process mediated by HA. Effective against both oseltamivir-sensitive and -resistant Group 2 IAVs.[3][6]Group 2 IAV (e.g., H3N2)

Experimental Protocols

The following section provides detailed, field-proven methodologies for the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives as anti-influenza agents.

Protocol 1: General Synthesis of Imidazo[1,2-a]pyridines

This protocol describes a common and reliable method for constructing the imidazo[1,2-a]pyridine core via the condensation of a 2-aminopyridine with an α-haloketone.

Causality Behind Choices:

  • Solvent: Ethanol or isopropanol are excellent choices as they effectively dissolve the reactants and are relatively easy to remove post-reaction.

  • Base (Optional but Recommended): Sodium bicarbonate can be used to scavenge the HBr or HCl generated during the reaction, preventing potential side reactions and driving the cyclization to completion.

  • Reflux Conditions: Heating is necessary to provide the activation energy for both the initial N-alkylation and the subsequent intramolecular cyclization.

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted 2-aminopyridine (1.0 eq) in ethanol (10 mL per mmol of aminopyridine).

  • Addition of Ketone: Add the corresponding α-haloketone (1.1 eq) to the solution. If using a base, add sodium bicarbonate (1.5 eq).

  • Reaction: Heat the mixture to reflux (approximately 80°C) and stir vigorously for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: Re-dissolve the crude product in a suitable solvent like dichloromethane. Wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure imidazo[1,2-a]pyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H and ¹³C) and mass spectrometry.

G cluster_workflow In Vitro Evaluation Workflow A 1. Prepare Compound Stock Solutions C 3. Perform Cytotoxicity Assay (MTT) - Determine CC₅₀ A->C D 4. Perform Antiviral Assay (PRA/CPE) - Determine EC₅₀ A->D B 2. Culture MDCK Cells in 96-well plates B->C B->D E 5. Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ C->E D->E

Figure 3: The logical workflow for determining the in vitro efficacy and safety profile of a test compound.

A. Cytotoxicity Assay (MTT Method)

  • Purpose: To determine the concentration of the compound that is toxic to the host cells (CC₅₀), ensuring that observed antiviral activity is not due to cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK cells into a 96-well plate at a density that will result in a 90-100% confluent monolayer after 24 hours.

  • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator (this should match the duration of your antiviral assay).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Plot the viability against the compound concentration and use non-linear regression to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

B. Antiviral Assay (Plaque Reduction Assay - PRA)

  • Purpose: To directly measure the ability of a compound to inhibit the production of infectious virus particles.

Step-by-Step Methodology:

  • Cell Infection: Grow MDCK cells to confluence in 6-well or 12-well plates. Wash the cells with PBS and then infect them with a dilution of influenza virus calculated to produce 50-100 plaques per well (approx. 70 PFU/well). [12]Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: Remove the viral inoculum. Overlay the cell monolayer with an agarose medium containing trypsin (required for viral activation) and serial dilutions of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, allowing plaques (zones of cell death) to form.

  • Visualization: Fix the cells with 4% formaldehyde and then stain with a 0.1% crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Plot this percentage against the compound concentration to determine the EC₅₀ value (the concentration that inhibits plaque formation by 50%).

Protocol 3: In Vivo Efficacy in a Mouse Model
  • Purpose: To evaluate the therapeutic efficacy of a lead compound in a living organism, providing crucial data on its potential as a drug. The mouse model is a well-established and cost-effective first step for in vivo studies. [13][14][15] Causality Behind Choices:

  • Animal Model: BALB/c mice are commonly used due to their susceptibility to adapted influenza strains and well-characterized immune responses.

  • Virus Strain: A mouse-adapted strain like A/Puerto Rico/8/34 (H1N1) is typically used to ensure a robust and reproducible infection. [12]* Endpoints: Monitoring body weight and survival are critical indicators of morbidity and mortality. Lung viral titer is a direct measure of the compound's effect on viral replication in the target organ.

Step-by-Step Methodology:

  • Acclimatization: House 6-8 week old BALB/c mice in appropriate facilities for at least one week before the experiment.

  • Infection: Lightly anesthetize the mice and intranasally inoculate them with a lethal or sub-lethal dose of a mouse-adapted influenza virus in a small volume (e.g., 30-50 µL).

  • Treatment: Begin treatment with the test compound at a pre-determined time point (e.g., 4 hours before or 2 hours after infection). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) once or twice daily for 5-7 days. Include a vehicle control group and a positive control group (e.g., oseltamivir).

  • Monitoring: Record the body weight and survival of each mouse daily for 14-21 days. A >25% loss in body weight is a common humane endpoint.

  • Viral Titer Analysis (Satellite Group): On specific days post-infection (e.g., days 3 and 5), euthanize a separate group of mice. Harvest the lungs, homogenize them, and determine the viral titer using a plaque assay on MDCK cells as described in Protocol 2.

  • Data Analysis: Compare the survival curves (Kaplan-Meier analysis), mean body weight changes, and lung viral titers between the treated and vehicle control groups to determine the statistical significance of the compound's efficacy.

References

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science.[Link] [2][8]2. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions. Antiviral Research.[Link] [16]3. Synthesis and optimization of imidazo[1,2-a]pyrimidines as inhibitors of influenza viral entry. ACS Spring 2021.[Link] [1]4. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry.[Link] [11]5. Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2- a ]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry.[Link] [3]6. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science.[Link] [2]7. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Semantic Scholar.[Link] [9]8. In vitro and in vivo assay systems for study of influenza virus inhibitors. Antiviral Research.[Link] [17]9. Preclinical Influenza Models for Efficacy Testing. Charles River Laboratories.[Link] [13]10. In vitro anti-influenza assessment of anionic compounds ascorbate, acetate and citrate. Virology Journal.[Link] [18]11. Synthesis, Optimization, and Structure-Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry.[Link] [6]12. Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry.[Link] [7]15. Screening and Evaluation of Anti-Influenza Virus Antivirals. Creative Diagnostics.[Link] [19]17. Animal Models for Influenza Research: Strengths and Weaknesses. Viruses.[Link] [14]18. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. Antimicrobial Agents and Chemotherapy.[Link] [12]19. Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry.[Link] [5]20. In vitro and in vivo activities of anti-influenza virus compound T-705. Antimicrobial Agents and Chemotherapy.[Link] [15]22. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. International Journal of Molecular Sciences.[Link] [10]23. Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.[Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazo[1,2-a]pyrimidines and the Advent of Microwave Synthesis

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure of considerable interest in medicinal chemistry and drug development.[1] Molecules incorporating this framework have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The development of efficient, rapid, and environmentally benign synthetic methodologies is paramount to accelerating the discovery of new therapeutic agents based on this versatile core.

Traditionally, the synthesis of these compounds often involves lengthy reaction times, harsh conditions, and significant energy consumption.[1][3] However, the emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field.[4] This technology leverages the ability of microwave irradiation to directly and efficiently heat polar molecules in the reaction mixture, leading to a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[4][5] Key advantages of MAOS include improved yields, enhanced product purity, and a significant reduction in energy consumption, aligning with the principles of green chemistry.[6][7] This guide provides an in-depth exploration of the mechanisms, protocols, and best practices for the microwave-assisted synthesis of imidazo[1,2-a]pyrimidine derivatives, tailored for researchers and professionals in the field of drug discovery and development.

The Rationale Behind Microwave-Assisted Synthesis: A Mechanistic Perspective

Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction.[3] Polar molecules in the reaction mixture, such as reagents and solvents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating of the reaction mixture from within.[4] In contrast, conventional heating relies on slower, less efficient heat transfer through conduction and convection. This localized and instantaneous heating in MAOS minimizes the formation of byproducts and often leads to cleaner reactions with higher yields.[5]

The choice of solvent is critical in microwave-assisted synthesis. Polar solvents with a high dielectric loss tangent are more efficient at absorbing microwave energy and converting it into heat. However, solvent-free reactions are also highly effective and are considered a greener alternative, as the neat reactants can directly absorb the microwave irradiation.[6]

Reaction Mechanisms in the Formation of Imidazo[1,2-a]pyrimidines

The most common approach for synthesizing the imidazo[1,2-a]pyrimidine core involves the cyclocondensation of a 2-aminopyrimidine derivative with an α-haloketone or a related 1,2-dielectrophilic species.[8] The general mechanism proceeds as follows:

  • N-Alkylation: The more nucleophilic endocyclic nitrogen of the 2-aminopyrimidine attacks the α-carbon of the α-haloketone, displacing the halide and forming an N-alkylated intermediate.

  • Intramolecular Cyclization: The exocyclic amino group of the pyrimidine ring then attacks the carbonyl carbon of the ketone, leading to the formation of a five-membered imidazole ring fused to the pyrimidine core.

  • Dehydration: Subsequent dehydration of the cyclic intermediate yields the aromatic imidazo[1,2-a]pyrimidine derivative.

The use of microwave irradiation significantly accelerates each of these steps, allowing for the rapid and efficient construction of the desired heterocyclic system.

Experimental Protocols and Methodologies

Herein, we provide detailed protocols for the microwave-assisted synthesis of imidazo[1,2-a]pyrimidine derivatives, based on established literature procedures.

Protocol 1: Catalyst-Free Annulation of 2-Aminopyrimidines with α-Bromoketones

This protocol describes a catalyst-free approach for the synthesis of various imidazo[1,2-a]pyrimidine derivatives in a green solvent system under microwave irradiation.[8]

Step-by-Step Methodology:

  • To a microwave reaction vessel, add the substituted 2-aminopyrimidine (1.0 mmol) and the corresponding α-bromoketone (1.0 mmol).

  • Add a mixture of water and isopropanol (H₂O-IPA) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture with microwaves at a specified temperature and time (see table below for examples).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data:

Entry2-Aminopyrimidineα-BromoketoneTemperature (°C)Time (min)Yield (%)
12-AminopyrimidinePhenacyl bromide1001092
22-Amino-4,6-dimethylpyrimidine4-Bromophenacyl bromide1001290
32-Aminopyrimidine2-Bromo-1-(naphthalen-2-yl)ethanone1001588

Data synthesized from literature reports.[8]

Protocol 2: One-Pot, Two-Step Synthesis of Imidazo[1,2-a]pyrimidine-Substituted Imidazoles

This protocol outlines a sequential, one-pot, multicomponent reaction for the synthesis of more complex imidazo[1,2-a]pyrimidine derivatives.[9][10]

Step-by-Step Methodology:

  • In a 35 mL microwave reaction vessel, suspend imidazo[1,2-a]pyrimidine-2-carbaldehyde (0.51 mmol), a primary amine (0.56 mmol), and p-toluenesulfonic acid (20 mol%) in ethanol (2 mL).[10]

  • Stir the mixture at room temperature for 5 minutes.

  • Heat the mixture in a microwave reactor at 80°C for 30 minutes using 100 W power.[10]

  • Cool the mixture to room temperature.

  • Add benzil (0.51 mmol) and ammonium acetate (2.55 mmol) to the reaction medium and stir for 5 minutes at room temperature.[10]

  • Heat the reaction mixture again in the microwave reactor under optimized conditions (e.g., 100°C for a specified time).

  • After cooling, purify the product by column chromatography on silica gel.

Representative Data:

EntryPrimary AmineReaction Time (min)Yield (%)
1Aniline6075
24-Methylaniline6080
3Benzylamine6065

Data synthesized from literature reports.[9][10]

Visualizing the Workflow

To better illustrate the experimental process, a generalized workflow for the microwave-assisted synthesis of imidazo[1,2-a]pyrimidines is presented below.

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Combine Reactants: - 2-Aminopyrimidine - α-Haloketone B Add Solvent (e.g., H2O-IPA or Ethanol) A->B C Add Catalyst (if required) B->C D Seal Reaction Vessel C->D E Microwave Heating (Controlled Temperature & Time) D->E F Cool to Room Temperature E->F G Solvent Removal F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: Generalized workflow for microwave-assisted synthesis.

Reaction Mechanism Diagram

The following diagram illustrates the key steps in the formation of the imidazo[1,2-a]pyrimidine ring system.

G Reactants 2-Aminopyrimidine + α-Haloketone Intermediate1 N-Alkylated Intermediate Reactants->Intermediate1 1. N-Alkylation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization Product Imidazo[1,2-a]pyrimidine Intermediate2->Product 3. Dehydration

Caption: Mechanism of imidazo[1,2-a]pyrimidine formation.

Conclusion and Future Outlook

Microwave-assisted synthesis has proven to be a powerful and enabling technology for the rapid and efficient synthesis of imidazo[1,2-a]pyrimidine derivatives. The protocols outlined in this guide demonstrate the significant advantages of this approach, including drastically reduced reaction times, high yields, and cleaner reaction profiles. As the demand for novel therapeutic agents continues to grow, the adoption of green and efficient synthetic methodologies like MAOS will be crucial in accelerating the drug discovery and development pipeline. Further exploration of one-pot, multicomponent reactions under microwave irradiation will undoubtedly lead to the discovery of even more diverse and complex imidazo[1,2-a]pyrimidine-based molecules with promising biological activities.

References

  • Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
  • National Institutes of Health. (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives.
  • ACS Combinatorial Science. (n.d.). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
  • RSC Publishing. (2024, July 15). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones.
  • ResearchGate. (2020, December 1). Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice.
  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • Semantic Scholar. (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im.
  • ResearchGate. (2025, August 7). Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice.
  • ScienceDirect. (n.d.). Microwave-assisted synthesis of substituted 2-amino-1H-imidazoles from imidazo[1,2-a]pyrimidines.
  • BenchChem. (2025). Application Note: Microwave-Assisted Synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine.
  • Bentham Science Publishers. (2025, August 27). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids.
  • Semantic Scholar. (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im.
  • Current Microwave Chemistry. (2025, September 23). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update.
  • PubMed Central. (2024, July 15). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones.
  • PubMed Central. (2025, July 14). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[5][7]imidazo[1,2-a]pyrimidines via A3 coupling. Retrieved January 16, 2026, from

Sources

Application Notes and Protocols: One-Pot Synthesis of 3-Fluoro-Imidazo[1,2-a]pyridines from Styrenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Imidazo[1,2-a]pyridines in Modern Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents, including anxiolytics like alpidem and zolpidem.[1] The introduction of a fluorine atom, particularly at the C-3 position, can significantly enhance the pharmacological profile of these molecules. Fluorine's high electronegativity and small size can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Consequently, the development of efficient and regioselective methods for the synthesis of 3-fluoro-imidazo[1,2-a]pyridines is of paramount importance to drug development professionals.[3][4][5] This guide provides a detailed protocol for a facile, three-step, one-pot synthesis of these valuable compounds directly from readily available styrenes.[6][7]

Reaction Mechanism: A Cascade of Bromination, Condensation, and Fluorination

The one-pot synthesis of 3-fluoro-imidazo[1,2-a]pyridines from styrenes proceeds through a sequential cascade of three key transformations: keto-bromination, condensation, and electrophilic fluorination.[8] This elegant approach avoids the isolation of intermediates, thereby improving efficiency and reducing waste.

The proposed mechanism is as follows:

  • In Situ Formation of α-Bromoacetophenone: The reaction is initiated by the bromination of styrene. In the presence of an oxidant and a bromine source, such as N-Bromosuccinimide (NBS), the styrene is converted to an α-bromoacetophenone intermediate.[6][7]

  • Condensation with 2-Aminopyridine: The newly formed α-bromoacetophenone readily undergoes condensation with a 2-aminopyridine derivative. This step forms the core imidazo[1,2-a]pyridine ring system. The nitrogen atom of the amino group attacks the carbonyl carbon of the α-bromoacetophenone, and a subsequent intramolecular cyclization with the elimination of water and hydrogen bromide leads to the formation of the bicyclic aromatic scaffold.[9]

  • Regioselective Electrophilic Fluorination: The final step is the crucial C-3 fluorination of the imidazo[1,2-a]pyridine ring. This is achieved using an electrophilic fluorinating agent, such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or 1-fluoropyridinium tetrafluoroborate.[6][7][10][11] The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic attack. Theoretical studies suggest that the fluorination with Selectfluor likely proceeds via a single-electron transfer (SET) mechanism.[12]

Reaction Mechanism Styrene Styrene alpha_Bromo α-Bromoacetophenone Styrene->alpha_Bromo Keto-bromination NBS NBS, Oxidant Imidazo_Intermediate Imidazo[1,2-a]pyridine alpha_Bromo->Imidazo_Intermediate Condensation Two_Aminopyridine 2-Aminopyridine Final_Product 3-Fluoro-imidazo[1,2-a]pyridine Imidazo_Intermediate->Final_Product Electrophilic Fluorination Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., Selectfluor™)

Figure 1: Proposed reaction mechanism for the one-pot synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized procedure based on reported methodologies.[6][7] Researchers should optimize the conditions for their specific substrates.

Materials:

  • Substituted Styrene (1.0 equiv.)

  • N-Bromosuccinimide (NBS) (2.0 equiv.)

  • Substituted 2-Aminopyridine (1.2 equiv.)

  • 1-Fluoropyridinium tetrafluoroborate or Selectfluor™ (2.0 equiv.)

  • tert-Butanol (t-BuOH)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted styrene (1.0 equiv.), N-Bromosuccinimide (NBS, 2.0 equiv.), and the substituted 2-aminopyridine (1.2 equiv.).

  • Solvent Addition: Add a mixture of tert-butanol and water as the solvent. The ratio can be optimized, but a 1:1 mixture is a good starting point.

  • Initial Reaction Phase (Bromination and Condensation): Stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) to facilitate the initial bromination and condensation steps. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Fluorination Step: Once the formation of the imidazo[1,2-a]pyridine intermediate is observed, add the electrophilic fluorinating agent (1-fluoropyridinium tetrafluoroborate or Selectfluor™, 2.0 equiv.) to the reaction mixture.

  • Heating and Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the temperature will depend on the boiling point of the solvent mixture). Continue heating for several hours (e.g., 4-12 hours) until the reaction is complete, as indicated by TLC analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-fluoro-imidazo[1,2-a]pyridine.

Experimental Workflow cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification A 1. Add Styrene, NBS, and 2-Aminopyridine to flask B 2. Add t-BuOH/Water solvent A->B C 3. Stir at RT (1-2h) B->C D 4. Add Fluorinating Agent C->D E 5. Heat to Reflux (4-12h) D->E F 6. Cool to RT and Quench E->F G 7. Extract with Organic Solvent F->G H 8. Wash and Dry Organic Layer G->H I 9. Concentrate under Vacuum H->I J 10. Column Chromatography I->J K Pure Product J->K

Figure 2: A visual representation of the experimental workflow.

Data Presentation: Substrate Scope and Yields

The versatility of this one-pot synthesis has been demonstrated with a range of substituted styrenes and 2-aminopyridines. The following table summarizes representative examples.

EntryStyrene Derivative2-Aminopyridine DerivativeProductYield (%)
1Styrene2-Aminopyridine3-Fluoro-2-phenylimidazo[1,2-a]pyridine85
24-Methylstyrene2-Aminopyridine3-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine82
34-Chlorostyrene2-Aminopyridine2-(4-Chlorophenyl)-3-fluoroimidazo[1,2-a]pyridine78
4Styrene5-Methyl-2-aminopyridine3-Fluoro-7-methyl-2-phenylimidazo[1,2-a]pyridine80
5Styrene5-Bromo-2-aminopyridine7-Bromo-3-fluoro-2-phenylimidazo[1,2-a]pyridine75

Yields are based on isolated products and may vary depending on the specific reaction conditions and substrate.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be monitored at each stage using standard analytical techniques such as TLC. The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The characteristic signals in the ¹⁹F NMR spectrum will unequivocally confirm the successful incorporation of the fluorine atom.

Conclusion and Future Outlook

This one-pot synthesis of 3-fluoro-imidazo[1,2-a]pyridines from styrenes offers a highly efficient and atom-economical route to a class of compounds with significant potential in drug discovery. The use of readily available starting materials and the avoidance of intermediate purification steps make this method attractive for both academic research and industrial applications. Further exploration of the substrate scope and the development of asymmetric variations of this reaction are promising avenues for future research.

References

  • Banks, R. E. (Ed.). (2000). Organofluorine chemistry: principles and commercial applications. Springer Science & Business Media. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current topics in medicinal chemistry, 16(30), 3590–3616. [Link]

  • Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Said, S. A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35237–35252. [Link]

  • Sun, H., et al. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. ResearchGate. [Link]

  • Thomas, K. R. J., et al. (2018). Regioselective One‐Pot Synthesis of 3‐Fluoro‐Imidazo[1,2‐a]pyridines from Styrene. ResearchGate. [Link]

  • Zhang, X., et al. (2019). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. [Link]

Sources

Application Notes & Protocols: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Imidazo[1,2-a]pyridines and Iodine Catalysis

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science. This privileged N-bridged heterocyclic system is the core of numerous marketed drugs, including the anxiolytic agent Alpidem and the hypnotic Zolpidem, which are used for treating anxiety and insomnia, respectively.[1][2] The broad spectrum of pharmacological activities associated with these compounds drives continuous innovation in their synthesis.[1][3]

Classical synthetic routes often involve the cyclocondensation of 2-aminopyridines with α-haloketones, which can be harsh and produce stoichiometric waste.[1] Modern synthetic chemistry pivots towards methodologies that are not only efficient but also environmentally benign and economically viable. In this context, molecular iodine (I₂) has emerged as a powerful catalyst. Its appeal lies in its low cost, ready availability, minimal toxicity, and operational simplicity.[4][5][6][7] Iodine can function as a mild Lewis acid, activating substrates and facilitating key bond formations under gentle conditions, often in green solvents like water or ethanol.[1][5][6]

This document provides a comprehensive guide to the iodine-catalyzed synthesis of imidazo[1,2-a]pyridine derivatives. We will explore the underlying reaction mechanisms, present detailed, field-tested protocols for multi-component reactions, discuss the scope and limitations, and offer practical troubleshooting advice for researchers in synthetic chemistry and drug development.

Reaction Principle and Plausible Mechanism

The iodine-catalyzed synthesis of imidazo[1,2-a]pyridines can be achieved through various pathways, most notably via multi-component reactions (MCRs) that combine simplicity with high atom economy. A prominent example is the one-pot, three-component condensation of a 2-aminopyridine, an aryl aldehyde, and an isocyanide.[4][8]

The catalytic cycle is believed to proceed as follows:

  • Lewis Acid Activation: Molecular iodine (I₂) acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the aryl aldehyde. This activation enhances the electrophilicity of the carbonyl carbon.

  • Imine Formation: The activated aldehyde readily undergoes condensation with the exocyclic amino group of 2-aminopyridine to form a Schiff base or iminium ion intermediate.

  • [4+1] Cycloaddition: The isocyanide, acting as a nucleophile, attacks the iminium ion. This is followed by a [4+1] cycloaddition event.[4]

  • Intramolecular Cyclization & Aromatization: The resulting intermediate undergoes a final intramolecular cyclization, where the endocyclic nitrogen of the pyridine ring attacks the newly formed iminium carbon. Subsequent rearrangement and proton transfer lead to the stable, aromatic imidazo[1,2-a]pyridine product.[4]

G A Aryl Aldehyde + I₂ B Activated Aldehyde (Lewis Acid Complex) A->B Coordination D Iminium Ion Intermediate (A) B->D Condensation C 2-Aminopyridine C->D F Intermediate (B) (after [4+1] cycloaddition) D->F Nucleophilic Attack & Cycloaddition E Isocyanide (R-NC) E->F G Cyclized Intermediate (C) F->G Intramolecular Cyclization H Imidazo[1,2-a]pyridine Product G->H Aromatization (-H⁺) I I₂ (Catalyst Regenerated) G->I Catalyst Release

Caption: Plausible mechanism for the three-component synthesis.

Experimental Protocols

Protocol 1: Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyridines

This protocol describes an efficient one-pot synthesis at room temperature, adapted from established methodologies.[4][8] It leverages the reaction between a 2-aminopyridine, an aryl aldehyde, and an isocyanide.

Materials and Equipment:

  • Reagents: Substituted 2-aminopyridine (1.0 mmol), substituted aryl aldehyde (1.0 mmol), tert-butyl isocyanide (1.2 mmol), molecular iodine (I₂, 5 mol%), ethanol (5 mL), ethyl acetate, saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Equipment: 25 mL round-bottom flask, magnetic stirrer and stir bar, TLC plates (silica gel 60 F₂₅₄), standard glassware for work-up and purification, rotary evaporator, flash chromatography system.

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol, 1 eq.), aryl aldehyde (1.0 mmol, 1 eq.), and ethanol (5 mL).

  • Catalyst Addition: Add molecular iodine (12.7 mg, 0.05 mmol, 5 mol%) to the stirring mixture. The solution may develop a characteristic iodine color.

  • Isocyanide Addition: Add tert-butyl isocyanide (0.14 mL, 1.2 mmol, 1.2 eq.) dropwise to the reaction mixture.

  • Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 7:3 hexane/ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding 10 mL of saturated sodium thiosulfate solution to reduce the excess iodine. The color of the solution should fade.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-aminoimidazo[1,2-a]pyridine derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS analysis.

Protocol 2: Synthesis of 2-Arylimidazo[1,2-a]pyridines via Ketone Annulation

This protocol details a robust method for synthesizing 2-aryl derivatives using aryl methyl ketones as the coupling partner in an aqueous medium, highlighting the versatility and green nature of iodine catalysis.[1]

Materials and Equipment:

  • Reagents: Substituted 2-aminopyridine (1.2 mmol), substituted aryl methyl ketone (1.0 mmol), molecular iodine (I₂, 30 mol%), water (2 mL), sodium dodecyl sulfate (SDS, optional), ethyl acetate, saturated sodium thiosulfate solution, brine, anhydrous sodium sulfate.

  • Equipment: 10 mL sealed reaction vial, magnetic stirrer and stir bar, heating plate or oil bath, standard work-up and purification equipment.

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL reaction vial, combine the aryl methyl ketone (1.0 mmol, 1 eq.), 2-aminopyridine (1.2 mmol, 1.2 eq.), molecular iodine (76 mg, 0.3 mmol, 30 mol%), and water (2 mL). For less soluble substrates, adding a surfactant like SDS can improve yields.[1]

  • Reaction Execution: Seal the vial and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC. Reactions are typically complete within 3-6 hours.

  • Work-up: Cool the reaction to room temperature. Add 10 mL of saturated sodium thiosulfate solution and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate) to yield the pure 2-arylimidazo[1,2-a]pyridine.

Data Summary and Substrate Scope

The iodine-catalyzed synthesis is compatible with a wide range of functional groups on both the 2-aminopyridine and the carbonyl compound. This functional group tolerance is a key advantage for building molecular diversity in drug discovery programs.

Entry2-Aminopyridine Substituent (R¹)Aldehyde/Ketone Substituent (R²)ProtocolYield (%)Reference
1H4-Cl-Ph192[4][8]
25-Me4-MeO-Ph194[4][8]
3H4-NO₂-Ph189[4][8]
4H2-Naphthyl190[4][8]
5H4-Me-Ph291[1]
64-ClPh286[1]
7H4-F-Ph288[1]
85-Br3-NO₂-Ph282[1]

Table shows representative yields. Both electron-donating and electron-withdrawing groups are well-tolerated.

Workflow and Troubleshooting

A successful synthesis relies on a systematic workflow from preparation to analysis.

G A Reagent Preparation (Stoichiometry Check) B Reaction Setup (Solvent, Catalyst) A->B C Execution (Stirring, Temp Control) B->C D TLC Monitoring C->D Periodic Sampling D->C Reaction Incomplete E Work-up (Quenching, Extraction) D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization (NMR, HRMS) F->G H Pure Product G->H

Caption: General experimental workflow for synthesis.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive or insufficient catalyst. 2. Impure starting materials. 3. Insufficient reaction time or temperature.1. Use fresh, high-purity molecular iodine. 2. Purify reagents before use. 3. Extend reaction time or increase temperature slightly (for Protocol 2).
Formation of Side Products 1. Incorrect stoichiometry. 2. Self-condensation of aldehyde/ketone. 3. Reaction temperature too high.1. Carefully measure all reagents; ensure isocyanide is added last in Protocol 1. 2. Use a slight excess of the aminopyridine. 3. Maintain specified temperature.
Difficult Purification 1. Streaking on TLC plate. 2. Product co-elutes with impurities.1. Add a small amount of triethylamine (1%) to the eluent to suppress tailing of basic products. 2. Try a different solvent system for chromatography.

Conclusion

Molecular iodine offers a highly effective, economical, and environmentally conscious catalytic system for the synthesis of medicinally relevant imidazo[1,2-a]pyridine derivatives. The protocols described herein are characterized by their operational simplicity, broad substrate scope, and high yields. By eliminating the need for harsh reagents, expensive metal catalysts, or anhydrous conditions, these methods are well-suited for both academic research and process development in the pharmaceutical industry. The straightforward procedures and robust nature of iodine catalysis make it a valuable tool for the rapid generation of compound libraries for drug discovery and development.

References

  • Krishnamoorthy, R. & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Krishnamoorthy, R. & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 36439-36454. [Link]

  • Yadav, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • ResearchGate. (n.d.). Iodine catalyzed synthesis of imidazo[1,2‐a]pyridine. [Link]

  • Paul, S., et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega. [Link]

  • Yadav, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22363–22379. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]

  • Iida, H. (2020). Flavin–Iodine-Coupled Organocatalyzed Synthesis of Imidazo[1,2-a]pyridines. Synfacts, 16(12), 1459. [Link]

  • Wang, Z., et al. (2019). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 24(17), 3073. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Krishnamoorthy, R. & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

Sources

Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines: A One-Pot Annulation of Aminopyridines and Nitroolefins

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal and Process Chemistry Professionals

Abstract

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold due to its prevalence in numerous marketed drugs and biologically active compounds.[1][2] This document provides a detailed technical guide on an efficient and operationally simple method for synthesizing substituted imidazo[1,2-a]pyridines. The protocol leverages a copper(I)-catalyzed, one-pot tandem reaction between readily available 2-aminopyridines and nitroolefins.[3][4] A key advantage of this methodology is its use of atmospheric air as the terminal oxidant, aligning with the principles of green chemistry by avoiding harsh or stoichiometric oxidizing agents.[5] This guide will explore the underlying reaction mechanism, detail the optimization of key experimental parameters, and provide a robust, step-by-step protocol for researchers in drug discovery and chemical development.

Reaction Principle and Plausible Mechanism

The synthesis is a copper-catalyzed denitrative annulation reaction that constructs the fused bicyclic imidazo[1,2-a]pyridine system in a single operation. The overall transformation is depicted below:

Overall Reaction Scheme: 2-Aminopyridine + β-Nitrostyrene → 2-Aryl-3-methylimidazo[1,2-a]pyridine

The reaction proceeds through a proposed cascade mechanism involving several key steps facilitated by the copper(I) catalyst.[5] While the precise catalytic cycle is a subject of ongoing study, a widely accepted pathway involves a Michael addition, followed by an oxidative cyclization and denitrative aromatization sequence.

The Catalytic Cycle involves the following key transformations:

  • Michael Addition: The reaction initiates with the conjugate addition of the exocyclic nitrogen of the 2-aminopyridine to the electron-deficient nitroolefin. This step forms a key intermediate adduct.

  • Oxidative C-N Coupling: The copper catalyst is believed to coordinate with the intermediate, facilitating an intramolecular cyclization. This involves the nucleophilic attack of the endocyclic pyridine nitrogen onto the carbon previously bearing the nitro group.

  • Denitrative Aromatization: The final step is the elimination of the nitro group (as nitrous acid, which subsequently decomposes) to yield the stable, aromatic imidazo[1,2-a]pyridine ring system. The copper catalyst is regenerated in this process, and atmospheric oxygen serves as the terminal oxidant to maintain the catalytic cycle.[5][6]

Reaction_Mechanism Plausible Reaction Mechanism Start 2-Aminopyridine + Nitroolefin Int1 Michael Adduct Intermediate (A) Start->Int1 Michael Addition Int2 Cyclized Intermediate (B) Int1->Int2 Intramolecular Nucleophilic Attack Cu_cat Cu(I) Catalyst Int1->Cu_cat Product Imidazo[1,2-a]pyridine Int2->Product Aromatization Int2->Cu_cat HNO2 HNO2 Elimination Int2->HNO2 Product->Cu_cat Cu_cat->Int1 Facilitates Addition Cu_cat->Int2 Promotes Cyclization O2 Air (O2) O2->Int2 Oxidant

Caption: Plausible mechanism for the Cu-catalyzed synthesis.

Application Notes: Key Experimental Parameters

Systematic optimization has shown that the choice of catalyst, solvent, and temperature are critical for achieving high yields and clean reaction profiles.[5]

ParameterOptimal ChoiceRationale & Field Insights
Copper Catalyst CuBr (10 mol%)Copper(I) salts are generally more effective than Copper(II) salts for this transformation. CuBr proved to be the most efficacious, likely due to its favorable solubility in DMF and optimal Lewis acidity to promote the key steps of the reaction.[5] Other Cu(I) sources like CuI or CuCl can be used but may result in slightly lower yields.
Solvent DMFDimethylformamide (DMF) is the solvent of choice. Its high polarity effectively solubilizes the starting materials and catalyst, while its high boiling point (153 °C) allows the reaction to be conducted at an elevated temperature (80 °C) safely. Other polar aprotic solvents may be less effective.
Temperature 80 °CThis temperature provides a balance between a sufficient reaction rate and the prevention of side-product formation or decomposition. Lower temperatures lead to sluggish conversions, while higher temperatures did not significantly improve the yield and could lead to undesired byproducts.[5]
Atmosphere AirThe reaction is conveniently run open to the atmosphere (using a reflux condenser). Molecular oxygen from the air acts as the terminal oxidant, which is both cost-effective and environmentally benign.[3][5] Running the reaction under an inert atmosphere (e.g., N₂ or Ar) significantly inhibits product formation.
Reaction Time 12-24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 12 to 24 hours, depending on the specific substrates used.

Substrate Scope and Limitations

The protocol is robust and tolerates a wide range of functional groups on both the 2-aminopyridine and nitroolefin starting materials.

Table of Substrate Scope Examples

Data synthesized from Yan et al., J. Org. Chem., 2012.[4][5]

Entry2-Aminopyridine (Substituent)Nitroolefin (Substituent)Yield (%)
1HPhenyl90
25-MePhenyl92
35-BrPhenyl85
45-ClPhenyl87
53-MePhenyl81
6H4-Methoxyphenyl93
7H4-Chlorophenyl86
8H2-Chlorophenyl75
9H2-Naphthyl88
10H2-Thienyl72

Key Insights:

  • Electronic Effects: Electron-donating groups (e.g., -Me, -OMe) on either reactant generally lead to excellent yields.[5] Electron-withdrawing groups (e.g., -Cl, -Br) are also well-tolerated, demonstrating the broad applicability of the method.

  • Steric Hindrance: Steric bulk near the reacting centers can diminish the yield. For example, an ortho-substituted phenyl group on the nitroolefin (Entry 8) gives a lower yield compared to its para-substituted counterpart (Entry 7).[5]

  • Heteroaromatics: Heterocyclic nitroolefins, such as those derived from thiophene (Entry 10), are viable substrates, although yields may be slightly reduced.[5]

Detailed Experimental Protocol

This section provides a representative, step-by-step procedure for the synthesis of 2-phenyl-3-methylimidazo[1,2-a]pyridine.

Experimental_Workflow General Experimental Workflow A 1. Reagent Charging - 2-Aminopyridine - Nitroolefin - CuBr - DMF B 2. Reaction Setup - Fit with reflux condenser - Place in preheated oil bath A->B Assemble C 3. Heating & Monitoring - Stir at 80 °C - Monitor by TLC (12-24 h) B->C Heat D 4. Workup - Cool to RT - Quench with NH4OH (aq) - Extract with EtOAc C->D Upon Completion E 5. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography D->E Isolate F 6. Product - Pure Imidazo[1,2-a]pyridine - Characterize (NMR, HRMS) E->F Purify

Caption: A typical workflow for the synthesis and purification.

Materials and Equipment:

  • Round-bottom flask (25 mL or appropriate size)

  • Magnetic stir bar

  • Reflux condenser

  • Oil bath with temperature control and magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reagents:

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • (E)-(2-nitroprop-1-en-1-yl)benzene (1.0 mmol, 1.0 equiv)

  • Copper(I) bromide (CuBr) (0.1 mmol, 10 mol%)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium hydroxide (NH₄OH)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (94.1 mg, 1.0 mmol), (E)-(2-nitroprop-1-en-1-yl)benzene (163.2 mg, 1.0 mmol), and CuBr (14.3 mg, 0.1 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask.

  • Heating: Fit the flask with a reflux condenser (open to the air at the top) and place it in a preheated oil bath at 80 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent system) until the starting materials are consumed (typically 18-24 hours).

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching: Pour the reaction mixture into a separatory funnel containing saturated aqueous NH₄OH (20 mL) to complex the copper salts.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 25 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: DMF is a skin and respiratory irritant. Handle with care. Nitroolefins can be lachrymatory and should be handled carefully.

  • Heating: Use a properly secured setup for heating with an oil bath to prevent spills.

Conclusion

The copper-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins represents a highly efficient, versatile, and environmentally conscious method for accessing this important heterocyclic class.[5] Its operational simplicity, use of air as an oxidant, and broad substrate tolerance make it a valuable tool for applications in medicinal chemistry and the broader field of organic synthesis.

References

  • Mishra, M. et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • Yan, R.-L. et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. Available at: [Link]

  • Gomha, S. M. et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 68, 00018. Available at: [Link]

  • Yan, R.-L. et al. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. PubMed. Available at: [Link]

  • Panda, J. et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Yan, R.-L. et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry. Available at: [Link]

  • Dhas, A. et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2571. Available at: [Link]

  • Ghorbani-Vaghei, R. et al. (2024). Copper (II) complex supported on magnetic nanoparticles as a novel nanocatalyst for the synthesis of imidazo[1,2-a]pyridines. Molecular Diversity, 28(6), 3859-3877. Available at: [Link]

  • Wang, C. et al. (2016). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances, 6(73), 68831-68835. Available at: [Link]

  • Bagdi, A. K. et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(50), 10043-10062. Available at: [Link]

Sources

Application Notes & Protocols: A Green Chemistry Approach to the Synthesis of Imidazo[1,2-a]pyridines Using Air as a Sustainable Oxidant

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazo[1,2-a]pyridines and the Imperative for Greener Synthesis

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science. This privileged heterocyclic structure is found in a multitude of commercially available drugs, including the anxiolytic agent alpidem, the hypnotic zolpidem, and the gastroprotective zolimidine.[1][2] The diverse biological activities exhibited by this class of compounds, ranging from anticancer to anti-inflammatory properties, have fueled extensive research into novel and efficient synthetic methodologies.[2]

Traditionally, the synthesis of imidazo[1,2-a]pyridines has often relied on multi-step procedures, harsh reaction conditions, and the use of stoichiometric, often toxic, oxidants, which generate significant chemical waste. In alignment with the principles of green chemistry, there is a pressing need for the development of more sustainable and atom-economical synthetic routes. A significant advancement in this area is the utilization of air, or molecular oxygen, as the terminal oxidant. This approach is inherently environmentally benign, as the primary byproduct is water.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of imidazo[1,2-a]pyridines via an aerobic oxidative cyclization, with a primary focus on the widely applicable copper-catalyzed reaction between 2-aminopyridines and ketones. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and offer insights into the reaction's scope and potential challenges.

Mechanistic Insights: The Copper-Catalyzed Aerobic Oxidative Cyclization

The copper-catalyzed aerobic synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones is a powerful transformation that proceeds through a cascade of reactions, culminating in the formation of the desired heterocyclic product. While several mechanistic pathways have been proposed depending on the specific substrates and conditions, a prevalent and well-supported mechanism involves a copper-catalyzed process where molecular oxygen serves as the terminal oxidant to regenerate the active catalyst.

One of the leading proposed mechanisms for the reaction catalyzed by copper(I) iodide (CuI) is a catalytic version of the Ortoleva-King reaction.[4][5] This pathway involves the in situ formation of an iodinated intermediate, which facilitates the subsequent cyclization.

The catalytic cycle can be conceptualized as follows:

  • Initial Condensation: The reaction commences with the condensation of the 2-aminopyridine with the ketone to form an enamine intermediate.

  • Oxidative Halogenation/Activation: The copper(I) catalyst, in the presence of an iodide source (from CuI), facilitates the α-iodination of the ketone or the enamine intermediate.

  • Nucleophilic Attack: The endocyclic nitrogen of the 2-aminopyridine moiety then undergoes an intramolecular nucleophilic attack on the activated α-carbon, forming a C-N bond and a dihydroimidazo[1,2-a]pyridine intermediate.

  • Aromatization via Oxidation: This is the crucial step where the aerobic oxidant comes into play. The dihydro intermediate is oxidized to the aromatic imidazo[1,2-a]pyridine. In this process, the active Cu(I) catalyst is regenerated from a Cu(II) species with the consumption of molecular oxygen and protons, producing water as the sole byproduct.

The overall transformation results in the formation of two new C-N bonds and the removal of four hydrogen atoms, all orchestrated by the copper catalyst and driven by the oxidative power of air.[4]

Catalytic_Cycle cluster_0 Catalytic Cycle for Aerobic Synthesis of Imidazo[1,2-a]pyridines Reactants 2-Aminopyridine + Ketone Enamine Enamine Intermediate Reactants->Enamine Condensation Activated_Intermediate Activated α-carbon Intermediate Enamine->Activated_Intermediate Activation (via Ortoleva-King type path) Cyclized_Intermediate Dihydro-imidazo[1,2-a]pyridine Activated_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Cyclized_Intermediate->Product Aromatization CuII Cu(II) Species Cyclized_Intermediate->CuII Oxidation CuI Cu(I) Catalyst CuI->Enamine Catalyzes Activation CuII->CuI Reduction O2 O₂ (Air) CuII->O2 Regeneration by O₂ H2O H₂O O2->H2O

Figure 1: Proposed Catalytic Cycle

Experimental Protocols: A Step-by-Step Guide

The following protocol is a generalized yet robust procedure for the copper-catalyzed aerobic synthesis of 2-phenylimidazo[1,2-a]pyridine, a common derivative. This can be adapted for a variety of substituted 2-aminopyridines and ketones.

Materials and Reagents:
  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • Acetophenone (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N-Methyl-2-pyrrolidone (NMP) (3 mL)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment Setup:
  • A round-bottom flask or a pressure-rated reaction tube equipped with a magnetic stir bar.

  • A condenser (if refluxing at atmospheric pressure).

  • An oil bath for heating.

  • Standard laboratory glassware for workup and purification.

  • An air or oxygen balloon, or simply perform the reaction open to the atmosphere.

Experimental_Workflow cluster_workflow General Experimental Workflow Reactants 1. Combine Reactants: 2-Aminopyridine, Ketone, CuI in NMP Reaction 2. Heat under Air: Stir at elevated temperature (e.g., 100-120 °C) Reactants->Reaction Workup 3. Aqueous Workup: Cool, dilute with water, extract with Ethyl Acetate Reaction->Workup Purification 4. Purification: Dry organic layer, concentrate, purify by column chromatography Workup->Purification Product 5. Characterization: Obtain pure Imidazo[1,2-a]pyridine Purification->Product

Figure 2: Experimental Workflow Diagram
Reaction Procedure:
  • To a round-bottom flask, add 2-aminopyridine (1.0 mmol), acetophenone (1.2 mmol), and copper(I) iodide (0.1 mmol).

  • Add N-Methyl-2-pyrrolidone (NMP) (3 mL) to the flask.

  • The flask can be left open to the atmosphere or fitted with a balloon filled with air or oxygen.

  • Place the flask in a preheated oil bath at 100-120 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-aminopyridine) is consumed (typically 8-24 hours).

Workup and Purification:
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imidazo[1,2-a]pyridine.

Data Presentation: Substrate Scope and Representative Yields

The copper-catalyzed aerobic synthesis of imidazo[1,2-a]pyridines exhibits a broad substrate scope, tolerating a variety of functional groups on both the 2-aminopyridine and the ketone starting materials. Electron-donating and electron-withdrawing groups are generally well-tolerated, providing access to a diverse library of imidazo[1,2-a]pyridine derivatives.

Entry2-Aminopyridine DerivativeKetone DerivativeProductYield (%)Reference
12-AminopyridineAcetophenone2-Phenylimidazo[1,2-a]pyridine81[4]
22-Amino-5-methylpyridineAcetophenone7-Methyl-2-phenylimidazo[1,2-a]pyridine85[4]
32-Amino-5-bromopyridineAcetophenone7-Bromo-2-phenylimidazo[1,2-a]pyridine75[4]
42-Aminopyridine4'-Methoxyacetophenone2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine88[4]
52-Aminopyridine4'-Chloroacetophenone2-(4-Chlorophenyl)imidazo[1,2-a]pyridine78[4]
62-AminopyridinePropiophenone3-Methyl-2-phenylimidazo[1,2-a]pyridine72[4]
72-Aminopyridine1-Indanone10,11-Dihydro-9H-indeno[1,2-d]imidazo[1,2-a]pyridine65[4]

Table 1: Representative examples of imidazo[1,2-a]pyridines synthesized via copper-catalyzed aerobic oxidation. Yields are for isolated products.

Troubleshooting and Field-Proven Insights

  • Low Yields or Incomplete Conversion:

    • Oxygen Limitation: Ensure adequate exposure to air. If the reaction is sluggish, consider using an oxygen balloon instead of leaving it open to the atmosphere.

    • Catalyst Inactivation: The copper catalyst can be sensitive. Ensure the use of a good quality CuI and dry solvent.

    • Temperature: The optimal temperature can vary depending on the substrates. A temperature screen (e.g., 100 °C, 110 °C, 120 °C) may be necessary to find the sweet spot for your specific reaction.

    • Steric Hindrance: Highly substituted ketones or 2-aminopyridines may react slower and require longer reaction times or higher temperatures.[3]

  • Side Product Formation:

    • Homocoupling of Ketones: This can sometimes be observed. Adjusting the stoichiometry of the reactants might mitigate this.

    • Over-oxidation: While generally not an issue with air as the oxidant, ensure the reaction is not heated for an excessively long time after completion.

  • Purification Challenges:

    • Baseline Impurities: The crude product may contain polar impurities from the NMP solvent. A thorough aqueous workup is crucial.

    • Co-elution: If the product is difficult to separate from starting materials by chromatography, consider recrystallization as an alternative purification method.

Alternative Aerobic Approaches: The Groebke-Blackburn-Bienaymé Reaction and Metal-Free Systems

While the copper-catalyzed reaction of aminopyridines and ketones is a workhorse, other aerobic methods are also noteworthy.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent reaction (MCR) that combines a 2-aminoazine, an aldehyde, and an isocyanide to rapidly build the imidazo[1,2-a]pyridine core.[6] While many GBB protocols use acid catalysts under non-oxidative conditions, variations that incorporate an oxidative step to achieve the final aromatic product under aerobic conditions are emerging as a green alternative.

Furthermore, metal-free aerobic oxidative systems are gaining traction. For instance, a dual organocatalytic system using flavin and iodine has been reported to effectively catalyze the aerobic oxidative C-N bond formation for the synthesis of imidazo[1,2-a]pyridines.[1][2][7][8][9] These methods offer the advantage of avoiding transition metal catalysts, which can be a concern in pharmaceutical synthesis due to potential metal contamination in the final active pharmaceutical ingredient (API).

Conclusion

The synthesis of imidazo[1,2-a]pyridines using air as the terminal oxidant represents a significant step forward in sustainable organic chemistry. The copper-catalyzed approach, in particular, offers a versatile, scalable, and environmentally friendly route to this important class of heterocycles. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can efficiently access a wide array of functionalized imidazo[1,2-a]pyridines for applications in drug discovery and materials science. As the field continues to evolve, the development of even more efficient catalytic systems, including metal-free alternatives, will further enhance our ability to synthesize these valuable compounds in a green and sustainable manner.

References

  • Okai, H., Tanimoto, K., Ohkado, R., & Iida, H. (2020). Multicomponent Synthesis of Imidazo[1,2-a]pyridines: Aerobic Oxidative Formation of C–N and C–S Bonds by Flavin–Iodine-Coupled Organocatalysis. Organic Letters, 22(20), 8002–8006. [Link]

  • Organic Chemistry Portal. (n.d.). Multicomponent Synthesis of Imidazo[1,2-a]pyridines: Aerobic Oxidative Formation of C-N and C-S Bonds by Flavin-Iodine-Coupled Organocatalysis. Retrieved from [Link]

  • Okai, H., Tanimoto, K., Ohkado, R., & Iida, H. (2020). Multicomponent Synthesis of Imidazo[1,2- a]pyridines: Aerobic Oxidative Formation of C-N and C-S Bonds by Flavin-Iodine-Coupled Organocatalysis. PubMed, 33006477. [Link]

  • Okai, H., Tanimoto, K., Ohkado, R., & Iida, H. (2020). Multicomponent Synthesis of Imidazo[1,2-a]pyridines: Aerobic Oxidative Formation of C−N and C−S Bonds by Flavin−Iodine-Coupled Organocatalysis. ACS Publications. [Link]

  • Okai, H., Tanimoto, K., Ohkado, R., & Iida, H. (2020). Multicomponent Synthesis of Imidazo[1,2‑a]pyridines: Aerobic Oxidative Formation of C–N and C–S Bonds by Flavin–Iodine-Coupled Organocatalysis. Figshare. [Link]

  • Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]

  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). CuI-catalyzed aerobic oxidative α-aminaton cyclization of ketones to access aryl or alkenyl-substituted imidazoheterocycles. The Journal of Organic Chemistry, 78(24), 12494–12504. [Link]

  • Organic Chemistry Portal. (n.d.). CuI-Catalyzed Aerobic Oxidative α-Aminaton Cyclization of Ketones to Access Aryl or Alkenyl-Substituted Imidazoheterocycles. Retrieved from [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]

  • Yan, R. L., Yan, H., Ma, C., Ren, Z. Y., Gao, X. A., Huang, G. S., & Liang, Y. M. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. PubMed, 22276686. [Link]

  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • Stahl, S. S., et al. (n.d.). Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds. RSC Publishing. [Link]

  • Stahl, S. S., et al. (n.d.). Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds. National Institutes of Health. [Link]

  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). CuI-catalyzed aerobic oxidative α-aminaton cyclization of ketones to access aryl or alkenyl-substituted imidazoheterocycles. PubMed, 24256374. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Ren, Z.-H., Zhao, M.-N., Yi, Y., Wang, Y.-Y., & Guan, Z.-H. (2016). Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines for the Synthesis of Imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ERIC. [Link]

  • Mohan, D. C., et al. (n.d.). Copper-catalyzed aerobic oxidative amination of C(sp3)–H bonds: synthesis of imidazo[1,5-a]pyridines. RSC Publishing. [Link]

  • Perez-Picaso, L., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Reddy, L. M., et al. (2015). Copper(II)-Mediated Aerobic Synthesis of Imidazo[1,2-a]pyridines via Cascade Aminomethylation/Cycloisomerization of Alkynes. Sci-Hub. [Link]

Sources

Application of Imidazo[1,2-a]pyridines as FLT3 Inhibitors for Acute Myeloid Leukemia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Advanced FLT3 Inhibitors in Acute Myeloid Leukemia (AML)

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[1] A significant driver of AML pathogenesis is the FMS-like tyrosine kinase 3 (FLT3) receptor.[2][3] Activating mutations in the FLT3 gene, present in approximately 30% of newly diagnosed AML cases, are associated with a poor prognosis, increased relapse rates, and decreased overall survival.[4][5][6]

The most common FLT3 mutations are internal tandem duplications (ITD) within the juxtamembrane domain, which lead to ligand-independent, constitutive activation of the kinase.[2][3][5] This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways such as RAS/MEK/ERK, PI3K/AKT, and JAK/STAT.[2][7] While first and second-generation FLT3 inhibitors like midostaurin, quizartinib, and gilteritinib have shown clinical activity, their efficacy can be limited by the development of acquired resistance, often through secondary point mutations in the tyrosine kinase domain (TKD), such as at the D835 residue (activation loop) or the F691 "gatekeeper" residue.[2][3][4][5]

This has spurred the development of novel inhibitors capable of targeting both primary FLT3-ITD and emergent resistance mutations. The imidazo[1,2-a]pyridine scaffold has emerged as a promising chemotype for developing next-generation FLT3 inhibitors.[2][8][9] These compounds have demonstrated potent, selective, and balanced activity against wild-type FLT3, FLT3-ITD, and clinically relevant secondary mutations that confer resistance to current therapies.[2][4][5][8]

This document provides a detailed guide for researchers and drug development professionals on the application and evaluation of imidazo[1,2-a]pyridine-based compounds as FLT3 inhibitors for AML. It covers the underlying scientific principles, detailed experimental protocols for in vitro characterization, and data interpretation.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure for Overcoming FLT3 Inhibitor Resistance

The imidazo[1,2-a]pyridine core offers a versatile platform for designing potent and selective kinase inhibitors. Structure-activity relationship (SAR) studies have shown that modifications to this scaffold can significantly enhance binding affinity and inhibitory activity against FLT3.[2][10] A key advantage of certain imidazo[1,2-a]pyridine derivatives is their classification as Type I inhibitors.[2]

Mechanism of Action: Type I vs. Type II Inhibition

FLT3 inhibitors are broadly categorized based on their binding mode to the kinase domain.

  • Type I inhibitors bind to the active "DFG-in" conformation of the kinase, competing directly with ATP in its binding pocket.[2][5] Gilteritinib is a notable example of a Type I inhibitor.[11][12] An advantage of this binding mode is the potential to inhibit mutations in the activation loop (like D835Y) that stabilize this active conformation.[5]

  • Type II inhibitors , such as quizartinib, bind to the inactive "DFG-out" conformation, occupying a hydrophobic pocket adjacent to the ATP-binding site.[5]

Imidazo[1,2-a]pyridine-thiophene derivatives have been identified as Type I inhibitors of FLT3, which may contribute to their ability to overcome resistance mechanisms caused by D835 point mutations.[2] Molecular docking studies suggest these compounds form critical hydrogen bonds with the hinge region of the FLT3 kinase domain.[2] Furthermore, specific derivatives like compound 24 have shown a balanced and potent inhibition profile against FLT3-ITD, FLT3-ITD/D835Y, and the notoriously gilteritinib-resistant FLT3-ITD/F691L mutant.[4][5]

cluster_0 FLT3 Signaling in AML cluster_1 Mechanism of Inhibition FLT3_ITD FLT3-ITD (Constitutively Active) RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 ATP_Pocket ATP Binding Pocket (DFG-in Conformation) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Leukemic Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor Imidazo[1,2-a]pyridine (Type I Inhibitor) Inhibitor->ATP_Pocket Binds to active site ATP ATP ATP->ATP_Pocket Blocked by Inhibitor

Figure 1: Simplified FLT3-ITD signaling pathway and the mechanism of Type I inhibition by imidazo[1,2-a]pyridine derivatives.

Preclinical Evaluation Workflow

A systematic approach is required to characterize the efficacy and mechanism of action of novel imidazo[1,2-a]pyridine FLT3 inhibitors. The workflow progresses from biochemical assays to cell-based evaluations and finally to in vivo models.

cluster_A cluster_B cluster_C cluster_D A Biochemical Assays B Cell-Based Assays (FLT3-mutant AML cell lines) A->B Determine Potency A1 Kinase Inhibition (IC50) A2 Kinetic Studies (Type I/II) C Mechanism of Action (Target Engagement & Apoptosis) B->C Confirm Cellular Activity B1 Cell Viability (GI50) B2 Selectivity vs. WT D In Vivo Efficacy (Xenograft Models) C->D Validate Preclinical Potential C1 Western Blot (p-FLT3, p-STAT5) C2 Apoptosis Assay (Annexin V) D1 Tumor Regression D2 Survival Analysis

Figure 2: Preclinical evaluation workflow for novel imidazo[1,2-a]pyridine-based FLT3 inhibitors.

Application Notes & Protocols

Protocol 1: In Vitro FLT3 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant FLT3 kinase (wild-type and mutants).

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the FLT3 enzyme. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.[13]

Materials:

  • Recombinant human FLT3 (WT, ITD, D835Y, F691L) enzyme.

  • Poly(Glu, Tyr) 4:1 substrate.

  • ATP.

  • ADP-Glo™ Kinase Assay Kit.

  • Test compounds (e.g., imidazo[1,2-a]pyridine derivatives) dissolved in DMSO.

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • 384-well white assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Reaction Setup:

    • Add 2.5 µL of kinase buffer containing the FLT3 enzyme and substrate to each well.

    • Add 0.5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for FLT3.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Stop Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.

  • Read Luminescence: Incubate for 30 minutes at room temperature and measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no enzyme) and negative (DMSO vehicle) controls.

    • Plot the normalized luminescence (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Causality Insight: Using an ATP concentration near the Km value ensures that the assay is sensitive to competitive inhibitors. Comparing IC50 values across different FLT3 mutants (ITD, D835Y, F691L) is crucial for determining the inhibitor's spectrum of activity and its potential to overcome clinical resistance.[2][4]

Protocol 2: Cell-Based Antiproliferative Assay

Objective: To determine the growth inhibition (GI50) of a test compound on AML cell lines harboring specific FLT3 mutations.

Principle: This assay measures the reduction in cell viability or proliferation after treatment with the inhibitor. Assays like CellTiter-Glo® quantify ATP levels as a marker of metabolically active cells.

Materials:

  • AML Cell Lines:

    • FLT3-ITD positive: MOLM-14, MV4-11.[2][14][15]

    • Engineered resistance: MOLM-14-D835Y, MOLM-14-F691L.[4][5]

    • FLT3-WT/negative control: HL-60, K562 (to assess non-specific cytotoxicity).[5][14]

  • Culture Medium (e.g., RPMI-1640) with 10-20% Fetal Bovine Serum (FBS) and antibiotics.

  • Test compound stock solution in DMSO.

  • CellTiter-Glo® 2.0 Assay reagent.

  • 96-well clear-bottom white plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 10 µL of the diluted compound to the wells. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells. Plot the percentage of inhibition against the logarithm of inhibitor concentration and determine the GI50 value using non-linear regression.

Self-Validation: Including a FLT3-negative cell line like K562 is a critical internal control.[5] A potent inhibitor should show a significantly higher GI50 value in K562 cells compared to FLT3-ITD positive cells, demonstrating on-target activity and low off-target toxicity.

Compound ExampleFLT3-ITD (MOLM-14) GI50 (nM)FLT3-ITD/D835Y GI50 (nM)FLT3-ITD/F691L GI50 (nM)Reference
Gilteritinib ~5~10>100[4][5]
Compound 5o ~160~170~180[2]
Compound 24 Potent & BalancedPotent & BalancedPotent & Balanced[4][5]
Compound 34f 94 (MOLM-13-D835Y)Not Reported[6][16]

Table 1: Comparative antiproliferative activities of selected FLT3 inhibitors. Note: Values are approximate and compiled from different studies for illustrative purposes.

Protocol 3: Western Blot Analysis of FLT3 Downstream Signaling

Objective: To confirm target engagement by assessing the phosphorylation status of FLT3 and its key downstream effectors (e.g., STAT5, ERK, AKT) in treated AML cells.

Principle: A successful FLT3 inhibitor will block the autophosphorylation of the FLT3 receptor, thereby preventing the activation of its downstream signaling cascades. Western blotting allows for the direct visualization of this inhibition.[7][11][17]

Materials:

  • MOLM-14 or MV4-11 cells.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibodies:

    • Phospho-FLT3 (Tyr591)[18][19]

    • Total FLT3[20]

    • Phospho-STAT5 (Tyr694)

    • Total STAT5

    • β-Actin (loading control)

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed MOLM-14 cells and grow to mid-log phase. Treat cells with varying concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) from each sample and separate by SDS-PAGE.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-p-FLT3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To assess total protein levels and loading controls, the membrane can be stripped of antibodies and re-probed with antibodies for total FLT3, total STAT5, and β-Actin.

Authoritative Grounding: A dose-dependent decrease in the p-FLT3/total FLT3 ratio provides direct evidence of target engagement in a cellular context.[11] This confirms that the observed antiproliferative effects are mechanistically linked to the inhibition of the intended FLT3 signaling pathway.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly promising avenue for the discovery and development of next-generation FLT3 inhibitors for AML.[2][8] Compounds derived from this core have demonstrated the ability to potently and selectively inhibit both FLT3-ITD and clinically challenging resistance mutations, such as D835Y and F691L.[2][4][5] The protocols outlined in this guide provide a robust framework for the systematic in vitro evaluation of these novel agents. Successful candidates identified through this workflow can then be advanced into more complex preclinical studies, including in vivo xenograft models using cell lines like MV4-11, to assess anti-tumor efficacy, pharmacokinetics, and safety profiles, ultimately paving the way for potential clinical investigation.[6][11]

References

  • Li, H., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 225, 113776. [Link]

  • Yin, J., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PubMed, 34479037. [Link]

  • Dos Santos, G. A., et al. (2021). In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Oncology Letters, 22(5), 798. [Link]

  • National Institutes of Health. (2022). Discovery of an imidazo[1,2-a]pyridines with Anticancer Properties. Technology Transfer. [Link]

  • Mori, M., et al. (2017). Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Investigational New Drugs, 35(5), 556-565. [Link]

  • Hanna, R., et al. (2021). A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology. Cancers, 13(21), 5427. [Link]

  • Ling, Y., et al. (2023). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. eScholarship, University of California. [Link]

  • Ling, Y., et al. (2023). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 262, 115865. [Link]

  • Hradil, P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ResearchGate. [Link]

  • Wang, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(27), 5346-5351. [Link]

  • Boddu, P., & Kantarjian, H. (2020). A Review of FLT3 Inhibitors in Acute Myeloid Leukemia. Clinical Lymphoma, Myeloma & Leukemia, 20(9), 596-606. [Link]

  • National Institutes of Health. (2022). Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties. Technology Transfer. [Link]

  • Hradil, P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11260-11281. [Link]

  • Wei, H., et al. (2024). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Pharmacology, 15, 1379768. [Link]

  • Kazi, J. U., & Rönnstrand, L. (2013). FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. Blood, 121(18), 3655-3658. [Link]

  • Kumar, A., et al. (2023). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. [Link]

  • Inventum.AI. (2025). Design and Validation of FLT3 Inhibitors for Acute Myeloid Leukemia (AML) Treatment. Inventum.AI. [Link]

  • Wang, Y., et al. (2019). Selectively targeting FLT3-ITD mutants over FLT3-wt by a novel inhibitor for acute myeloid leukemia. Haematologica, 104(2), e56-e59. [Link]

  • Lee, M., et al. (2018). Antitumor activity of the potent and novel FLT3 inhibitor HM43239 in acute myeloid leukemia. R Discovery. [Link]

  • Martinelli, G., et al. (2021). Western blot analysis of FLT-3 expression and of its down-stream signalling pathway. ResearchGate. [Link]

  • Walgama, C., et al. (2017). Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach. ACS Medicinal Chemistry Letters, 8(5), 559-564. [Link]

  • Walgama, C., et al. (2017). Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple. SciSpace. [Link]

  • Levis, M. J., et al. (2021). Standardized MRD Assay for FLT3-ITD-Mutated AML Could Guide AML Therapy Decisions. ASH Clinical News. [Link]

  • Peter, R., et al. (2021). Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia. Cancers, 13(24), 6219. [Link]

  • Hradil, P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. [Link]

  • O'Farrell, A. M., et al. (2003). Analysis of Flt3 phosphorylation. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of a trifluoromethyl group presents unique synthetic challenges and opportunities.[1][2] This resource provides in-depth, experience-driven advice to ensure the successful and efficient synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine, and what are the key reaction steps?

The most prevalent and reliable method for synthesizing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[3][4] For the target molecule, 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine, the synthesis typically involves a multi-step process.

A common approach begins with the cyclocondensation of 2,8-diaminopyridine with a suitable trifluoromethyl-containing building block, such as 3-bromo-1,1,1-trifluoroacetone. This reaction directly constructs the core heterocyclic system. Subsequent functional group manipulations may be necessary to arrive at the final product.

Q2: I am observing a low yield in the primary cyclocondensation step. What are the likely causes and how can I optimize the reaction?

Low yields in the cyclocondensation reaction are a frequent challenge. Several factors can contribute to this issue, primarily related to reaction conditions and reagent stability.

Troubleshooting Low Yields:

Potential Cause Explanation Recommended Solution
Inadequate Base The reaction requires a base to facilitate the initial nucleophilic attack and subsequent cyclization. An inappropriate or insufficient amount of base can stall the reaction.Screen a variety of bases such as sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or organic bases like triethylamine (TEA). Optimize the stoichiometry, typically starting with 1.5-2.0 equivalents.
Suboptimal Solvent The solvent plays a crucial role in reactant solubility and reaction temperature. A poor solvent choice can lead to incomplete reactions or side product formation.High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective. Ethanol is also a common choice.[4] Consider solvent screening to find the optimal medium.
Reaction Temperature The cyclization step is often temperature-sensitive. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of starting materials or products.Monitor the reaction progress at different temperatures using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical starting point is refluxing in ethanol or heating to 80-120 °C in DMF.
Moisture Contamination The presence of water can interfere with the reaction, particularly if using moisture-sensitive reagents or bases.Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Experimental Protocol: Optimization of Cyclocondensation

  • To a dried round-bottom flask under an inert atmosphere, add 2,8-diaminopyridine (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, 10 mL/mmol).

  • Add the selected base (e.g., K₂CO₃, 2.0 eq).

  • Slowly add 3-bromo-1,1,1-trifluoroacetone (1.1 eq) to the mixture at room temperature.

  • Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Q3: I am observing the formation of multiple side products. What are the most common impurities and how can I minimize their formation?

The formation of side products is a common issue, often arising from the reactivity of the starting materials and intermediates.

Common Side Products and Mitigation Strategies:

  • Dimerization of 2,8-diaminopyridine: This can occur under harsh basic conditions or prolonged reaction times.

    • Mitigation: Use a milder base and carefully monitor the reaction progress to avoid unnecessarily long reaction times.

  • Formation of regioisomers: If the aminopyridine has multiple nucleophilic sites, a mixture of isomers can be formed. For 2,8-diaminopyridine, cyclization can potentially occur at either nitrogen of the pyridine ring.

    • Mitigation: The regioselectivity is often influenced by the electronic and steric properties of the substituents. Careful control of reaction conditions, such as temperature and the choice of base, can sometimes favor the desired isomer. In some cases, a protecting group strategy may be necessary.

  • Decomposition of 3-bromo-1,1,1-trifluoroacetone: This reagent can be unstable, especially at elevated temperatures.

    • Mitigation: Add the α-haloketone slowly to the reaction mixture at a lower temperature before heating. Use freshly opened or purified reagent if possible.

Workflow for Side Product Identification and Minimization:

Caption: Troubleshooting workflow for minimizing side product formation.

Q4: My final product is difficult to purify. What purification strategies are most effective for this class of compounds?

The polarity of the 8-amino group can make purification by standard silica gel chromatography challenging due to streaking and poor separation.

Recommended Purification Techniques:

  • Column Chromatography with Modified Mobile Phase:

    • Addition of a Base: To prevent the protonation of the amine on the acidic silica gel, which causes streaking, add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine or ammonia in methanol/dichloromethane.

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to effectively separate the product from less polar impurities. A typical gradient might be from 100% dichloromethane to a mixture of dichloromethane and methanol.

  • Reverse-Phase Chromatography: For highly polar compounds or those that are difficult to separate on normal-phase silica, reverse-phase chromatography (e.g., using a C18 column) can be an excellent alternative. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.

Q5: Are there any alternative synthetic strategies I should consider if the primary route is unsuccessful?

Yes, several alternative methods for the synthesis of imidazo[1,2-a]pyridines have been reported and could be adapted for your target molecule.[5][6][7]

Alternative Synthetic Routes:

G cluster_0 Alternative Synthetic Strategies cluster_1 Key Advantages A Multi-component Reactions (MCRs) D High atom economy and diversity A->D Groebke-Blackburn-Bienaymé (GBB) Reaction (2-aminopyridine, aldehyde, isocyanide) B Transition-Metal Catalyzed C-H Functionalization E Late-stage functionalization B->E Direct arylation or amination of the imidazo[1,2-a]pyridine core C Microwave-Assisted Synthesis F Efficiency and speed C->F Accelerated cyclocondensation with improved yields and reduced reaction times

Caption: Overview of alternative synthetic strategies.

  • Multi-component Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, can provide rapid access to diverse imidazo[1,2-a]pyridines.[8][9]

  • Transition-Metal Catalyzed C-H Functionalization: For late-stage modifications, direct C-H functionalization of a pre-formed imidazo[1,2-a]pyridine core can be a powerful strategy to introduce the trifluoromethyl group or the amino group at the desired positions.[7]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can often significantly reduce reaction times and improve yields for the classical cyclocondensation reaction by providing efficient and uniform heating.[4][10]

By systematically addressing these common issues and considering alternative approaches, you can significantly improve the yield and purity of your 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine synthesis.

References

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Patil, V., et al. (2019). Synthesis and anti-proliferative activity studies of 2-(2-(trifluoromethyl)-6-(substituted)imidazo[1,2-b]pyridazin. Journal of the Indian Chemical Society, 96(12), 1599-1608.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2014). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2017). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidines derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2023). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines by multi-component reaction. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2021). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved January 16, 2026, from [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2023). E3S Web of Conferences. Retrieved January 16, 2026, from [Link]

  • Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. (2025). Acta Pharmaceutica. Retrieved January 16, 2026, from [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (1977). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Regioselective Fluorination of Imidazo[1,2-a]pyridines with SelectfluorTM in Aqueous Condition. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Purification of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of heterocyclic compounds. Drawing from established principles and field experience, this document provides in-depth troubleshooting guides, step-by-step protocols, and answers to frequently asked questions.

I. Purification Strategy Overview

The purification of imidazo[1,2-a]pyridine derivatives hinges on exploiting differences in physicochemical properties between the target molecule and impurities. The most common impurities stem from unreacted starting materials (e.g., 2-aminopyridines, α-haloketones), reagents, and side-products of the cyclization reaction. A typical purification workflow is outlined below.

G cluster_main Purification Workflow crude Crude Reaction Mixture workup Aqueous Work-up / Acid-Base Extraction crude->workup Initial Cleanup concentrate1 Concentration workup->concentrate1 analysis1 TLC / LCMS Analysis concentrate1->analysis1 Assess Complexity chromatography Column Chromatography analysis1->chromatography Primary Purification concentrate2 Combine & Concentrate Pure Fractions chromatography->concentrate2 analysis2 Purity Check (TLC, NMR, LCMS) concentrate2->analysis2 Verify Purity recrystallization Recrystallization (Optional, for polishing) analysis2->recrystallization >95% pure? final_product Pure Product analysis2->final_product >99.5% pure? recrystallization->final_product

Caption: General purification workflow for imidazo[1,2-a]pyridine derivatives.

II. Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine derivative appears to be degrading on the silica gel column. What's happening and how can I prevent it?

A1: This is a common issue. Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (Si-OH). The basic nitrogen atom in the pyridine ring of your compound can interact strongly with these acidic sites, sometimes catalyzing decomposition or resulting in irreversible adsorption.[1][2]

Application Scientist's Insight: The interaction is an acid-base phenomenon. The lone pair on the pyridine nitrogen makes the molecule basic and susceptible to protonation by the acidic silanols. This strong interaction can lead to significant streaking on TLC plates and poor recovery from a column. To mitigate this, you must neutralize the stationary phase.

Solution: Deactivate the silica gel by running the column with an eluent containing a small amount of a volatile base, typically 0.5-2% triethylamine (NEt₃).[1] This triethylamine will neutralize the acidic sites on the silica, allowing your basic compound to elute properly without degradation.

Q2: My compound is highly fluorescent, making it difficult to see on a TLC plate under UV light. How can I visualize it?

A2: Highly fluorescent compounds can indeed be tricky. When a compound itself fluoresces, it can overpower the green fluorescence of the F254 indicator on the TLC plate, making the spot appear bright blue or purple instead of dark.[3][4] Sometimes, this fluorescence can be faint or blend with the background.

Application Scientist's Insight: Visualization relies on contrast. If UV quenching doesn't provide enough contrast, you need to use an alternative method that generates a colored spot through a chemical reaction.

Solutions:

  • Long-wave UV (365 nm): First, try viewing the plate under long-wave UV light. Many fluorescent compounds are more clearly visible under these conditions.[3]

  • Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Iodine vapor complexes with many organic compounds to form temporary yellow-brown spots.[3][4] This is a semi-destructive method, as the spots will fade over time.

  • Chemical Stains: Use a destructive stain. A potassium permanganate (KMnO₄) dip is a good general-purpose choice, as it reacts with most oxidizable functional groups, leaving a brown spot on a purple background.[5]

Q3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent or when the supersaturated solution cools below the compound's melting point before crystallization can occur.[6][7] This is common for compounds with low melting points or when the sample is significantly impure, which causes melting point depression.[6][8]

Application Scientist's Insight: Crystallization is a thermodynamically controlled process that requires nucleation and slow growth. Oiling out is a kinetic trap where the compound rapidly separates from the solution as a liquid phase because it's easier than forming an ordered crystal lattice. Your goal is to change the conditions to favor nucleation.

Solutions:

  • Re-heat and Add More Solvent: Warm the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point slightly. Let it cool more slowly.[6][7]

  • Lower the Temperature: Try using a solvent with a lower boiling point.

  • Slow Cooling: Do not place the hot flask directly on the benchtop or in an ice bath. Allow it to cool to room temperature slowly, perhaps by leaving it on a cork ring or insulated pad.[6]

  • Scratching & Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. If you have a pure crystal, add a tiny "seed crystal" to the cooled solution to act as a nucleation point.[6]

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a different solvent or a mixed-solvent system.[9]

III. Troubleshooting Guide: Column Chromatography

This section addresses specific issues encountered during column chromatography.

G cluster_troubleshooting Troubleshooting Column Chromatography start Poor Separation or Recovery q1 Is the compound streaking on TLC? start->q1 sol1 Compound is basic. Add 1% NEt₃ to eluent. Consider Alumina. q1->sol1 Yes q2 Are spots very low Rf (<0.1)? q1->q2 No end Successful Purification sol1->end sol2 Eluent is not polar enough. Increase polarity (e.g., more EtOAc or add small % MeOH). q2->sol2 Yes q3 Are spots very high Rf (>0.6)? q2->q3 No sol2->end sol3 Eluent is too polar. Decrease polarity (e.g., more Hexane). q3->sol3 Yes q4 Is recovery low but no streaking? q3->q4 No sol3->end sol4 Compound may be degrading. Run a quick 2D TLC. Use deactivated silica. q4->sol4 Yes sol4->end

Caption: Decision tree for troubleshooting column chromatography issues.

Solvent System Selection

The key to good separation is choosing the right solvent system. This is always determined empirically using Thin Layer Chromatography (TLC).[10] The goal is to find a solvent mixture where the desired compound has an Rf value of 0.25-0.35 . This provides the optimal balance between moving the compound down the column and allowing for separation from impurities.

Polarity of DerivativeStarting Solvent System (Hexane/Ethyl Acetate)Modifications for Polarity Adjustment
Low Polarity (e.g., alkyl, aryl substituted)90:10 to 80:20Increase Hexane for lower Rf; Increase EtOAc for higher Rf.
Medium Polarity (e.g., ester, ether substituted)70:30 to 50:50Use Dichloromethane (DCM) instead of Hexane for better solubility.
High Polarity (e.g., hydroxyl, amide substituted)100% EtOAc or 95:5 DCM/MethanolAdd 1-5% Methanol (MeOH) to increase polarity significantly.[11]
Basic Compounds (All derivatives)As above, but add 0.5-2% Triethylamine (NEt₃) NEt₃ neutralizes silica and improves peak shape.[1][12]

Application Scientist's Insight: Remember the rule of thumb: polar compounds stick to the polar silica gel and require a polar solvent to be eluted.[13] A common mistake is to use a solvent system that is too polar, causing all compounds to elute together in the solvent front. Always start with a less polar system and gradually increase polarity if needed (gradient elution).[10]

IV. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for achieving high purity, but it requires careful solvent selection and execution.[14][15]

IssueRoot Cause(s)Troubleshooting Steps
No Crystals Form 1. Too much solvent was used. 2. Solution is supersaturated but lacks a nucleation site. 3. Compound is highly soluble in the solvent even when cold.1. Boil off some solvent to concentrate the solution and cool again.[6] 2. Scratch the inner wall of the flask with a glass rod; add a seed crystal.[6] 3. Choose a less effective solvent or use a mixed-solvent system (see protocol below).
Product "Oils Out" 1. Melting point of the solid is below the solvent's boiling point. 2. High level of impurities depressing the melting point. 3. Cooling is too rapid.1. Re-heat to dissolve, add a bit more solvent, and cool very slowly.[6][7] 2. Try a solvent with a lower boiling point. 3. Purify by column chromatography first to remove gross impurities.
Colored Impurities in Crystals 1. Impurity co-crystallizes with the product. 2. Impurity is trapped within the crystal lattice.1. If impurities are colored and product is not, add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[15] 2. Perform a second recrystallization.
Very Low Recovery 1. Compound has significant solubility in the cold solvent. 2. Premature crystallization during hot filtration.1. Cool the flask in an ice bath to maximize precipitation before filtering. 2. Minimize the volume of cold solvent used to wash the crystals. 3. Ensure the funnel and flask are pre-heated before hot filtration.

V. Specialized Purification Protocols

Protocol 1: Acid-Base Extraction for Basic Impurity Removal

This technique is excellent for separating the basic imidazo[1,2-a]pyridine product from neutral or acidic impurities.[16][17] The principle relies on the fact that the basic product can be protonated to form a water-soluble salt.[18]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1M HCl). Shake vigorously and allow the layers to separate. The protonated imidazo[1,2-a]pyridine will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The imidazo[1,2-a]pyridine will deprotonate and precipitate out as a solid or oil.

  • Re-extraction: Add fresh organic solvent to the flask and shake to extract the neutral product back into the organic layer.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization from a Mixed-Solvent System

This is useful when no single solvent has the ideal solubility properties.[6] It involves a "soluble" solvent in which the compound is very soluble and a "miscible" anti-solvent in which the compound is poorly soluble.[19]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "soluble" solvent (e.g., Ethanol or Acetone).

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" (e.g., Water or Hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Re-solubilization: Add a few more drops of the hot "soluble" solvent until the cloudiness just disappears.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Isolation: If crystals have formed, cool further in an ice bath for 15-20 minutes to maximize yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Deactivation of Silica Gel for Chromatography

For acid-sensitive imidazo[1,2-a]pyridines, pre-treating the silica is crucial.

  • Prepare Slurry: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., Hexane).

  • Add Base: Add triethylamine (NEt₃) to the slurry to a final concentration of 1-2% by volume.

  • Pack Column: Pack the column with the basic slurry as you normally would.

  • Equilibrate: Flush the packed column with 2-3 column volumes of your starting eluent (which should also contain 1-2% NEt₃). This ensures the entire stationary phase is neutralized.[1]

  • Load and Run: Load your sample and run the column using an eluent containing 1-2% NEt₃ throughout the separation.

VI. Advanced Purification Strategies

For exceptionally challenging separations, such as chiral isomers or closely related analogues, more advanced techniques may be necessary.

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): This technique offers much higher resolution than standard column chromatography and is ideal for obtaining highly pure material for biological testing or as analytical standards. Both normal-phase and reverse-phase methods can be developed.[20][21] Due to the basic nature of the scaffold, reverse-phase methods often require an acidic modifier (e.g., formic acid or TFA) in the mobile phase to ensure good peak shape.

  • Chiral Separation: If your imidazo[1,2-a]pyridine derivative is chiral, separation of enantiomers will require a chiral stationary phase (CSP) column. Polysaccharide-based CSPs are often effective for this class of compounds.[22][23][24][25] Analytical methods are first developed on a small scale and then scaled up to preparative or semi-preparative columns to isolate the individual enantiomers.

VII. References

  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Visualising plates. University of York, Chemistry Teaching Labs. [Link]

  • Finding the best solvent for recrystallisation. RSC Education. [Link]

  • Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • TLC Visualization Reagents. EPFL. [Link]

  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]

  • TLC Visualization Methods. [Link]

  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • How To Neutralize Silica Gel? Chemistry For Everyone. [Link]

  • Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]

  • Acid-base extraction. Bionity.com. [Link]

  • Recrystallization (help meeeeee). Reddit. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Bentham Science. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Column chromatography. Columbia University. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Column chromatography. [Link]

  • What is an Acid and Base Extraction? Confluence. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. ResearchGate. [Link]

  • Tips and Tricks for the Lab: Column Choices. ChemistryViews. [Link]

  • Deactivation of silica gel? ResearchGate. [Link]

  • Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. PNAS. [Link]

  • Purification of heterocyclic organic nitrogen compounds. Google Patents.

  • Atroposelective synthesis of axially chiral imidazo[1,2- a]pyridines via asymmetric multicomponent reaction. PubMed. [Link]

  • Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]

  • Preparative HPLC Service. SIELC Technologies. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]

  • The Power of Preparative HPLC Systems. Teledyne LABS. [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Trifluoromethylated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for the solubility challenges frequently encountered with trifluoromethylated heterocyclic compounds. The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, while often beneficial for metabolic stability and binding affinity, can present significant hurdles in achieving adequate solubility for biological assays and formulation development.[1][2][3] This resource combines theoretical principles with actionable protocols to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why are my trifluoromethylated heterocyclic compounds so poorly soluble in aqueous media?

A1: The poor solubility of these compounds typically arises from a combination of factors related to the trifluoromethyl group and the heterocyclic scaffold. The -CF3 group is highly lipophilic, which can significantly increase the overall lipophilicity of a molecule and reduce its affinity for aqueous solvents.[1][4] While the nitrogen atoms in a heterocycle can sometimes enhance solubility in polar solvents, the strong electron-withdrawing nature of the -CF3 group can decrease the basicity of nearby nitrogen atoms, reducing their ability to be protonated and form soluble salts at physiological pH.[1][5]

Q2: I've tried dissolving my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?

A2: This is a common issue known as "solvent-shift" precipitation. While many organic compounds are soluble in strong organic solvents like DMSO, their solubility can dramatically decrease when introduced into an aqueous environment. The organic solvent disperses, and if the aqueous buffer cannot accommodate the compound at that concentration, it will precipitate out of solution. This can lead to inaccurate and unreliable results in your experiments.

Q3: What are the first-line strategies I should consider for improving the solubility of a newly synthesized trifluoromethylated heterocycle?

A3: A tiered approach is often the most effective. Start with simple and readily accessible methods before moving to more complex formulation strategies. The initial steps should include:

  • pH Adjustment: If your compound has ionizable groups (acidic or basic centers), altering the pH of the solution can significantly improve solubility.[6][7]

  • Co-solvents: Employing a mixture of water and a water-miscible organic solvent (a co-solvent system) can enhance the solubility of hydrophobic compounds.

  • Salt Formation: For compounds with suitable pKa values, forming a salt can dramatically increase aqueous solubility.[8][9][10]

If these initial strategies are insufficient, more advanced techniques such as the use of cyclodextrins, amorphous solid dispersions, or co-crystals may be necessary.[11][12]

Q4: How does the position of the trifluoromethyl group on the heterocyclic ring affect solubility?

A4: The position of the -CF3 group can have a substantial impact on the molecule's overall physicochemical properties.[13] Its proximity to ionizable functional groups, such as a basic nitrogen atom, can significantly influence their pKa due to the strong electron-withdrawing nature of the -CF3 group.[1] This can, in turn, affect the compound's ability to form soluble salts. Additionally, the position of the -CF3 group can influence the crystal lattice energy of the solid form, which is a key determinant of its solubility.

Troubleshooting Guides

Issue 1: My compound has a basic nitrogen heterocycle but is still poorly soluble in acidic buffer.

This suggests that the basicity of the nitrogen atom is suppressed, likely by the electron-withdrawing effect of the trifluoromethyl group, or that the salt form has poor solubility.

Workflow for Troubleshooting Poor Solubility of a Basic Heterocycle

start Poorly soluble basic heterocycle in acidic buffer pka_determination Determine pKa of the basic center start->pka_determination salt_screen Perform a salt screening study pka_determination->salt_screen If pKa is in a suitable range (e.g., 2-10 for oral drugs) co_crystal Explore co-crystal formation salt_screen->co_crystal Salt formation unsuccessful or does not improve solubility result Optimized solubility salt_screen->result Successful salt formation with improved solubility amorphous Consider amorphous solid dispersion co_crystal->amorphous Co-crystal formation not viable co_crystal->result Successful co-crystal with enhanced solubility cyclodextrin Investigate cyclodextrin complexation amorphous->cyclodextrin Amorphous form is unstable or insufficient amorphous->result Amorphous form provides sufficient solubility enhancement cyclodextrin->result Complexation achieves target solubility

Caption: Decision-making workflow for solubility enhancement.

Step-by-Step Protocol: Salt Formation Feasibility Study
  • Determine the pKa: Experimentally determine the pKa of the basic nitrogen center. This is crucial for selecting an appropriate counter-ion.

  • Counter-ion Selection: Choose a selection of pharmaceutically acceptable counter-ions with varying pKa values (e.g., HCl, HBr, methanesulfonic acid, sulfuric acid, tartaric acid, citric acid).

  • Stoichiometric Addition: In a small-scale experiment, dissolve your compound in a suitable organic solvent. Add an equimolar amount of the selected acid.

  • Isolation and Characterization: Isolate the resulting solid and characterize it to confirm salt formation (e.g., using melting point, FTIR, or NMR).

  • Solubility Assessment: Measure the aqueous solubility of the newly formed salt and compare it to the parent compound.

Issue 2: My neutral trifluoromethylated heterocyclic compound has extremely low aqueous solubility.

For neutral compounds lacking ionizable groups, pH modification and salt formation are not viable options. The focus must shift to other formulation strategies.

Comparative Analysis of Solubility Enhancement Techniques for Neutral Compounds
TechniquePrincipleAdvantagesDisadvantages
Co-solvents Reducing the polarity of the solvent system.Simple to implement for in vitro studies.Not always suitable for in vivo applications due to potential toxicity and precipitation upon dilution.
Cyclodextrins Encapsulating the hydrophobic compound within the cyclodextrin cavity.[][15]Can significantly increase solubility; widely used in pharmaceutical formulations.[16][17]Requires a good fit between the host and guest molecule; can be expensive.[18]
Amorphous Solid Dispersions (ASDs) Dispersing the compound in an amorphous state within a polymer matrix.[19][20][21]Can lead to a substantial increase in apparent solubility and dissolution rate.[22][23]The amorphous state is thermodynamically unstable and can recrystallize over time.[21]
Co-crystals Forming a crystalline structure with a second, non-ionic compound (a co-former).[24][25]Can improve solubility and other physicochemical properties; offers a stable crystalline form.Requires screening for suitable co-formers; scale-up can be challenging.[26]
Step-by-Step Protocol: Screening for Cyclodextrin-Mediated Solubility Enhancement
  • Cyclodextrin Selection: Choose a few common cyclodextrins to screen, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which have good safety profiles.[17]

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-20% w/v).

    • Add an excess amount of your solid compound to each solution.

    • Equilibrate the samples by shaking or stirring at a constant temperature until equilibrium is reached (typically 24-72 hours).

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration. The shape of the curve will indicate the type of complex formed and the extent of solubility enhancement.

Workflow for Amorphous Solid Dispersion (ASD) Formulation

start Poorly soluble neutral compound polymer_screening Screen various polymers for miscibility and interaction with the drug start->polymer_screening asd_prep Prepare ASDs using different drug loadings (e.g., spray drying, hot-melt extrusion) polymer_screening->asd_prep characterization Characterize the ASDs (e.g., DSC, PXRD) to confirm amorphous nature asd_prep->characterization dissolution_testing Perform dissolution testing to assess solubility and release rate characterization->dissolution_testing Amorphous form confirmed stability_studies Conduct stability studies to evaluate recrystallization potential dissolution_testing->stability_studies Improved dissolution observed result Optimized ASD formulation stability_studies->result Stable amorphous form identified

Caption: Experimental workflow for developing an amorphous solid dispersion.

Issue 3: My compound degrades at extreme pH values, limiting my options for pH modification.

For pH-sensitive compounds, it is crucial to select a solubility enhancement strategy that operates under milder conditions.

Recommended Strategies for pH-Labile Compounds
  • Co-crystal Formation: This technique does not require pH extremes and can improve solubility while maintaining the compound in a stable crystalline state. The selection of a suitable co-former is key.

  • Cyclodextrin Complexation: This is another excellent option as it is typically performed in neutral aqueous solutions, thus avoiding pH-related degradation.

  • Hydrotropy: The use of hydrotropes, which are compounds that increase the solubility of other solutes in water, can be explored. Common hydrotropes include sodium benzoate, nicotinamide, and urea.[6][7]

References

  • Zodage, A., More, S., & Mangire, T. (n.d.). Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2024). PubMed Central. Retrieved from [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. (2014). Pharmaceutical Technology. Retrieved from [Link]

  • Full article: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020). American Pharmaceutical Review. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2024). PubMed. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). PubMed Central. Retrieved from [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). Retrieved from [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). JMPAS. Retrieved from [Link]

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017). Retrieved from [Link]

  • Trifluoromethyl group. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound?. (2015). ResearchGate. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PubMed Central. Retrieved from [Link]

  • Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. (2020). ACS Publications. Retrieved from [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2023). National Institutes of Health. Retrieved from [Link]

  • Advances in Fluorination Chemistry for API Synthesis. (2015). Pharmaceutical Technology. Retrieved from [Link]

  • Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (2025). ChemRxiv. Retrieved from [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (2015). Aston Research Explorer. Retrieved from [Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (n.d.). Cambridge Open Engage. Retrieved from [Link]

  • GMP Fluorination Challenges Limit Use in API Synthesis. (2014). Pharmaceutical Technology. Retrieved from [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI. Retrieved from [Link]

  • Nitrogen-containing heterocycles Definition. (n.d.). Fiveable. Retrieved from [Link]

  • Salt formation to improve drug solubility. (2007). PubMed. Retrieved from [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF. (2022). ResearchGate. Retrieved from [Link]

  • Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. (2024). MDPI. Retrieved from [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Trifluoromethylated heterocycles. (2013). PubMed. Retrieved from [Link]

  • Preparation of Water-Soluble Compounds Through Salt Formation. (2018). ResearchGate. Retrieved from [Link]

  • Improving Solubility via Structural Modification. (2013). OUCI. Retrieved from [Link]

  • Salt Formation to Improve Drug Solubility | Request PDF. (2007). ResearchGate. Retrieved from [Link]

  • Trifluoromethylation Strategies of Alcohols and Phenols | Request PDF. (2024). ResearchGate. Retrieved from [Link]

  • Pharmaceutical Co-Crystallization: Strategies for Co-Crystal Design. (2023). International Journal of Life Science and Pharma Research. Retrieved from [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2022). Retrieved from [Link]

  • Crystal engineering considerations for pharmaceutical co-crystals. (2023). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. (2022). ResearchGate. Retrieved from [Link]

  • Trifluoromethylation of heterocycles in water at room temperature. (2014). RSC Publishing. Retrieved from [Link]

  • Innate C-H trifluoromethylation of heterocycles. (2011). PNAS. Retrieved from [Link]

  • Synthetic Strategies to Alpha-Trifluoromethyl and Alpha-Difluoromethyl Substituted Alpha-Amino Acids. (2011). PubMed. Retrieved from [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2021). MDPI. Retrieved from [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Retrieved from [Link]

  • Cocrystal Engineering Explained How Computational Tools Like GenDock Boost Drug Solubility. (2024). YouTube. Retrieved from [Link]

  • Hot Melt Extrusion Technique for Developing Pharmaceutical Co-crystals: A Review. (2023). Retrieved from [Link]

Sources

Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a frequent issue stemming from several potential factors. A systematic approach to troubleshooting is crucial.

Answer:

Several factors can contribute to low yields in imidazo[1,2-a]pyridine synthesis. Let's break down the common culprits and their remedies:

  • Suboptimal Reaction Temperature: The condensation and cyclization steps are often sensitive to temperature. Too low a temperature can lead to an incomplete reaction, while excessively high temperatures may cause decomposition of starting materials or products.

    • Solution: Screen a range of temperatures. For instance, in copper-catalyzed syntheses from aminopyridines and nitroolefins, 80°C has been identified as an ideal temperature to achieve high yields[1]. Start with the reported optimal temperature for your specific reaction type and then screen in 10°C increments in either direction.

  • Incorrect Catalyst or Catalyst Loading: The choice and amount of catalyst are critical. Different synthetic routes rely on different catalytic systems, from traditional Lewis acids to transition metals like copper and gold, or even metal-free catalysts like iodine.[2][3][4][5]

    • Solution:

      • Verify Catalyst Compatibility: Ensure the chosen catalyst is appropriate for your specific substrates and reaction type (e.g., Groebke-Blackburn-Bienaymé, condensation with α-haloketones).

      • Optimize Catalyst Loading: Too little catalyst will result in a sluggish or incomplete reaction. Conversely, excessive catalyst loading can sometimes lead to side product formation. A typical starting point for optimization is 5-10 mol%, but this can vary. For instance, in some iodine-catalyzed syntheses, 20 mol% was found to be optimal, with no significant improvement at higher concentrations[2].

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility, reaction rate, and sometimes even the reaction pathway.

    • Solution: The choice of solvent is highly dependent on the specific reaction. While DMF is a common and effective solvent for many copper-catalyzed reactions[1], greener alternatives like polyethylene glycol (PEG-400) and water have also been successfully employed, particularly in microwave-assisted syntheses[6]. If solubility is an issue, consider a solvent screen with a range of polar aprotic (e.g., acetonitrile, DMSO) and protic (e.g., ethanol, water) solvents.

  • Atmospheric Conditions: Some reactions, particularly those involving copper catalysts, can be sensitive to the atmosphere.

    • Solution: While many modern procedures are robust enough to be run in open air, which can serve as the oxidant, some reactions may benefit from being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents or catalysts[1].

Question 2: I am observing significant side product formation. How can I identify and minimize these impurities?

Answer:

Side product formation is often a result of competing reaction pathways or degradation. Identifying the structure of the major side products can provide valuable clues.

  • Common Side Reactions:

    • Polymerization of Aldehydes or Alkynes: In multicomponent reactions, starting materials like aldehydes or terminal alkynes can polymerize under acidic or basic conditions.

    • Homocoupling of Starting Materials: This can be an issue in metal-catalyzed cross-coupling reactions.

    • Incomplete Cyclization: The intermediate may be stable enough to be isolated as a side product if the cyclization step is slow or inefficient.

  • Strategies for Minimization:

    • Control Stoichiometry: Carefully control the stoichiometry of your reactants. In multicomponent reactions, a slight excess of one reactant may drive the reaction to completion and minimize side products from other starting materials.

    • Order of Addition: In some cases, the order in which reactants are added can significantly impact the outcome. For example, in a one-pot synthesis involving an aldehyde, 2-aminopyridine, and a third component, it is often beneficial to form the imine intermediate between the aldehyde and aminopyridine first before adding the third reactant[4][7].

    • Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS. Stopping the reaction at the optimal time can prevent the formation of degradation products.

    • Choice of Base: In reactions requiring a base, such as the condensation of 2-aminopyridines with α-haloketones, the choice of base can be critical. Inorganic bases like potassium carbonate are commonly used[8]. A weaker or stronger base may be required to minimize side reactions depending on the specific substrates.

Question 3: My reaction is not proceeding to completion, even after extended reaction times. What should I check?

Answer:

A stalled reaction can be frustrating. Here are some key areas to investigate:

  • Purity of Starting Materials: Impurities in your starting materials, especially the 2-aminopyridine, aldehydes, or ketones, can inhibit the catalyst or participate in unwanted side reactions.

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary. Aldehydes are particularly prone to oxidation to carboxylic acids, which can interfere with the reaction.

  • Catalyst Deactivation: The catalyst may be deactivated over the course of the reaction.

    • Solution: In some cases, adding a second portion of the catalyst midway through the reaction can help drive it to completion. Also, ensure that your solvent is dry and degassed if the catalyst is sensitive to water or oxygen.

  • Insufficient Mixing: In heterogeneous reactions, proper mixing is essential to ensure that the reactants and catalyst are in close contact.

    • Solution: Increase the stirring rate or consider using a mechanical stirrer for viscous reaction mixtures.

  • Reversibility of a Reaction Step: One of the steps in the reaction mechanism may be reversible and the equilibrium may not favor the product under the current conditions.

    • Solution: Consider removing a byproduct to drive the reaction forward. For example, if water is a byproduct of the condensation step, using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for imidazo[1,2-a]pyridine synthesis?

The most prevalent methods for constructing the imidazo[1,2-a]pyridine core involve the condensation of a 2-aminopyridine derivative with a two-carbon synthon.[8][9] Common reaction partners for 2-aminopyridine include:

  • α-Haloketones[10]

  • Aldehydes (often in multicomponent reactions with isonitriles or alkynes)[8][10]

  • Ketones

  • Nitroolefins[1][10]

  • Alkynes[3]

Q2: How do I choose the right catalyst for my synthesis?

The choice of catalyst is dictated by the specific synthetic route:

  • Condensation with α-Haloketones: This reaction can often be performed without a catalyst, sometimes with the aid of a base like potassium carbonate or under microwave irradiation.[8][10]

  • Multicomponent Reactions (e.g., Groebke-Blackburn-Bienaymé): These reactions typically require a Lewis acid catalyst such as scandium triflate (Sc(OTf)₃) or an iodine catalyst.[4][10]

  • Oxidative Coupling Reactions: Copper salts (e.g., CuI, CuBr) are widely used, often with air as the oxidant.[1][11] Gold catalysts have also been employed for reactions involving alkynes.[3]

  • Metal-Free Syntheses: Molecular iodine is a versatile and environmentally benign catalyst for various imidazo[1,2-a]pyridine syntheses.[2][4][8]

Q3: What is the general mechanism for the synthesis of imidazo[1,2-a]pyridines?

While the specifics can vary, the general mechanism for the most common synthetic routes involves two key steps:

  • N-Alkylation/Condensation: The more nucleophilic ring nitrogen of the 2-aminopyridine attacks an electrophilic carbon source (e.g., the carbonyl carbon of an aldehyde or the carbon bearing a halogen in an α-haloketone).

  • Intramolecular Cyclization and Aromatization: The exocyclic amino group then attacks an in-situ generated electrophile (e.g., an imine or a carbonyl group) in an intramolecular fashion, followed by dehydration or oxidation to form the aromatic imidazo[1,2-a]pyridine ring system.[6]

Experimental Protocols and Data

Table 1: Optimization of Reaction Conditions for a Model Groebke-Blackburn-Bienaymé Reaction
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneDichloromethane2524<10
2Sc(OTf)₃ (10)Dichloromethane251265
3Sc(OTf)₃ (10)Acetonitrile251278
4Sc(OTf)₃ (10)Acetonitrile60485
5I₂ (20)Ethanol25692[7]
6I₂ (20)Water25196[2]

Reaction conditions: 2-aminopyridine (1 mmol), benzaldehyde (1 mmol), tert-butyl isocyanide (1.1 mmol), solvent (5 mL).

Step-by-Step Protocol: Iodine-Catalyzed Synthesis of 2-phenylimidazo[1,2-a]pyridin-3-amine

This protocol is adapted from methodologies employing molecular iodine as a catalyst.[2][4][7]

  • To a 25 mL round-bottom flask, add 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), and ethanol (5 mL).

  • Add molecular iodine (20 mol%).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the Schiff base.

  • Add tert-butyl isocyanide (1.1 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC until the starting materials are consumed (typically 4-6 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenylimidazo[1,2-a]pyridin-3-amine.

Visualizing the Workflow and Mechanism

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed temp Optimize Temperature start->temp Initial Check catalyst Check Catalyst System temp->catalyst If no improvement solvent Screen Solvents catalyst->solvent If still low sub_catalyst1 Correct Catalyst? catalyst->sub_catalyst1 reagents Verify Reagent Purity solvent->reagents Systematic Check atmosphere Consider Atmosphere reagents->atmosphere Final Check success Yield Improved atmosphere->success sub_catalyst2 Optimize Loading? sub_catalyst1->sub_catalyst2 Yes sub_catalyst2->success Optimized

Caption: A flowchart for troubleshooting low reaction yields.

Generalized Reaction Mechanism

reaction_mechanism r1 2-Aminopyridine intermediate1 [Step 1: Condensation/ N-Alkylation] r1->intermediate1 r2 + R-CHO / R-CO-CH₂X r2->intermediate1 intermediate2 Acyclic Intermediate intermediate1->intermediate2 cyclization [Step 2: Intramolecular Cyclization] intermediate2->cyclization aromatization [Step 3: Aromatization (-H₂O or -HX)] cyclization->aromatization product Imidazo[1,2-a]pyridine aromatization->product

Sources

Reducing byproducts in the synthesis of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic scaffold. Here, we address common challenges and provide in-depth troubleshooting strategies to help you minimize byproduct formation and optimize your synthetic routes.

Section 1: Classical Synthesis (from 2-Aminopyridine and α-Haloketones)

The reaction of a 2-aminopyridine with an α-haloketone, often referred to as the Tschitschibabin imidazo[1,2-a]pyridine synthesis, is a foundational method for constructing this bicyclic system. While robust, this reaction is not without its challenges, primarily related to the reactivity of the starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in this synthesis?

A1: The most critical parameters are temperature, solvent, and the presence of a base. The initial SN2 reaction between the 2-aminopyridine and the α-haloketone is often the rate-determining step. Subsequent intramolecular cyclization and dehydration lead to the final product. The choice of solvent can influence the rate of both steps, and temperature control is crucial to prevent the formation of degradation products. While the reaction can proceed without a base, a non-nucleophilic base is sometimes added to neutralize the hydrogen halide formed, which can prevent the reversal of the cyclization step.

Q2: I am getting a low yield of my desired product. What are the likely causes?

A2: Low yields can stem from several factors: incomplete reaction, degradation of starting materials or product under harsh conditions (e.g., high temperature), or the formation of side products. It is essential to monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the starting materials are consumed but the product yield is low, side reactions are the likely culprit.

Troubleshooting Guide: Byproduct Formation

Issue 1: Formation of a dark, tar-like substance in the reaction mixture.

Q: My reaction of 2-aminopyridine with an α-haloketone is producing a significant amount of dark, insoluble material, making purification difficult and lowering my yield. What is this byproduct and how can I prevent it?

A: This is a common issue, often arising from the self-condensation of the α-haloketone under the reaction conditions, especially if a base is used or if the reaction is heated for an extended period.[1] α-Haloketones can undergo self-condensation to form complex polymeric materials.[2]

Causality and Mechanism:

The α-hydrogens of ketones are acidic and can be removed by a base to form an enolate.[1] This enolate can then act as a nucleophile, attacking another molecule of the α-haloketone. A series of condensation and elimination reactions can lead to the formation of complex, high-molecular-weight byproducts.

dot

Caption: Self-condensation of α-haloketone.

Preventative Measures & Protocol:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 2-aminopyridine to ensure the α-haloketone is consumed by the desired reaction pathway.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary. High temperatures can accelerate the self-condensation.

  • Order of Addition: Add the α-haloketone slowly to a solution of the 2-aminopyridine. This maintains a low concentration of the ketone, disfavoring self-reaction.

  • Solvent Choice: Use a solvent in which the starting materials are soluble but that does not promote enolate formation. Alcohols like ethanol or isopropanol are often good choices.

Optimized Protocol to Minimize Self-Condensation:

ParameterRecommendation
Stoichiometry 2-Aminopyridine (1.1 equiv.), α-Haloketone (1.0 equiv.)
Solvent Anhydrous Ethanol
Temperature 25-50 °C (monitor by TLC)
Procedure 1. Dissolve 2-aminopyridine in ethanol. 2. Add the α-haloketone dropwise over 15-30 minutes. 3. Stir at room temperature, heating gently if needed. 4. Monitor reaction progress by TLC.

Section 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction is a powerful one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridines from a 2-aminoazine, an aldehyde, and an isocyanide.[3] While highly efficient, the reaction can sometimes yield unexpected byproducts, particularly the Ugi adduct.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the GBB reaction?

A1: The acid catalyst (e.g., Sc(OTf)₃, p-TsOH, or HClO₄) plays a crucial role in activating the imine formed from the condensation of the 2-aminopyridine and the aldehyde.[4] This activation makes the imine more electrophilic and susceptible to nucleophilic attack by the isocyanide, which is a key step in the reaction mechanism.

Q2: My GBB reaction is not going to completion, even after extended reaction times. What could be the issue?

A2: Incomplete conversion can be due to several factors: insufficient catalyst, low reactivity of the starting materials (e.g., sterically hindered aldehydes or electron-poor aminopyridines), or the presence of water, which can hydrolyze the intermediate imine. Ensure all reagents and solvents are anhydrous and consider increasing the catalyst loading or switching to a more potent catalyst.

Troubleshooting Guide: Byproduct Formation

Issue 2: Formation of a linear, non-cyclized byproduct.

Q: In my GBB reaction, I am isolating a significant amount of a byproduct that appears to be a linear peptide-like structure instead of the desired fused heterocycle. What is this and why is it forming?

A: You are likely observing the formation of an Ugi adduct . This occurs when a carboxylic acid (or water acting as a pseudo-acid) is present in the reaction mixture, leading to a competing Ugi four-component reaction pathway.[5][6]

Causality and Mechanism:

The GBB reaction proceeds through a [4+1] cycloaddition of the isocyanide to the activated imine. However, if a carboxylic acid is present (it can be a contaminant in the aldehyde starting material), it can protonate the imine and its conjugate base can then participate in the reaction after the isocyanide addition. This leads to the formation of a stable α-acylimino amide (Ugi adduct) via a Mumm rearrangement, which does not cyclize to the imidazo[1,2-a]pyridine.[4][6]

dot

Caption: Competing GBB and Ugi reaction pathways.

Preventative Measures & Protocol:

  • Use High-Purity Reagents: Ensure the aldehyde is free from carboxylic acid impurities. If necessary, purify the aldehyde by distillation or chromatography before use.

  • Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water.

  • Choice of Catalyst: While Brønsted acids can be effective, Lewis acids like Sc(OTf)₃ are often superior as they are less likely to introduce a nucleophilic counter-ion that could lead to Ugi-type products.

  • Solvent Selection: Aprotic solvents such as dichloromethane (DCM) or toluene are generally preferred over protic solvents like methanol, which can sometimes participate in side reactions.[7]

Optimized Protocol to Minimize Ugi Adduct Formation:

ParameterRecommendation
Reagents Purified aldehyde, anhydrous 2-aminopyridine, isocyanide
Catalyst Sc(OTf)₃ (5-10 mol%)
Solvent Anhydrous Dichloromethane (DCM)
Atmosphere Nitrogen or Argon
Procedure 1. Add 2-aminopyridine, aldehyde, and Sc(OTf)₃ to anhydrous DCM. 2. Stir for 10-15 minutes at room temperature. 3. Add the isocyanide dropwise. 4. Stir at room temperature until completion.

Section 3: Copper-Catalyzed Aerobic Oxidative Synthesis

Copper-catalyzed aerobic oxidative cyclization of 2-aminopyridines with ketones is an attractive, atom-economical method for synthesizing 2-substituted imidazo[1,2-a]pyridines.[8] These reactions often involve radical intermediates, and controlling their reactivity is key to preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the role of oxygen in this reaction?

A1: In copper-catalyzed aerobic oxidations, molecular oxygen (from air) acts as the terminal oxidant.[9] It reoxidizes the copper catalyst (e.g., from Cu(I) to Cu(II)) to complete the catalytic cycle, allowing for the use of a catalytic amount of copper.

Q2: The reaction is sluggish and gives low conversion. How can I improve it?

A2: Low reactivity can be due to an inefficient catalyst system, low reaction temperature, or poor oxygen diffusion into the reaction mixture. Ensure vigorous stirring to maximize air exposure. Switching to a different copper salt or adding a ligand can sometimes improve catalytic activity. Increasing the temperature may also be necessary, but this should be done cautiously to avoid byproduct formation.

Troubleshooting Guide: Byproduct Formation

Issue 3: Formation of amide byproducts through C-C bond cleavage.

Q: In my copper-catalyzed reaction between a 2-aminopyridine and an aryl alkyl ketone, I am observing the formation of a benzamide derivative. Where is this coming from?

A: The formation of amides, such as benzamides from acetophenone derivatives, can occur through a copper-catalyzed aerobic oxidative C-C bond cleavage of the ketone starting material.[3]

Causality and Mechanism:

Under oxidative conditions, the copper catalyst can promote the cleavage of the C(CO)-C(alkyl) bond in the ketone. The resulting acyl radical or a related species can then be trapped by the 2-aminopyridine to form the corresponding N-(pyridin-2-yl)amide. This pathway competes with the desired C-H functionalization at the α-position of the ketone that leads to the imidazo[1,2-a]pyridine.

dot

Caption: Competing pathways in Cu-catalyzed synthesis.

Preventative Measures & Protocol:

  • Control Oxygen Concentration: While oxygen is necessary, an excessively high concentration or pressure can sometimes favor oxidative cleavage. Running the reaction open to the air with good stirring is often sufficient and can be milder than using pure oxygen.

  • Optimize Catalyst and Ligand: The choice of copper salt and ligand (if any) can significantly influence the selectivity. Some systems may be more prone to C-C cleavage than others. Screening different copper sources (e.g., CuI, CuBr, Cu(OAc)₂) may be beneficial.

  • Temperature Control: Excessive heat can promote C-C bond cleavage. It is crucial to find a balance where the desired cyclization occurs at a reasonable rate without significant byproduct formation.

  • Substrate Choice: Ketones with more easily abstractable α-hydrogens (e.g., those that can form a more stable radical) may be more prone to the desired reaction pathway over C-C cleavage.

Optimized Protocol to Minimize Amide Formation:

ParameterRecommendation
Catalyst CuBr (10 mol%)
Solvent DMF or DMSO
Atmosphere Air (open flask with vigorous stirring)
Temperature 80-100 °C
Procedure 1. Combine 2-aminopyridine, ketone, and CuBr in DMF. 2. Heat the mixture at the optimized temperature under an air atmosphere. 3. Monitor the reaction for the formation of both product and byproduct. 4. Quench the reaction once the optimal ratio is achieved.

References

  • Rao, D. E. P., Raju, M. D., Surendra, J., Babu, A. V., Eswaraiah, P., Reddy, N. R. K., Rajendiran, C., & Rao, M. V. B. (2022). A Facile and Efficient Synthesis of bis(Imidazo[1,2-a]pyridin-3-yl)methane and Vinyl Derivatives. Letters in Organic Chemistry, 19(1), 53-58. [Link]

  • de Souza, M. C. B. V., & Ferreira, V. F. (2024). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega. [Link]

  • BenchChem. (2025).
  • Lalli, C., van der Heijden, G., & D’hooghe, M. (2025). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Wikipedia. (2023). Ugi reaction. [Link]

  • BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. BenchChem.
  • Mishra, M., & Panda, S. S. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]

  • Wu, K., Huang, Z., Qi, X., Li, Y., Zhang, G., Liu, C., Yi, H., Meng, L., Miller, J. T., Pao, C.-W., Lee, J.-F., Lan, Y., & Lei, A. (2015). Copper-catalyzed aerobic oxidative coupling: From ketone and diamine to pyrazine. Science Advances, 1(11), e1500632. [Link]

  • Tang, C., & Jiao, N. (2014). Copper-Catalyzed Aerobic Oxidative C-C Bond Cleavage for C-N Bond Formation: From Ketones to Amides. Angewandte Chemie International Edition, 53(25), 6528-6532. [Link]

  • Rentería-Gómez, M. A., Calderón-Rangel, D., Rodríguez-López, F., Corona-Díaz, A., & Gámez-Montaño, R. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504. [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. [Link]

  • Al-Tel, T. H. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. [Link]

  • Chen, F., et al. (2014). Copper-Catalyzed Aerobic Oxidative Transformation of Ketone- Derived N-Tosyl Hydrazones: An Entry to Alkynes.
  • Varma, R. S., & Kabalka, G. W. (1982). Self-Condensation of Ketones Catalysed by Basic Aluminium Oxide. Synthesis, 1982(01), 60-61.
  • Padwa, A., et al. (2012). Cu(OTf)2-catalyzed synthesis of imidazo[1,2-a]pyridines from α-diazoketones and 2-aminopyridines. Tetrahedron Letters.
  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2015). ChemInform Abstract: Heterogeneously Copper-Catalyzed Oxidative Synthesis of Imidazo[1,2-a]pyridines using 2-Aminopyridines and Ketones under Ligand- and Additive-Free Conditions. ChemInform.
  • Guchhait, S. K., et al. (2012). Request PDF: Cu(OTf)2-catalyzed synthesis of imidazo[1,2-a]pyridines from α-diazoketones and 2-aminopyridines.
  • Yan, R. L., et al. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. PubMed.
  • Wikipedia. (n.d.). α-Halo ketone. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Sharma, P., & Kumar, A. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 2598–2631. [Link]

  • LibreTexts. (2020). 23.4: Alpha Halogenation of Carbonyls. Chemistry LibreTexts.
  • Transformation Tutoring. (2023).
  • The Royal Society of Chemistry. (n.d.). ChemComm. .

  • Mishra, M., & Panda, S. S. (2022). Synthesis of imidazo[1,2-a]pyridines by copper catalyzed reaction with nanocatalyst.
  • Wang, C., et al. (2021). Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. aReaction conditions.
  • Kumar, A., et al. (2014). Copper(II)-Catalyzed Aerobic Oxidative Coupling between Chalcone and 2-Aminopyridine via CH Amination: An Expedient Synthesis of 3-Aroylimidazo[1,2-a]pyridines. Semantic Scholar.
  • The Royal Society of Chemistry. (n.d.). Copper-catalyzed tandem aerobic oxidative cyclization for the synthesis of 4-cyanoalkylpyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles and cyclobutanone oxime esters.
  • Stahl, S. S. (2011). Copper-catalyzed aerobic oxidative C-H functionalizations: trends and mechanistic insights. Angewandte Chemie International Edition in English, 50(47), 11062-87. [Link]

  • Wang, Y., et al. (2025). Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles. PMC.
  • Jiang, H., et al. (2016). Copper-Catalyzed Aerobic Cascade Oxidative Coupling/Cyclization for the Construction of 1,4-Dihydropyridine Derivatives. The Journal of Organic Chemistry, 81(19), 9449-9454. [Link]

  • Khanye, S. D., et al. (2017). Synthesis of copper and zinc 2-(pyridin-2-yl)imidazo[1,2-a]pyridine complexes and their potential anticancer activity. Dalton Transactions, 46(7), 2293-2304. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Imidazo[1,2-a]Pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine analogs. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these vital heterocyclic compounds. Imidazo[1,2-a]pyridines are a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, transitioning from bench-scale synthesis to larger, process-scale production presents a unique set of challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the successful and efficient scale-up of your synthetic routes.

Troubleshooting Guide: Common Scale-Up Issues and Solutions

This section addresses specific problems you may encounter during the scale-up synthesis of imidazo[1,2-a]pyridine analogs. The question-and-answer format is designed to provide direct and actionable solutions.

Question 1: My reaction yield dropped significantly when I increased the scale. What are the likely causes and how can I fix it?

Answer: A decrease in yield upon scale-up is a common issue and can often be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.

  • Inefficient Mixing: At larger scales, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system to maintain a homogeneous reaction mixture. The choice of impeller (e.g., anchor, turbine) should be suitable for the viscosity of your reaction medium.

  • Heat Transfer Limitations: Exothermic reactions can be difficult to control on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. This can lead to an increase in reaction temperature, favoring the formation of byproducts. To mitigate this, consider a slower addition rate of reagents, using a jacketed reactor with precise temperature control, or employing a more dilute reaction mixture. In some cases, a continuous flow setup might offer superior heat and mass transfer.[3][4][5]

  • Changes in Reagent Stoichiometry: On a larger scale, minor inaccuracies in weighing or dispensing reagents can have a more pronounced effect on the overall stoichiometry. Double-check all measurements and consider using calibrated pumps for liquid additions.

  • Catalyst Deactivation: In catalytic reactions, such as those employing copper or palladium, the catalyst may be more susceptible to deactivation on a larger scale due to prolonged reaction times or increased exposure to impurities.[6][7] Consider increasing the catalyst loading slightly or using a more robust catalyst system.

Question 2: I am observing the formation of a significant amount of a dark, tar-like byproduct during my reaction. How can I identify and minimize it?

Answer: The formation of dark, polymeric byproducts is often indicative of side reactions, such as self-condensation of aldehydes or ketones, or degradation of starting materials or the desired product under the reaction conditions.

  • Identify the Source: The first step is to identify the byproduct. Techniques like LC-MS, GC-MS, and NMR can help elucidate its structure. This information will provide clues about the undesired reaction pathway.

  • Optimize Reaction Conditions:

    • Temperature Control: As mentioned previously, poor temperature control can lead to byproduct formation. Maintain a consistent and optimal reaction temperature.

    • Solvent Choice: The choice of solvent can significantly impact the reaction outcome.[8][9] Experiment with different solvents to find one that maximizes the solubility of your reactants and minimizes side reactions. For instance, in the Groebke-Blackburn-Bienaymé (GBB) reaction, solvents like methanol, ethanol, or even water under specific conditions have been shown to be effective.[10][11][12]

    • Inert Atmosphere: Some reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Purification Strategy: If byproduct formation cannot be completely eliminated, a robust purification strategy is crucial. While column chromatography is common on a lab scale, it is often impractical for large-scale production. Consider alternative methods such as crystallization, salt formation, or extraction to isolate your product. For instance, the formation of a sulfate salt has been used for efficient purification in some cases.[13]

Question 3: My purification by column chromatography is becoming a bottleneck on a larger scale. What are some alternative purification strategies?

Answer: Scaling up purification is a significant challenge. Here are some effective alternatives to traditional column chromatography:

  • Crystallization: This is one of the most efficient and scalable purification methods. A systematic screening of solvents and solvent mixtures is essential to find conditions that provide good recovery and high purity. Seeding the solution with a small amount of pure product can often induce crystallization.

  • Salt Formation and Recrystallization: If your imidazo[1,2-a]pyridine analog has a basic nitrogen, you can form a salt with an appropriate acid (e.g., HCl, HBr, or a sulfonic acid). The resulting salt may have different solubility properties, allowing for selective precipitation and purification.

  • Liquid-Liquid Extraction: A well-designed extraction protocol can effectively remove many impurities. This involves partitioning your product between two immiscible solvents based on its solubility and pH.

  • Trituration: This involves washing the crude product with a solvent in which the desired compound is sparingly soluble, while the impurities are highly soluble. This is a simple and effective method for removing minor impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of imidazo[1,2-a]pyridine analogs.

What are the most common synthetic routes to imidazo[1,2-a]pyridines?

Several synthetic strategies have been developed for the synthesis of imidazo[1,2-a]pyridines. Some of the most widely used methods include:

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[10][11][13][14] It is a highly efficient method for generating diverse imidazo[1,2-a]pyridine derivatives.

  • Condensation of 2-Aminopyridines with α-Haloketones: This is a classic and reliable method that involves the initial alkylation of the pyridine nitrogen followed by intramolecular cyclization.[15][16]

  • Copper-Catalyzed Reactions: Copper catalysts have been extensively used for the synthesis of imidazo[1,2-a]pyridines through various pathways, including aerobic oxidative cyclizations.[6][7][17]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many synthetic protocols for imidazo[1,2-a]pyridines.[18][19]

How do I choose the right catalyst for my reaction?

The choice of catalyst depends on the specific reaction. For GBB reactions, Lewis acids like Sc(OTf)₃ or Brønsted acids such as p-toluenesulfonic acid (p-TsOH) are commonly used.[14] For oxidative cyclizations, copper salts like CuI or CuBr are often employed.[7][17] It is crucial to screen different catalysts and optimize the catalyst loading to achieve the best results. In some cases, a catalyst-free approach may also be feasible.[2][9]

What are the key safety considerations when scaling up these syntheses?

  • Thermal Runaway: Be aware of the potential for exothermic reactions to lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably.[3][4][5] Always have a proper cooling system in place and monitor the reaction temperature closely.

  • Reagent Handling: Some reagents used in these syntheses, such as isocyanides, can be toxic and have unpleasant odors. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

  • Solvent Safety: Be mindful of the flammability and toxicity of the solvents used. Ensure proper storage and handling procedures are followed.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a common synthetic route to imidazo[1,2-a]pyridine analogs.

Protocol 1: Scale-Up Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyridine via the Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Aminopyridine derivative (1.0 eq)

  • Aldehyde (1.1 eq)

  • Isocyanide (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.2 eq)

  • Ethanol (as solvent)

Procedure:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a condenser, a temperature probe, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with the 2-aminopyridine derivative and ethanol. Begin stirring to ensure a homogeneous solution.

  • Catalyst Addition: Add the p-toluenesulfonic acid to the reactor.

  • Aldehyde Addition: Slowly add the aldehyde to the reaction mixture via an addition funnel over a period of 30-60 minutes, while maintaining the internal temperature at 20-25 °C.

  • Isocyanide Addition: After the aldehyde addition is complete, slowly add the isocyanide to the reaction mixture over a period of 30-60 minutes, again maintaining the internal temperature at 20-25 °C.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Purification:

    • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

    • Crystallization: Concentrate the organic layer and attempt to crystallize the product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

    • Filtration and Drying: Collect the purified product by filtration, wash with a cold solvent, and dry under vacuum.

Visualization of Key Workflows

Groebke-Blackburn-Bienaymé (GBB) Reaction Workflow

GBB_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Mixing_and_Catalysis Mixing in Solvent with Acid Catalyst 2-Aminopyridine->Mixing_and_Catalysis Aldehyde Aldehyde Aldehyde->Mixing_and_Catalysis Isocyanide Isocyanide Isocyanide->Mixing_and_Catalysis Solvent_Removal Solvent Removal Mixing_and_Catalysis->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Crystallization Crystallization Extraction->Crystallization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Crystallization->Imidazo[1,2-a]pyridine

Caption: Workflow for the GBB synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impurity Issue Check_Mixing Is mixing efficient? Start->Check_Mixing Improve_Agitation Improve Agitation (Stirrer, Baffles) Check_Mixing->Improve_Agitation No Check_Temp Is temperature controlled? Check_Mixing->Check_Temp Yes Improve_Agitation->Check_Temp Optimize_Cooling Optimize Cooling (Jacketed Reactor, Slow Addition) Check_Temp->Optimize_Cooling No Check_Stoichiometry Is stoichiometry accurate? Check_Temp->Check_Stoichiometry Yes Optimize_Cooling->Check_Stoichiometry Recalibrate_Measurements Recalibrate Weighing and Dispensing Check_Stoichiometry->Recalibrate_Measurements No Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Check_Stoichiometry->Analyze_Byproducts Yes Recalibrate_Measurements->Analyze_Byproducts Optimize_Conditions Optimize Reaction Conditions (Solvent, Inert Atmosphere) Analyze_Byproducts->Optimize_Conditions End Improved Synthesis Optimize_Conditions->End

Caption: Logic diagram for troubleshooting scale-up synthesis issues.

Quantitative Data Summary

ChallengeParameterBench Scale (e.g., 1g)Scale-Up (e.g., 100g)Potential Solution
Yield Reduction Isolated Yield85%60%Improve agitation; optimize heat transfer.
Byproduct Formation Purity (by HPLC)98%85%Tighter temperature control; screen solvents.
Purification Bottleneck Purification Time2 hours (Chromatography)>24 hours (Chromatography)Develop a crystallization or extraction protocol.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Gontrani, L., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Gontrani, L., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry. [Link]

  • Sharma, P., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 1-12. [Link]

  • Montaño, R. G., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 5(3), 1845-1854. [Link]

  • Sahoo, S., et al. (2018). Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Cogent Chemistry, 4(1), 1454556. [Link]

  • Bagdi, A. K., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 57(7), 834-853. [Link]

  • Ramos-Garcés, J. A., et al. (2022). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Molbank, 2022(3), M1453. [Link]

  • Nikolova, Y., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35235-35244. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3), e202103780. [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [https://www.researchgate.net/publication/381045934_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • de Oliveira, R. N., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [https://www.researchgate.net/publication/381120286_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])

  • Yan, R. L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]

  • Ziya, V. V., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 469-479. [Link]

  • Chung, N. T., Dung, V. C., & Duc, D. X. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Letters in Organic Chemistry. [Link]

  • Legay, R., et al. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry. [https://www.researchgate.net/publication/380720512_Synthesis_of_Substituted_Imidazo12-a]pyridines_Imidazo12-a]pyrazines_and_Imidazo12-b]pyridazines_by_Multicomponent_Reactions_Using_Green_Solvents]([Link])

  • Montaño, R. G., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(20), 7083. [Link]

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • Nikolova, Y., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35235-35244. [Link]

  • Reddy, T. S., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Scientific Reports, 8(1), 1-9. [Link]

  • Jana, A., & Ali, M. A. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5779-5788. [Link]

  • Montaño, R. G., et al. (2023). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molbank, 2023(2), M1622. [Link]

  • Zare, A., et al. (2016). Catalyst-free synthesis of imidazo [1, 2-a] pyridines via Groebke multicomponent reaction. Environmental Chemistry Letters, 14(2), 213-218. [Link]

  • Al-Warhi, T., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 19(3), 2277-2286. [Link]

  • Boozula, L., et al. (2025). Review of thermal runaway risks in Na-ion and Li-ion batteries: safety improvement suggestions for Na-ion batteries. Journal of Engineering and Applied Science, 72(1), 106. [Link]

  • St-Jean, F., et al. (2023). Harmful effects of lithium-ion battery thermal runaway: scale-up tests from cell to second-life modules. Scientific Reports, 13(1), 11218. [Link]

  • UL Research Institutes. (2025, October 1). Thermal Runaway Risks [Video]. YouTube. [Link]

  • Al-Ostoot, F. H., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Bioorganic & Medicinal Chemistry Letters, 26(6), 1594-1599. [Link]

Sources

Troubleshooting Groebke-Blackburn-Bienaymé reaction for substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Synthesis of Substituted Imidazo[1,2-a]pyridines

Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. As a Senior Application Scientist, I have compiled this guide to address common challenges and frequently asked questions encountered during the synthesis of substituted imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to facilitate smoother experimentation and achieve higher success rates.

The GBB reaction is a powerful one-pot, three-component reaction that provides efficient access to the privileged imidazo[1,2-a]pyridine scaffold, a core motif in numerous pharmaceutical agents.[1][2][3] The reaction brings together a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide, typically under acidic catalysis.[4][5][6] While robust, its success is sensitive to a variety of parameters. This guide provides in-depth, evidence-based solutions to common problems.

Understanding the GBB Reaction: A Mechanistic Overview

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The GBB reaction proceeds through several key steps:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a Schiff base (an imine), with the elimination of water.[7][8] This step is often reversible, a key point for troubleshooting.

  • Nitrilium Ion Formation: The isocyanide then undergoes an α-addition to the electrophilic imine, forming a nitrilium ion intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring acts as a nucleophile, attacking the nitrilium ion in a [4+1] cycloaddition fashion.[9]

  • Aromatization: A final tautomerization/aromatization step yields the stable imidazo[1,2-a]pyridine product.

This mechanistic pathway dictates the critical parameters for reaction success: the purity of reactants, the choice of catalyst and solvent, and the control of reaction conditions.

GBB_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2 & 3: Cycloaddition cluster_2 Step 4: Aromatization Amine 2-Aminopyridine Imine Schiff Base (Imine) + H2O Amine->Imine + Aldehyde, H+ Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Imine_ref->Nitrilium + Isocyanide Product Imidazo[1,2-a]pyridine Cyclized_ref->Product Tautomerization

Caption: The mechanistic pathway of the Groebke-Blackburn-Bienaymé reaction.

Frequently Asked Questions & Troubleshooting Guide

Low or No Product Yield

Q1: My GBB reaction is giving a very low yield or has failed completely. Where should I start troubleshooting?

This is the most common issue. A systematic approach, starting with the integrity of your starting materials, is the most effective way to diagnose the problem.

  • Purity of Starting Materials:

    • Aldehyde: Aldehydes are prone to oxidation to their corresponding carboxylic acids. Carboxylic acids will not participate in the reaction and can quench the catalyst. Ensure your aldehyde is pure, preferably freshly distilled or from a recently opened bottle.[7]

    • Isocyanide: Isocyanides, notorious for their pungent smell, can degrade upon storage.[7] For best results, use freshly prepared or purified isocyanides. Purity can be checked by NMR if possible.

    • 2-Aminopyridine: Verify the purity of your 2-aminopyridine substrate. Impurities can interfere with the initial imine formation.

  • Presence of Water: The initial imine formation is a condensation reaction that releases water. This step is often reversible, and excess water in the reaction mixture can inhibit the reaction by shifting the equilibrium back towards the starting materials.[7]

    • Solution: Use anhydrous solvents. Consider adding a dehydrating agent like trimethyl orthoformate to scavenge water as it is formed.[7][10]

  • Sub-optimal Reaction Conditions:

    • Temperature: While many GBB reactions proceed at room temperature, some substrate combinations require heating to overcome the activation energy barrier. Conversely, excessive heat can lead to decomposition and the formation of side products. An optimal temperature must be determined empirically. Microwave irradiation is often reported to improve yields and reduce reaction times.[9][11]

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Some reactions may require extended periods to reach completion.

Troubleshooting_Workflow Start Low/No Yield in GBB Reaction Check_Reagents Verify Purity of Starting Materials (Aldehyde, Isocyanide, Amine) Start->Check_Reagents Check_Water Ensure Anhydrous Conditions (Dry Solvents, Dehydrating Agent) Check_Reagents->Check_Water Reagents OK Optimize_Catalyst Screen Different Catalysts (Lewis vs. Brønsted Acids) Check_Water->Optimize_Catalyst Conditions Dry Optimize_Solvent Screen Solvents (Alcohols, Aprotic, etc.) Optimize_Catalyst->Optimize_Solvent Still Low Yield Optimize_Temp Optimize Temperature (RT, Heat, Microwave) Optimize_Solvent->Optimize_Temp Still Low Yield Success Reaction Successful Optimize_Temp->Success Optimized

Caption: A systematic workflow for troubleshooting low-yield GBB reactions.

Catalyst and Solvent Selection

Q2: I am not sure which catalyst to use. What are the general guidelines?

Catalyst selection is crucial and often substrate-dependent. Both Lewis and Brønsted acids are effective, and the optimal choice may require screening.[12]

  • Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is the most widely used and often most effective Lewis acid catalyst.[4][13] Other rare-earth triflates like Gd(OTf)₃ and Yb(OTf)₃ have also shown excellent activity and can be more cost-effective alternatives.[4][9] These catalysts are particularly effective at activating the imine for the nucleophilic attack by the isocyanide.

  • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), trifluoroacetic acid (TFA), and even milder acids like acetic acid (AcOH) and ammonium chloride (NH₄Cl) are commonly employed.[4][14][15] Brønsted acids are excellent at catalyzing the initial imine formation. In some cases, especially for DNA-encoded libraries, milder acids like AcOH are preferred to prevent degradation of sensitive substrates.[12][16]

Q3: Does the solvent choice matter significantly?

Yes, the solvent can have a profound impact on the reaction, sometimes acting as more than just a medium.[17][18]

  • Alcohols (MeOH, EtOH): Methanol and ethanol are the most common and often the best solvents for the GBB reaction.[8][13] They are polar protic solvents that can facilitate both imine formation and the subsequent cyclization. Recent studies suggest that methanol can act as a co-catalyst, directly participating in the mechanism and accelerating key steps.[8][17][18]

  • Aprotic Solvents (Toluene, DCM, MeCN): These are also used but may be less effective without a strong catalyst. Toluene can be advantageous when a Dean-Stark trap is used to remove water.

  • "Green" Solvents: Water, sometimes with a surfactant, has been used for certain GBB reactions, often requiring elevated temperatures.[19][20]

  • Catalytic Solvents: Hexafluoroisopropanol (HFIP) has been shown to catalyze the reaction without the need for an additional acid catalyst, likely due to its strong hydrogen-bond-donating ability.[4]

Parameter Common Choices Key Considerations
Catalyst Lewis Acids: Sc(OTf)₃, Gd(OTf)₃, Yb(OTf)₃, InCl₃, AlCl₃Brønsted Acids: p-TsOH, TFA, AcOH, HClO₄, NH₄ClSc(OTf)₃ is a reliable starting point. Milder acids like AcOH may be needed for sensitive substrates.[4][9][13][16]
Solvent MeOH, EtOH, Toluene, DCM, MeCN, HFIP, WaterAlcohols like MeOH are often the best choice due to their potential co-catalytic role.[17][18] HFIP can act as a catalytic solvent.[4]
Temperature Room Temperature to 150 °C (Microwave)Start at room temperature and increase if no reaction occurs. Microwave heating can significantly reduce reaction times.[9][11]
Substrate-Specific Issues

Q4: I am using an aliphatic aldehyde and observing multiple products or low yields. Why is this happening?

Aliphatic aldehydes can present unique challenges.

  • Variability: Reactions with aliphatic aldehydes sometimes show higher variability in yields compared to their aromatic counterparts.[4][12]

  • Side Products: The formation of classic Ugi adducts has been observed in some cases when using aliphatic aldehydes.[4][12] This suggests that the intramolecular cyclization step is slower or less favorable, allowing for competing reaction pathways.

  • Troubleshooting:

    • Catalyst Choice: A strong Lewis acid like Sc(OTf)₃ may be more effective in promoting the desired cyclization pathway.

    • Temperature Optimization: Carefully optimizing the temperature is crucial. It may require lower temperatures to disfavor side reactions or higher temperatures to promote the desired cyclization.

Q5: My 2-aminopyridine has an electron-withdrawing group, and the reaction is not working well. What can I do?

Electron-poor aminopyridines (or other aminoazoles) are less nucleophilic.[9] This can hinder two key steps: the initial imine formation and the final intramolecular cyclization.

  • Solutions:

    • Stronger Catalyst: Employ a more potent catalyst, such as Sc(OTf)₃, at a slightly higher loading (e.g., 10-20 mol%).

    • Higher Temperatures: Increasing the reaction temperature, potentially using microwave irradiation, can help overcome the higher activation energy associated with less nucleophilic substrates.[9]

    • Longer Reaction Times: Allow the reaction to proceed for a longer duration and monitor its progress carefully.

Experimental Protocols

General Protocol for GBB Reaction using Sc(OTf)₃
  • To a dry reaction vial equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol, 1.0 equiv).

  • Add the aldehyde (1.0 mmol, 1.0 equiv) and the catalyst, Sc(OTf)₃ (0.05 mmol, 5 mol%).

  • Add the anhydrous solvent (e.g., methanol, 2-3 mL).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.

  • Add the isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol for Reactions Sensitive to Water
  • Follow steps 1-3 from the general protocol.

  • Add trimethyl orthoformate (1.5 mmol, 1.5 equiv) as a water scavenger.

  • Stir the mixture at room temperature for 30 minutes.

  • Proceed with steps 5-8 from the general protocol.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Cimarelli, C. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • Longo, V. M., et al. (2021). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 32(8), 1635-1647. [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 6(1), 1. [Link]

  • Shaikh, A., et al. (2015). Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1), 233-256. [Link]

  • de Souza, A. C. D., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Sharma, A., et al. (2025). The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry, 291, 117629. [Link]

  • Cimarelli, C. (2024). The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • Scientific diagram of the Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. [Link]

  • Scientific diagram of the synthesis of 3-substituted imidazo[1,2-a]pyridines by GBB-3CR. [Link]

  • Gámez-Montaño, R., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry, 6(4), 114. [Link]

  • da Silva, A. B., et al. (2021). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 17, 1840-1849. [Link]

  • Gámez-Montaño, R., et al. (2018). Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides. Proceedings, 2(13), 779. [Link]

  • de Souza, A. C. D., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Cimarelli, C. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • de Souza, A. C. D., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Wang, G., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4683–4687. [Link]

  • Cimarelli, C. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 2. [Link]

  • Cimarelli, C. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • Rocio, G.-M., et al. (2020). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry, 44(1), 127-135. [Link]

  • de Souza, A. C. D., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Scientific diagram of the optimization of the reaction conditions. [Link]

  • Gámez-Montaño, R., et al. (2018). and Catalyst-Free One-Pot Green Bound-Type Fused Bis-Heterocycles Synthesis via Groebke–Blackburn–Bienaymé Reaction/SNAr/Ring-Chain Azido-Tautomerization Strategy. ACS Omega, 3(7), 8225–8233. [Link]

  • Zholdassova, A., et al. (2022). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 18, 1113–1121. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Organic & Biomolecular Chemistry, 17(43), 9333-9357. [Link]

  • Scientific diagram of The Groebke–Blackburn–Bienaymé reaction. [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of Imidazo[1,2-a]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine inhibitors. This guide is designed to provide in-depth, actionable advice to troubleshoot and overcome common challenges related to the metabolic stability of this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in numerous therapeutic agents.[1][2] However, its susceptibility to metabolic degradation often presents a significant hurdle in drug development. This resource provides expert-driven insights and practical protocols to help you navigate these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Q1: My imidazo[1,2-a]pyridine inhibitor shows high clearance in our initial human liver microsome (HLM) assay. What are the primary metabolic enzymes responsible, and how can I pinpoint the metabolic "soft spot"?

A1: High clearance of an imidazo[1,2-a]pyridine in HLM assays typically points to metabolism by one of two major enzyme superfamilies: Cytochrome P450s (CYPs) or Aldehyde Oxidase (AO).[3][4] Understanding which pathway dominates is a critical first step.

  • Cytochrome P450 (CYP) Enzymes: These are the most common culprits for Phase I oxidative metabolism of many drugs.[5] For imidazo[1,2-a]pyridines, CYPs often catalyze hydroxylation reactions on electron-rich positions of the heterocyclic core or its substituents.[6]

  • Aldehyde Oxidase (AO): The imidazo[1,2-a]pyridine scaffold, being an electron-deficient aromatic system, is particularly susceptible to metabolism by AO.[3][4] AO-mediated oxidation is a frequent and significant clearance pathway for this class of compounds, often leading to poor cross-species metabolic stability due to wide variations in AO activity across species.[4]

To identify the metabolic soft spot, a systematic workflow is recommended. The primary goal is to generate, identify, and quantify the metabolites formed.

Experimental Workflow: Metabolite Identification

Below is a typical workflow to determine the site of metabolic liability.

workflow cluster_incubation Step 1: In Vitro Incubation cluster_analysis Step 2: Analysis cluster_identification Step 3: Identification & Interpretation A Test Compound B Incubate with: - Human Liver Microsomes (HLM) + NADPH - Human S9 Fraction + NADPH + UDPGA - Cytosol (for AO activity) A->B C LC-MS/MS Analysis B->C Quench Reaction D Compare parent vs. metabolite mass spectra (Look for mass shifts, e.g., +16 Da for oxidation) C->D E Structure Elucidation of Major Metabolites D->E F Identify 'Soft Spot' E->F

Caption: Metabolite identification workflow.

Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine your imidazo[1,2-a]pyridine inhibitor (typically 1 µM final concentration) with pooled HLM (e.g., 0.5 mg/mL final concentration) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the cofactor NADPH (1 mM final concentration). For AO-specific investigation, use S9 fractions or cytosol and omit NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction at each time point by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent compound over time.

This initial experiment will confirm the metabolic instability and provide samples for metabolite identification to locate the site of metabolism.

Q2: Our metabolite ID study confirmed oxidation on the imidazo[1,2-a]pyridine core itself. What are the most common sites of metabolism, and what initial strategies should I employ to block this?

A2: Excellent progress. Identifying the core as the site of metabolism is a common finding. The electron distribution and accessibility of the imidazo[1,2-a]pyridine ring system make specific positions prone to enzymatic attack.

Common Metabolic Hotspots:

Computational prediction tools and empirical data suggest that the most frequent sites for oxidation are the C3 and C8 positions. The C3 position is part of the electron-rich imidazole ring, while the C8 position on the pyridine ring can be a target for enzymes like AO.[4]

Strategy 1: Metabolic Blocking

The most direct approach is to block these "hotspots" with substituents that are resistant to metabolism. This is often achieved by introducing small, electron-withdrawing, and metabolically stable groups. The most common and effective blocking group is fluorine .

The rationale is twofold:

  • Steric Hindrance: The substituent can physically block the enzyme's active site from accessing the metabolic position.

  • Electronic Effects: An electron-withdrawing group like fluorine can decrease the electron density at the target carbon, making it less susceptible to oxidative attack.

Table 1: Common Metabolic Hotspots and Blocking Strategies

Metabolic HotspotCommon Metabolic ReactionRecommended Blocking GroupRationale
C3-position CYP-mediated oxidationFluorine (F), Methyl (CH₃)Reduces electron density, steric hindrance.
C8-position AO-mediated oxidationFluorine (F)Mimics electronic properties of nitrogen, blocks oxidation.[7][8]
Unsubstituted Phenyl Rings Para-hydroxylationFluorine (F), Chlorine (Cl), CF₃Prevents CYP-mediated oxidation.[4]
Exposed N-alkyl groups DealkylationCyclopropyl, t-butylIntroduces steric bulk, more stable C-N bond.

When implementing this strategy, synthesize analogs with the blocking group at the suspected metabolic site and re-run the HLM stability assay to compare the half-life (t½) with the parent compound.

Q3: I followed the advice and blocked the identified metabolic hotspot with a fluorine atom. While the metabolic stability improved dramatically, the compound's potency against its target dropped by 50-fold. What are my next steps?

A3: This is a classic challenge in medicinal chemistry known as the "potency-stability tradeoff." The structural change that improved metabolic stability has unfortunately disrupted a key interaction with the biological target. It is crucial not to abandon the improved stability but to regain potency through alternative strategies.

The two most powerful strategies at this stage are Scaffold Hopping and Bioisosteric Replacement .

  • Scaffold Hopping: This involves making a more significant change to the core structure while aiming to retain the original pharmacophore's 3D orientation. For instance, if AO metabolism is the primary issue with the imidazo[1,2-a]pyrimidine scaffold, hopping to a related but less susceptible core like imidazo[1,5-a]pyridine can be a successful strategy.[4] This approach can fundamentally alter the metabolic profile while preserving binding interactions.

  • Bioisosteric Replacement: This is a more subtle approach where you replace a functional group or an entire substructure with another that has similar physical and chemical properties (size, shape, electronic distribution) but a different metabolic profile.[9][10] This is a cornerstone of modern drug design. For the imidazo[1,2-a]pyridine core, several bioisosteric replacements can be considered to modulate metabolic stability while restoring potency.[7][11]

Decision Workflow: Addressing Potency-Stability Tradeoffs

decision Start High Clearance (Low t½ in HLM) MetID Metabolite ID Study Start->MetID Block Block Hotspot (e.g., Fluorination) MetID->Block Assay Re-assay Potency & Stability Block->Assay Success SUCCESS: Potency & Stability OK Assay->Success Desired Outcome Fail FAILURE: Stability OK, Potency Lost Assay->Fail Undesired Outcome ScaffoldHop Strategy 1: Scaffold Hopping (e.g., imidazo[1,5-a]pyridine) Fail->ScaffoldHop Consider Alternatives Bioisostere Strategy 2: Bioisosteric Replacement (e.g., 8-fluoro anolog) Fail->Bioisostere Consider Alternatives ScaffoldHop->Assay Bioisostere->Assay

Caption: Decision workflow for lead optimization.

For example, an 8-fluoroimidazo[1,2-a]pyridine has been successfully used as a physicochemical mimic and bioisosteric replacement for an imidazo[1,2-a]pyrimidine, demonstrating the power of this approach.[8] By exploring different bioisosteres, you can often find a balance that restores binding affinity without re-introducing the metabolic liability.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key differences in imidazo[1,2-a]pyridine metabolism between species (e.g., human vs. mouse), and why is this important? A1: Significant species differences, particularly with Aldehyde Oxidase (AO) metabolism, are a hallmark challenge. AO expression and activity vary widely between species, with humans generally having higher levels than rodents.[4] This can lead to a compound appearing stable in mouse liver microsomes but showing high clearance in human microsomes and in vivo.[12] Therefore, it is critical to evaluate metabolic stability in human-derived systems (HLM, S9 fractions, hepatocytes) early in the discovery process to make accurate predictions of human pharmacokinetics.

Q2: How can I leverage computational tools to predict the metabolic liabilities of my imidazo[1,2-a]pyridine analogs before synthesis? A2: In silico prediction tools are invaluable for prioritizing which analogs to synthesize. Programs like MetaSite™ can predict potential sites of metabolism on a molecule by modeling its interaction with the active sites of various CYP enzymes.[4] These tools analyze factors like atomic accessibility and reactivity to generate a ranked list of likely "hotspots." While not a replacement for experimental data, these predictions can effectively guide your medicinal chemistry strategy, saving significant time and resources.[4]

Q3: What is a standard, reliable protocol for conducting an in vitro human liver microsomal (HLM) stability assay? A3: The protocol provided in the Troubleshooting Guide (Q1) outlines the fundamental steps. For robust and reproducible data, ensure the following:

  • Quality Control: Use pooled HLM from a reputable supplier to average out donor variability.

  • Linearity: Ensure the rate of metabolism is linear with respect to time and protein concentration. Run initial experiments to determine the optimal conditions where less than 20% of the substrate is consumed.

  • Controls: Include a positive control (a compound with known metabolic fate, e.g., testosterone) and a negative control (incubation without the NADPH cofactor) in every experiment to validate the assay's performance.

  • Quantification: Use a validated LC-MS/MS method with a suitable internal standard to ensure accurate quantification of the parent compound.

References

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) | Request PDF. ResearchGate. [https://www.researchgate.net/publication/51700684_Systematic_Structure_Modifications_of_Imidazo12-a]pyrimidine_to_Reduce_Metabolism_Mediated_by_Aldehyde_Oxidase_AO]([Link])

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]

  • Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry. [Link]

  • Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1. Carcinogenesis. [Link]

  • A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor. Acta Poloniae Pharmaceutica. [Link]

  • Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts. ChemMedChem. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry. [Link]

  • ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. Mutation Research. [Link]

  • Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. Drug Metabolism and Disposition. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Analog design-Bioisosteric replacement strategies. SlideShare. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences. [Link]

Sources

Structural optimization of imidazo[1,2-a]pyridine derivatives for improved potency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the structural optimization of imidazo[1,2-a]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals actively working with this privileged scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3][4] This guide provides in-depth, practical solutions to common challenges encountered during the synthesis, optimization, and evaluation of these compounds, ensuring you can navigate the complexities of your research with confidence.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries researchers have when working with imidazo[1,2-a]pyridine derivatives.

Q1: My initial imidazo[1,2-a]pyridine synthesis is yielding a complex mixture of byproducts. What are the likely causes and how can I improve the purity of my crude product?

Low purity in the initial synthesis is a frequent challenge. The classic Tschitschibabin reaction, involving the condensation of a 2-aminopyridine with an α-haloketone, can be sensitive to reaction conditions.[5] Side reactions may include self-condensation of the α-haloketone or polymerization of the starting materials under harsh conditions.

Troubleshooting Steps:

  • Reagent Purity: Ensure the purity of your 2-aminopyridine and α-haloketone. Impurities can initiate unwanted side reactions.

  • Solvent Choice: The choice of solvent is critical. While traditional solvents like ethanol or DMF are common, consider exploring greener alternatives like water, which has been shown to be effective in some protocols.[6]

  • Temperature Control: Carefully control the reaction temperature. Overheating can lead to decomposition and byproduct formation. A stepwise increase in temperature might be beneficial.

  • Base Selection: The use of a mild base, such as sodium bicarbonate, can neutralize the HBr formed during the reaction and often leads to cleaner reactions and higher yields compared to running the reaction neat or with stronger bases.[5]

  • Alternative Synthetic Routes: If the Tschitschibabin reaction remains problematic, consider alternative modern synthetic methods. Copper-catalyzed aerobic oxidative coupling of 2-aminopyridines and acetophenones, for instance, offers a broad functional group tolerance.[6] Multi-component reactions (MCRs) are also a powerful, efficient alternative for generating structural diversity.[7][8][9]

Q2: I have a lead imidazo[1,2-a]pyridine compound, but its potency is not at the desired level. What are the key structural modifications I should consider to enhance its activity?

Improving potency requires a systematic approach to understanding the structure-activity relationship (SAR) for your specific biological target. The imidazo[1,2-a]pyridine scaffold offers several positions for modification (C2, C3, C5, C6, C7, and C8), each influencing the compound's interaction with the target protein.[10]

General Strategies for Potency Enhancement:

  • C2 and C3 Substitution: These positions are frequently modified. The introduction of aryl or heteroaryl groups at the C2 position can lead to significant gains in potency, as seen in selective COX-2 inhibitors where a p-methylsulfonyl phenyl group at C2 was found to be optimal.[11] The C3 position can often accommodate a variety of substituents, and modifications here can fine-tune binding interactions. For example, in antitubercular agents, imidazo[1,2-a]pyridine-3-carboxamides have shown excellent potency.[12][13]

  • Pyridine Ring Substitution (C5-C8): Modifications on the pyridine ring can influence both potency and pharmacokinetic properties. For instance, in a series of c-Met inhibitors, substitutions at these positions were explored to optimize interactions within the kinase binding pocket.[14]

  • Bioisosteric Replacement: Consider replacing key functional groups with bioisosteres to improve potency, selectivity, or metabolic stability.[15][16] For example, an 8-fluoroimidazo[1,2-a]pyridine has been successfully used as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in a GABA-A receptor modulator.[14][17]

Q3: My compound shows good in vitro potency but has poor metabolic stability. What strategies can I employ to address this?

Poor metabolic stability is a common hurdle in drug development. The imidazo[1,2-a]pyridine core itself is generally stable, but certain substituents can be metabolically labile.

Strategies to Improve Metabolic Stability:

  • Identify Metabolic Hotspots: The first step is to identify the site of metabolic modification. This is often achieved through in vitro metabolism studies using liver microsomes or hepatocytes, followed by LC-MS/MS analysis to identify metabolites.

  • Blocking Metabolic Sites: Once a metabolic hotspot is identified, you can block it by introducing a stable functional group. For example, replacing a metabolically labile hydrogen with a fluorine or a methyl group can prevent oxidation.

  • Modify Labile Functional Groups: If a particular functional group is being metabolized (e.g., an ester being hydrolyzed), consider replacing it with a more stable alternative, such as an amide.

  • Systematic Structural Modification: In a study on STAT3 inhibitors, systematic structural optimization of imidazo[1,2-a]pyridine derivatives was performed to enhance metabolic stability, leading to a bioactive inhibitor with improved properties.[18]

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges.

Guide 1: Low Yield in Copper-Catalyzed C-N Coupling Reactions

Copper-catalyzed reactions are popular for synthesizing imidazo[1,2-a]pyridines due to their efficiency and functional group tolerance.[6] However, low yields can be encountered.

Potential Cause Troubleshooting Action Scientific Rationale
Catalyst Inactivation Use fresh, high-purity Cu(I) salt. Consider using a ligand to stabilize the copper catalyst.The catalytic cycle relies on the active Cu(I) species. Oxidation to Cu(II) can inactivate the catalyst. Ligands can protect the copper center and improve catalytic turnover.
Poor Substrate Solubility Screen different solvents or solvent mixtures. Ensure your starting materials are fully dissolved at the reaction temperature.Incomplete dissolution of reactants will lead to a heterogeneous reaction mixture and reduced reaction rates.
Inappropriate Oxidant If using an aerobic oxidation, ensure adequate air or oxygen supply. For other oxidants, verify their purity and stoichiometry.The oxidative step is crucial for the cyclization and aromatization to form the imidazo[1,2-a]pyridine ring.
Side Reactions Lower the reaction temperature. Analyze the crude mixture by LC-MS to identify major byproducts and adjust the reaction conditions accordingly.High temperatures can promote side reactions such as homocoupling of starting materials.
Guide 2: Inconsistent Results in Cellular Potency Assays (e.g., MTT Assay)

Inconsistent IC50 values in cellular assays can be frustrating. The issue often lies in the experimental setup or the compound's properties.

Potential Cause Troubleshooting Action Scientific Rationale
Compound Precipitation Check the solubility of your compound in the cell culture medium at the highest tested concentration. Use a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid solvent-induced toxicity.If the compound precipitates, the actual concentration exposed to the cells will be lower and variable, leading to inaccurate IC50 values.
Cell Line Viability Issues Regularly check the health and passage number of your cell lines. Ensure consistent cell seeding density.Unhealthy or high-passage-number cells can respond differently to treatment, leading to variability in results.
Assay Interference Run a control with your compound in the absence of cells to check for direct interaction with the assay reagents (e.g., reduction of MTT by the compound itself).Some compounds can directly interfere with the assay chemistry, leading to false-positive or false-negative results.
Time-Dependent Effects Vary the incubation time with the compound to determine if the cytotoxic effect is time-dependent.The onset of action for different compounds can vary. An insufficient incubation time may underestimate the potency.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines via Iodine-Catalyzed Three-Component Reaction

This protocol is adapted from a reported efficient, one-pot synthesis.[7][9]

Step-by-Step Methodology:

  • To a solution of 2-aminopyridine (1.0 mmol) and an appropriate aryl aldehyde (1.0 mmol) in a suitable solvent, add tert-butyl isocyanide (1.2 mmol).

  • Add a catalytic amount of iodine (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol provides a general workflow for assessing the COX-2 inhibitory activity of your compounds.[19]

Step-by-Step Methodology:

  • Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer.

  • Add your test compound at various concentrations to the enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

  • Allow the reaction to proceed for a defined period (e.g., 2 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 1M HCl).

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Diagram 1: General Synthetic Strategies for Imidazo[1,2-a]pyridines

G cluster_start Starting Materials cluster_methods Synthetic Methods 2-Aminopyridine 2-Aminopyridine Tschitschibabin Tschitschibabin 2-Aminopyridine->Tschitschibabin MCR Multi-Component Reaction 2-Aminopyridine->MCR Cu-Catalysis Copper-Catalyzed Coupling 2-Aminopyridine->Cu-Catalysis alpha-Haloketone alpha-Haloketone alpha-Haloketone->Tschitschibabin alpha-Haloketone->Cu-Catalysis Aldehyde Aldehyde Aldehyde->MCR Alkyne Alkyne Alkyne->MCR Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Tschitschibabin->Imidazo[1,2-a]pyridine Classic MCR->Imidazo[1,2-a]pyridine Efficient Cu-Catalysis->Imidazo[1,2-a]pyridine Modern

Caption: Common synthetic routes to the imidazo[1,2-a]pyridine scaffold.

Diagram 2: Workflow for Structure-Activity Relationship (SAR) Guided Optimization

G Lead_ID Lead Identification Synthesis Synthesis of Analogs Lead_ID->Synthesis In_Vitro In Vitro Assay (Potency, Selectivity) Synthesis->In_Vitro SAR_Analysis SAR Analysis In_Vitro->SAR_Analysis SAR_Analysis->Synthesis Design New Analogs ADME_Tox ADME/Tox Profiling SAR_Analysis->ADME_Tox Promising Candidates ADME_Tox->SAR_Analysis Feedback Optimized_Lead Optimized Lead ADME_Tox->Optimized_Lead

Caption: Iterative cycle for lead optimization of imidazo[1,2-a]pyridines.

References

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]

  • Li, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1053-1058. [Link]

  • Chavda, V. P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]

  • Luo, J., et al. (2012). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PLoS ONE, 7(4), e34409. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 587-613. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 303, 118399. [Link]

  • Wang, Y., et al. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry, 244, 114858. [Link]

  • Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]

  • Sakai, K., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7670-7681. [Link]

  • Al-Ostoot, F. H., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(2), 1547-1555. [Link]

  • Zhang, X., et al. (2017). Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. Bioorganic & Medicinal Chemistry, 25(15), 4153-4165. [Link]

  • Mohammed Afzal Azam. (2017). Molecular insights on analogs of imidazo[1,2-a]pyridine, azaindole, and pyridylurea towards ParE using pharmacophore modeling, molecular docking, and dynamic simulation. SciSpace. [Link]

  • Ghorai, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37055-37066. [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01002. [Link]

  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01002. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]

  • El-Sayed, M. F., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Moraski, G. C., et al. (2014). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 5(7), 801-805. [Link]

  • ResearchGate. (n.d.). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Retrieved from [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22449-22463. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]

  • Auctores. (n.d.). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Retrieved from [Link]

  • Ghorai, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37055-37066. [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Inflammation Research, 15, 6649-6670. [Link]

  • MDPI. (n.d.). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Retrieved from [Link]

  • ChemRxiv. (n.d.). Unexpected Discovery of Saturated Pyridine Mimetics. Retrieved from [Link]

Sources

Technical Support Center: Overcoming FLT3 Mutant Resistance with Imidazo[1,2-a]pyridine-thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing imidazo[1,2-a]pyridine-thiophene derivatives to target resistant FMS-like tyrosine kinase 3 (FLT3) mutations in Acute Myeloid Leukemia (AML). This guide is designed to provide in-depth troubleshooting assistance and practical protocols to ensure the success of your experiments. As drug development professionals and scientists, we understand that navigating the complexities of kinase inhibitor research requires precision and a deep understanding of the underlying biology. This center is structured to address the specific challenges you may face, from inconsistent assay results to interpreting complex resistance mechanisms.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions about working with imidazo[1,2-a]pyridine-thiophene FLT3 inhibitors.

Q1: What are imidazo[1,2-a]pyridine-thiophene derivatives and what is their significance in AML research?

Imidazo[1,2-a]pyridine-thiophene derivatives are a novel class of potent, small-molecule kinase inhibitors. Their significance lies in their demonstrated efficacy against clinically relevant FLT3 mutations that drive AML and confer resistance to existing therapies.[1][2][3] Specifically, they have been designed to inhibit not only the common FLT3-Internal Tandem Duplication (ITD) mutation but also secondary point mutations in the tyrosine kinase domain (TKD), such as those at the activation loop (D835) and the critical "gatekeeper" residue (F691L), which are notorious for causing resistance to many FLT3 inhibitors.[1][4][5]

Q2: What is the mechanism of action for this class of compounds?

These compounds function as Type I kinase inhibitors.[1][3] This means they bind to the active conformation of the FLT3 kinase at the ATP-binding pocket, competing directly with ATP. This mechanism allows them to be effective against mutations like D835Y, which lock the kinase in its active state—a conformation that Type II inhibitors cannot effectively bind.[4][6]

Q3: Which cell lines are appropriate as positive and negative controls for my experiments?

  • Positive Controls (FLT3-mutated, sensitive):

    • MOLM-14 and MV4-11 : These are human AML cell lines that endogenously express homozygous FLT3-ITD mutations and are highly dependent on FLT3 signaling for survival and proliferation.[7][8] They are excellent models for initial potency assessment.

  • Resistant Mutant Models:

    • Engineered Ba/F3 cells expressing specific FLT3 mutations (e.g., FLT3-ITD+D835Y or FLT3-ITD+F691L) are crucial for evaluating efficacy against resistance mutations.[1][8]

    • AML cell lines made resistant through prolonged exposure to other FLT3 inhibitors can also be used.[8]

  • Negative Controls (FLT3 wild-type, not dependent):

    • KG-1 or U937 : These AML cell lines express wild-type FLT3 and are not driven by FLT3 signaling, making them suitable for assessing off-target cytotoxicity.[8]

Q4: How should I prepare and store stock solutions of imidazo[1,2-a]pyridine-thiophene derivatives?

For optimal stability and consistency, dissolve the compound powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-20 mM). Aliquot the stock solution into single-use volumes in polypropylene tubes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, thaw an aliquot completely and dilute it in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.1-0.5% to avoid solvent-induced artifacts.[9]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing likely causes and step-by-step solutions.

Problem 1: My IC50 values are highly variable between experiments in cell viability assays (e.g., MTT, MTS).

  • Potential Cause 1: Compound Precipitation. The compound may be falling out of solution when diluted from a DMSO stock into aqueous culture medium, especially at higher concentrations.

    • Solution: Visually inspect your diluted solutions for any precipitate. When diluting, add the compound stock to the medium dropwise while vortexing gently. Consider preparing an intermediate dilution in a serum-free medium before the final dilution in your complete medium.

  • Potential Cause 2: High Cell Passage Number & Genetic Drift. Continuous passaging of cell lines can lead to phenotypic changes and altered sensitivity to inhibitors.

    • Solution: Maintain a detailed log of cell passage numbers. Use cells within a consistent, low passage range (e.g., passages 5-15) for all key experiments. Periodically restart cultures from a frozen, low-passage stock.

  • Potential Cause 3: Interference from FLT3 Ligand (FL). The bone marrow microenvironment contains high levels of FL, the natural ligand for FLT3.[10] Exogenous FL in serum or produced by cells can compete with the inhibitor, leading to reduced apparent potency.[11][12]

    • Solution:

      • Quantify the Effect: Run parallel viability assays in standard serum-containing medium and in medium supplemented with a known concentration of recombinant human FL (e.g., 10 ng/mL). A rightward shift in the dose-response curve in the presence of FL confirms ligand-mediated resistance.[11]

      • Standardize Conditions: For mechanistic studies, consider performing experiments in low-serum conditions or after a brief serum starvation period to minimize ligand interference.

Problem 2: The compound induces cell death, but I don't see a corresponding decrease in FLT3 phosphorylation on my Western blot.

  • Potential Cause 1: Incorrect Timing of Lysate Collection. The inhibition of kinase phosphorylation is often a rapid and transient event, while apoptosis and cell death occur over a longer period.

    • Solution: Perform a time-course experiment. Treat your cells (e.g., MOLM-14) with the compound at a concentration of ~5x its IC50 and harvest cell lysates at multiple time points (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours). Probe for phospho-FLT3 (pFLT3) to identify the optimal time window for observing maximal target inhibition.

  • Potential Cause 2: Off-Target Effects. At higher concentrations, the compound may be inhibiting other kinases essential for cell survival, leading to cytotoxicity that is independent of FLT3 inhibition.

    • Solution:

      • Dose-Response Blot: Perform a Western blot with lysates from cells treated with a range of compound concentrations, from below to well above the IC50. A clear dose-dependent decrease in pFLT3 that correlates with the IC50 from your viability assays supports on-target activity.

      • Use Negative Controls: Treat a FLT3 wild-type cell line (e.g., KG-1) with the compound. If you observe significant cell death without pFLT3 inhibition, it suggests potential off-target effects.

  • Potential Cause 3: Antibody Issues. The phospho-specific antibody may not be performing optimally.

    • Solution: Always include positive and negative controls on your blot. A positive control could be lysate from untreated, actively growing FLT3-ITD cells. A negative control could be lysate from cells treated with a well-characterized, potent FLT3 inhibitor like gilteritinib. Ensure you strip and re-probe the membrane for total FLT3 to confirm equal protein loading.

Problem 3: My compound is potent against FLT3-ITD cells but shows a significant loss of activity in my F691L mutant cell line.

  • Potential Cause 1: Intrinsic Resistance Mechanism. The F691L "gatekeeper" mutation involves a bulky leucine residue replacing a smaller phenylalanine, which can sterically hinder the binding of many Type I and Type II inhibitors.[6][13][14] While some imidazo[1,2-a]pyridine-thiophene derivatives are designed to overcome this, potency can vary between analogs.[4][5]

    • Solution:

      • Confirm the Genotype: First, re-sequence the FLT3 gene in your resistant cell line to confirm the presence of the F691L mutation and rule out other confounding mutations.

      • Consult the Literature: Review the specific structure-activity relationship (SAR) data for your compound. Some derivatives in this class show more "balanced" inhibition against F691L than others.[4][5]

      • Molecular Modeling: If available, docking the compound into a structural model of FLT3-F691L may reveal specific steric clashes that explain the reduced activity.[5]

  • Potential Cause 2: Emergence of Off-Target Resistance. The resistant cell line may have developed additional mechanisms of resistance, such as the upregulation of bypass signaling pathways (e.g., RAS/MAPK activation).[15][16][17]

    • Solution: Profile the key downstream signaling pathways. Use Western blotting to check the phosphorylation status of MEK, ERK, and AKT in both the parental and resistant cell lines after treatment. Persistent activation of these pathways in the resistant line, even when FLT3 is partially inhibited, points to an off-target mechanism.[15][18]

Data Presentation: Comparative Potency

The following table summarizes representative inhibitory concentrations (IC50) for imidazo[1,2-a]pyridine-thiophene derivatives against various FLT3-driven cell lines, compiled from published studies. This serves as a benchmark for your own experimental results.

Cell LineFLT3 GenotypeCompound 5o IC50 (nM)[1]Compound 24 IC50 (nM)[4]Gilteritinib (Reference) IC50 (nM)[4]
MOLM-14 FLT3-ITD~10-501.80.9
Ba/F3-ITD FLT3-ITDNot Reported1.70.6
Ba/F3-ITD+D835Y FLT3-ITD + TKD Mutation~10-501.90.9
Ba/F3-ITD+F691L FLT3-ITD + Gatekeeper~10-507.978.4

Note: IC50 values are approximate and can vary based on specific assay conditions.

Visualized Pathways and Workflows
FLT3 Signaling & Resistance Mechanisms

FLT3_Pathway cluster_membrane Cell Membrane cluster_mutations Activating Mutations cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors & Resistance FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation Cascade PI3K PI3K FLT3->PI3K Phosphorylation Cascade RAS RAS FLT3->RAS Phosphorylation Cascade FL FLT3 Ligand FL->FLT3 Binding & Dimerization ITD ITD (Juxtamembrane) ITD->FLT3 Constitutive Activation TKD TKD (D835Y) (Activation Loop) TKD->FLT3 Constitutive Activation Proliferation Gene Transcription (Proliferation, Survival) STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Imidazo Imidazo[1,2-a]pyridine- thiophene Derivative (Type I Inhibitor) Imidazo->FLT3 Inhibits ATP Binding F691L Gatekeeper Mutation (F691L) F691L->Imidazo Steric Hindrance (Resistance) Bypass Bypass Activation (e.g., NRAS mutation) Bypass->RAS Re-activates Pathway

Caption: FLT3 signaling pathways and points of inhibitor action and resistance.

Experimental Workflow for Compound Evaluation

Workflow start Start: Imidazo[1,2-a]pyridine- thiophene Derivative biochem Step 1: Biochemical Kinase Assay (e.g., ADP-Glo) start->biochem biochem_q Is compound potent? (IC50 < 100 nM) biochem->biochem_q cellular Step 2: Cellular Potency Assay (MTS/MTT on MOLM-14/MV4-11) biochem_q->cellular Yes stop Stop: Re-evaluate compound or synthesis biochem_q->stop No cellular_q Is compound potent in cells? (IC50 correlates with biochem) cellular->cellular_q target Step 3: On-Target Engagement (Western Blot for pFLT3, pSTAT5) cellular_q->target Yes cellular_q->stop No (Check permeability) target_q Does compound inhibit pFLT3 in a dose-dependent manner? target->target_q resistance Step 4: Resistance Profiling (Test on Ba/F3-ITD+D835Y/F691L) target_q->resistance Yes target_q->stop No (Re-check assay) resistance_q Is compound effective against key resistance mutations? resistance->resistance_q offtarget Step 5: Off-Target Assessment (Test on FLT3-WT cells, e.g., KG-1) resistance_q->offtarget Yes resistance_q->stop No (Analyze SAR) proceed Proceed: Promising lead for further development offtarget->proceed

Caption: A logical workflow for evaluating novel FLT3 inhibitors.

Experimental Protocols
Protocol 1: Cell Viability MTS Assay

This protocol measures the dose-dependent effect of an inhibitor on the proliferation and viability of suspension AML cells.

  • Cell Plating:

    • Harvest log-phase cells (e.g., MOLM-14) and determine cell density and viability using a hemocytometer and trypan blue.

    • Resuspend cells in fresh, pre-warmed complete culture medium to a concentration of 1 x 10^5 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of a 96-well clear-bottom plate (5,000 cells/well).

  • Compound Preparation and Addition:

    • Prepare a 2X serial dilution of your imidazo[1,2-a]pyridine-thiophene derivative in complete culture medium. Start with a top concentration of 2 µM (for a final concentration of 1 µM) and perform 8-10 dilutions.

    • Include a "vehicle control" (medium with the same final DMSO concentration as your highest drug concentration) and a "no cells" blank control (medium only).

    • Add 50 µL of the 2X compound dilutions to the corresponding wells containing cells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition and Reading:

    • Add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well.

    • Incubate for 2-4 hours at 37°C, or until the vehicle control wells have developed a robust color change.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).

    • Plot % Viability against the log of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to calculate the IC50 value.

Protocol 2: Western Blot for FLT3 Signaling

This protocol assesses the phosphorylation status of FLT3 and its downstream targets.

  • Cell Treatment and Lysis:

    • Seed 1-2 x 10^6 cells (e.g., MV4-11) in a 6-well plate and treat with the desired concentrations of the inhibitor for the optimal time determined previously (e.g., 2-4 hours).

    • Harvest cells by centrifugation (300 x g for 5 minutes at 4°C).

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.

    • Separate proteins on an 8-10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against your target of interest (e.g., anti-phospho-FLT3 (Tyr591), anti-phospho-STAT5 (Tyr694)) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-FLT3, anti-STAT5) or a housekeeping protein (e.g., GAPDH, β-actin).

References
  • Grunwald, M. R., & Levis, M. J. (2013). FLT3 inhibitors for acute myeloid leukemia: a historical perspective and the current state of development. Seminars in hematology, 50(4), 301–309. ([Link])

  • Papaemmanuil, E., Gerstung, M., Bullinger, L., et al. (2016). Genomic Classification and Prognosis in Acute Myeloid Leukemia. The New England journal of medicine, 374(23), 2209–2221. ([Link])

  • Daigle, S. R., Olhava, E. J., Therkelsen, C. A., et al. (2018). The novel FLT3 inhibitor gilteritinib with high efficacy against FLT3-ITD and tyrosine kinase domain mutations in acute myeloid leukemia. Blood, 131(1), 89–99. ([Link])

  • Smith, C. C., Wang, Q., Chin, C. S., et al. (2012). Validation of ITD mutations in FLT3 as a therapeutic target in human acute myeloid leukaemia. Nature, 485(7397), 260–263. ([Link])

  • Zhang, W., Konopleva, M., Shi, Y. X., et al. (2008). Mutant FLT3: a direct target of sorafenib in acute myelogenous leukemia. Journal of the National Cancer Institute, 100(3), 184–198. ([Link])

  • Sato, T., Yamauchi, T., Yasuda, H., et al. (2011). The FLT3 ligand pathway enforces therapeutically targetable addiction to FLT3 signaling in AML. Blood, 117(1), 276–286. ([Link])

  • Piloto, O., Wright, M., Brown, P., et al. (2007). Inactivation of Flt3 signaling as a therapeutic strategy for myeloproliferative diseases. The Journal of clinical investigation, 117(11), 3398–3408. ([Link])

  • Tarlo, K., & Levis, M. (2019). The role of FLT3 inhibitors in the treatment of acute myeloid leukemia. Best practice & research. Clinical haematology, 32(2), 159–168. ([Link])

  • Li, H., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 225, 113776. ([Link])

  • Kiyoi, H., Naoe, T., Nakano, Y., et al. (1999). Prognostic implication of FLT3 and N-RAS gene mutations in acute myeloid leukemia. Blood, 93(9), 3074–3080. ([Link])

  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Retrieved from BPS Bioscience website. ([Link])

  • Zarrinkar, P. P., Gunawardane, R. N., Cramer, M. D., et al. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984–2992. ([Link])

  • Kindler, T., Lipka, D. B., & Fischer, T. (2010). FLT3 as a therapeutic target in AML: still challenging after all these years. Blood, 116(24), 5089–5102. ([Link])

  • Baker, S. D., Zimmerman, E. I., Wang, Y. D., et al. (2013). Emergence of polyclonal FLT3-ITD clones in patients with AML treated with the FLT3 inhibitor sorafenib. Blood, 121(10), 1818–1820. ([Link])

  • Mead, A. J., Linch, D. C., Gale, R. E., et al. (2007). FLT3 tyrosine kinase domain mutations are part of a spectrum of secondary mutations acquired by historical FLT3-ITD-positive acute myeloid leukemia samples and confer resistance to FLT3 inhibitors. Blood, 110(4), 1341–1351. ([Link])

  • Wang, Y., et al. (2024). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 264, 116035. ([Link])

  • ResearchGate. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. ([Link])

  • Nakao, M., Yokota, S., Iwai, T., et al. (1996). Internal tandem duplication of the flt3 gene found in acute myeloid leukemia. Leukemia, 10(12), 1911–1918. ([Link])

  • Quentmeier, H., Reinhardt, J., Zaborski, M., & Drexler, H. G. (2003). FLT3-ITD mutation analysis of a large panel of human leukemia-lymphoma cell lines. Leukemia, 17(1), 120–124. ([Link])

  • Weisberg, E., Boulton, C., Kelly, L. M., et al. (2002). Inhibition of mutant FLT3 receptors in leukemia cells by the small molecule tyrosine kinase inhibitor PKC412. Cancer cell, 1(5), 433–443. ([Link])

  • Levis, M., Allebach, J., Tse, K. F., et al. (2002). A FLT3-targeted tyrosine kinase inhibitor is cytotoxic to leukemia cells in vitro and in vivo. Blood, 99(11), 3885–3891. ([Link])

  • Cools, J., Mentens, N., Furet, P., et al. (2004). Prediction of resistance to small molecule FLT3 inhibitors: implications for molecularly targeted therapy of acute leukemia. Cancer research, 64(18), 6385–6389. ([Link])

  • Sexauer, A., Perl, A., Yang, X., et al. (2012). Terminal myeloid differentiation in vivo is induced by FLT3 inhibition in FLT3/ITD AML. Blood, 120(20), 4205–4214. ([Link])

  • Zebisch, A., et al. (2012). FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. Blood, 119(1), 209-218. ([Link])

  • Li, H., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 225, 113776. ([Link])

  • Moore, A. S., et al. (2020). Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736. Blood Advances, 4(8), 1726–1738. ([Link])

  • Griffith, J., et al. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Molecular & Cellular Proteomics, 18(3), 500-514. ([Link])

  • Yuan, Y., et al. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Pharmacology, 16, 1351194. ([Link])

  • Wang, Y., et al. (2024). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. eScholarship, University of California. ([Link])

  • Mori, M., et al. (2022). Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia. International Journal of Molecular Sciences, 23(21), 13349. ([Link])

  • Kiyoi, H. (2013). FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION. Nagoya Journal of Medical Science, 75(1-2), 1-11. ([Link])

  • Li, Y., et al. (2023). Developments and challenges of FLT3 inhibitors in acute myeloid leukemia. Frontiers in Pharmacology, 14, 1198533. ([Link])

  • Chen, Y., et al. (2023). Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis. Heliyon, 9(7), e17637. ([Link])

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a key pharmacophore found in numerous therapeutic agents, and the introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity. The 8-amino substituent provides a crucial handle for further synthetic elaboration, making 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine a valuable building block in drug discovery. A thorough understanding of its NMR spectral properties is paramount for unambiguous structural confirmation and for monitoring the progress of chemical reactions.

Predicted ¹H and ¹³C NMR Spectral Data of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

The following tables present the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine. These predictions are derived from the analysis of published data for analogous compounds, including various substituted imidazo[1,2-a]pyridines. The numbering convention used for the imidazo[1,2-a]pyridine ring system is illustrated in the diagram below.

Table 1: Predicted ¹H NMR Data for 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-3~8.2s-The H-3 proton in imidazo[1,2-a]pyridines typically appears as a singlet downfield. The electron-withdrawing trifluoromethyl group at C-2 is expected to deshield this proton.
H-5~7.8d~7.0The H-5 proton is part of the pyridine ring and is expected to be a doublet coupled to H-6. Its chemical shift is influenced by the overall electron density of the bicyclic system.
H-6~6.8t~7.0The H-6 proton is expected to be a triplet due to coupling with both H-5 and H-7. The amino group at C-8 will have a moderate shielding effect.
H-7~7.3d~7.0The H-7 proton will be a doublet coupled to H-6. The adjacent amino group at C-8 will cause a significant upfield shift compared to the unsubstituted parent compound.
-NH₂~5.5br s-The chemical shift of the amino protons is highly dependent on solvent and concentration and is expected to appear as a broad singlet.

Table 2: Predicted ¹³C NMR Data for 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Coupling Constant (JC-F, Hz)Rationale for Prediction
C-2~145q~35The carbon bearing the trifluoromethyl group will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms.
C-3~112q~2The C-3 carbon will show a small quartet coupling to the trifluoromethyl group.
C-5~125s-The chemical shift is typical for a carbon in the pyridine ring of this system.
C-6~115s-The amino group at C-8 will have a shielding effect on C-6.
C-7~120s-The C-7 carbon is adjacent to the amino-substituted carbon and will be influenced by its electron-donating effect.
C-8~140s-The carbon bearing the amino group will be deshielded.
C-8a~148s-This bridgehead carbon is typically found at a downfield chemical shift.
-CF₃~122q~270The carbon of the trifluoromethyl group itself will appear as a strong quartet with a large C-F coupling constant.

Visualizing the Molecular Structure and NMR Correlations

The following diagram illustrates the structure of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine and the key through-bond connectivities that give rise to the predicted NMR splitting patterns.

Caption: Molecular structure of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine.

Comparative Analysis with a Structurally Related Analog

To ground our predictions in experimental data, we will compare the expected NMR features of our target molecule with the published data for N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-3-amine . While this analog has additional substituents, its core structure is highly relevant.

Table 3: Comparison of ¹H NMR Data (in CDCl₃)

Proton2-(CF₃)-imidazo[1,2-a]pyridin-8-amine (Predicted)N-(4-ClPh)-2-(4-CF₃Ph)imidazo[1,2-a]pyridin-3-amine (Experimental)Key Differences and Rationale
H-3~8.2 (s)- (Substituted)The absence of a proton at the 3-position in the analog simplifies its spectrum in that region.
H-5~7.8 (d)7.83 (d)The chemical shifts are expected to be similar, as the substitution at the 3-position has a minor effect on the pyridine ring protons.
H-6~6.8 (t)6.81 (t)The predicted and experimental values are in close agreement, indicating that the 8-amino group's influence is the dominant factor for this proton's chemical shift.
H-7~7.3 (d)7.24 (ddd)The experimental value for the analog is slightly downfield, which could be attributed to the different substitution pattern and the use of a different solvent. The multiplicity is also more complex due to additional couplings.

Key Insights from the Comparison:

  • The predicted chemical shifts for the pyridine ring protons (H-5, H-6, and H-7) in our target molecule align well with the experimental data of the substituted analog, lending confidence to our predictions.

  • The electron-withdrawing nature of the trifluoromethyl group at the 2-position and the electron-donating nature of the amino group at the 8-position are the primary determinants of the chemical shifts in the imidazo[1,2-a]pyridine core.

Experimental Protocol for NMR Characterization

To obtain high-quality ¹H and ¹³C NMR spectra for 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine, the following experimental protocol is recommended.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many heterocyclic compounds and will allow for the observation of exchangeable protons like those of the amino group.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • For ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

      • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

      • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • 2D NMR Experiments (Optional but Recommended):

      • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

      • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

      • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the NMR characterization of a novel compound like 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d₆ (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter add_std Add TMS Standard filter->add_std tune Tune and Shim Spectrometer add_std->tune acq_1h Acquire ¹H NMR tune->acq_1h acq_13c Acquire ¹³C NMR tune->acq_13c acq_2d Acquire 2D NMR (COSY, HSQC, HMBC) tune->acq_2d process Fourier Transform and Phase Correction acq_1h->process acq_13c->process acq_2d->process integrate Integrate ¹H Peaks process->integrate assign Assign Peaks using 1D and 2D Data integrate->assign report Generate Spectral Report assign->report

The Rise of Imidazo[1,2-a]pyridines: A Comparative Analysis of a Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the targeted inhibition of protein kinases has emerged as a cornerstone of precision medicine. Within the vast chemical space of kinase inhibitors, the imidazo[1,2-a]pyridine scaffold has garnered significant attention as a "privileged" structure, demonstrating remarkable versatility and potent activity against a range of critical cancer targets. This guide provides an in-depth, comparative analysis of the efficacy of imidazo[1,2-a]pyridine-based inhibitors against three key kinase families—PI3K, FLT3, and Aurora kinases—juxtaposed with established clinical inhibitors. Through a synthesis of biochemical and cellular data, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on the standing and potential of this promising heterocyclic scaffold.

The Strategic Advantage of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that offers a unique combination of features making it an attractive scaffold for kinase inhibitor design. Its rigid structure provides a predictable framework for substituent placement, allowing for precise interactions with the ATP-binding pocket of kinases. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, mimicking the adenine portion of ATP. Furthermore, the scaffold's synthetic tractability allows for extensive derivatization at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. The inclusion of a trifluoromethyl group, as in the conceptual 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Comparative Efficacy Analysis: Imidazo[1,2-a]pyridines vs. Established Inhibitors

To provide a clear and objective comparison, we have selected representative imidazo[1,2-a]pyridine-based inhibitors from the literature with demonstrated activity against PI3Kα, FLT3, and Aurora A kinases. Their performance is benchmarked against the clinically approved or late-stage clinical inhibitors Alpelisib (PI3Kα), Gilteritinib (FLT3), and Alisertib (Aurora A).

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer. The p110α isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is a common site of activating mutations.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor / Alpelisib Inhibitor->PI3K Inhibits

Figure 1: Simplified PI3K/AKT signaling pathway and the point of inhibition.

Biochemical and Cellular Efficacy:

CompoundTargetBiochemical IC50 (nM)Cellular IC50/GI50 (nM)Cell Line(s)Reference(s)
Compound 13k PI3Kα1.9490 - 430HCC827, A549, SH-SY5Y, HEL, MCF-7[1]
Compound 35 PI3Kα1507900 (T47D), 9400 (MCF-7)T47D, MCF-7[2]
Alpelisib (BYL719) PI3Kα5185 - 288 (PIK3CA-mutant)Various[3][4][5]

Analysis: The imidazo[1,2-a]pyridine derivative, Compound 13k , demonstrates exceptional biochemical potency against PI3Kα with an IC50 of 1.94 nM, which is more potent than the established inhibitor Alpelisib (IC50 = 5 nM).[1][3][4] This translates to potent, sub-micromolar anti-proliferative activity across a range of cancer cell lines.[1] In contrast, Compound 35 , while a potent PI3Kα inhibitor, shows significantly weaker cellular activity, highlighting the complexities of translating enzymatic inhibition to cellular efficacy, which can be influenced by factors such as cell permeability and off-target effects.[2]

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. Both internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations lead to constitutive activation of the kinase.

FLT3_Pathway FL FLT3 Ligand FLT3 FLT3 Receptor (WT or Mutant) FL->FLT3 Activates STAT5 STAT5 FLT3->STAT5 RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor / Gilteritinib Inhibitor->FLT3 Inhibits

Figure 2: FLT3 signaling pathways in AML and the point of inhibition.

Biochemical and Cellular Efficacy:

CompoundTarget(s)Biochemical IC50 (nM)Cellular GI50 (nM)Cell Line(s)Reference(s)
Compound 5o FLT3-ITD, D835Y, F691LNot Reported520, 530, 570MOLM-14[6]
Compound 34f FLT3-ITD, D835Y4, 17, 9, 4MV4-11, MOLM-13[7]
Gilteritinib FLT3-ITD, D835Y, F691L~1 (autophosphorylation)0.92 (MV4-11), 2.9 (MOLM-13)MV4-11, MOLM-13[8][9]

Analysis: Compound 34f , an imidazo[1,2-b]pyridazine (a related scaffold), exhibits outstanding low-nanomolar biochemical and cellular activity against both FLT3-ITD and the D835Y resistance mutation, rivaling the potency of the approved drug Gilteritinib.[7][9] The imidazo[1,2-a]pyridine-thiophene derivative, Compound 5o , while less potent, demonstrates a balanced inhibitory profile against wild-type FLT3-ITD and key resistance mutations (D835Y and F691L), a highly desirable characteristic for next-generation inhibitors.[6] This suggests that the imidazo[1,2-a]pyridine scaffold can be tailored to address the challenge of acquired resistance in FLT3-mutated AML.

Aurora Kinase Inhibition

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability. Aurora A is crucial for centrosome maturation and spindle assembly.

Aurora_Pathway Prophase Prophase AuroraA Aurora A Prophase->AuroraA Activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Inhibitor Imidazo[1,2-a]pyridine Inhibitor / Alisertib Inhibitor->AuroraA Inhibits

Figure 3: Role of Aurora A kinase in mitosis and the point of inhibition.

Biochemical and Cellular Efficacy:

CompoundTargetBiochemical IC50 (nM)Cellular GI50 (nM)Cell Line(s)Reference(s)
Compound 27e Aurora A38300 (HCT116), 104 (MOLM-13)HCT116, MOLM-13[10]
Compound 28c Aurora ANot Reported2300 (HCT116)HCT116[11]
Alisertib (MLN8237) Aurora A1.215 - 469Various[12][13][14]

Analysis: The imidazo[4,5-b]pyridine derivative Compound 27e shows potent inhibition of Aurora A kinase and significant anti-proliferative activity in the nanomolar range.[10] While its biochemical potency does not match that of Alisertib, its cellular efficacy is within a comparable range, indicating good translation from enzyme to cell-based activity.[10][12][13][14] Compound 28c , another imidazo[4,5-b]pyridine, is a highly selective Aurora A inhibitor, showcasing the scaffold's tunability for isoform specificity.[11]

Experimental Methodologies: A Foundation of Trust

The data presented in this guide is built upon robust and validated experimental protocols. Below are representative, step-by-step methodologies for the key assays used to evaluate kinase inhibitor efficacy.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay 1. Kinase Activity Assay (e.g., ADP-Glo™) IC50_Biochem 2. Determine Biochemical IC50 KinaseAssay->IC50_Biochem CellCulture 3. Cell Culture & Compound Treatment ViabilityAssay 4a. Cell Viability Assay (e.g., MTT, CellTiter-Glo®) CellCulture->ViabilityAssay WesternBlot 4b. Western Blot (e.g., for p-AKT) CellCulture->WesternBlot IC50_Cellular 5. Determine Cellular IC50/GI50 ViabilityAssay->IC50_Cellular

Sources

A Researcher's Comparative Guide to the X-ray Crystallography of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the prolific imidazo[1,2-a]pyridine scaffold, obtaining a high-resolution crystal structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography and its alternatives for the structural elucidation of this important class of N-heterocyclic compounds. We will delve into the nuances of crystallization, data collection, and analysis, supported by experimental data and field-proven insights to empower your structural biology endeavors.

The Indispensable Role of 3D Structural Information

Imidazo[1,2-a]pyridines are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Understanding the precise three-dimensional arrangement of atoms and the subtle nuances of intermolecular interactions is critical for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutics with enhanced potency and selectivity. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing this definitive structural information at atomic resolution.

A Comparative Overview: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail, the journey to a final structure can be arduous, with the primary bottleneck often being the growth of high-quality single crystals.[4] It is therefore essential to consider alternative and complementary techniques for structural characterization.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, intermolecular interactions.Unambiguous and complete structural determination.Requires high-quality single crystals, which can be challenging to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity through-bond and through-space, relative stereochemistry, conformational dynamics in solution.Provides information about the molecule's structure and behavior in solution, does not require crystallization.Does not provide precise bond lengths and angles, absolute stereochemistry can be challenging to determine.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns for substructural information.High sensitivity, requires very small amounts of sample.Provides limited information about the 3D arrangement of atoms.
Computational Modeling (e.g., DFT) Predicted 3D structure, electronic properties, theoretical spectroscopic data.Can provide structural insights without experimental data, useful for hypothesis generation.Predictions must be validated by experimental data, accuracy depends on the computational method used.

The Crystallization Challenge: A Systematic Approach to Imidazo[1,2-a]pyridines

The successful crystallization of any small molecule, including imidazo[1,2-a]pyridine derivatives, is a multifactorial problem influenced by the inherent properties of the compound and the experimental conditions. A systematic approach, exploring a wide range of parameters, is key to success.

Experimental Workflow for Crystallization Screening

Caption: A typical workflow for the crystallization of small molecules.

Key Crystallization Techniques: A Comparison

The choice of crystallization method is critical and should be guided by the solubility profile and the amount of material available.

MethodDescriptionBest Suited ForPractical Considerations
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[5]Compounds that are moderately soluble and available in larger quantities (>10 mg).Simple to set up but offers less control over the rate of crystallization. Prone to forming multiple small crystals.[5]
Vapor Diffusion A concentrated drop of the compound solution equilibrates with a larger reservoir of a precipitant solution via the vapor phase, inducing crystallization.[5][6][7]Requires only small amounts of material (1-5 mg) and allows for fine-tuning of crystallization conditions.Can be performed in hanging or sitting drop formats. Offers better control over the rate of supersaturation compared to slow evaporation.[6][7]
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface.Useful for compounds that are highly soluble in one solvent and poorly soluble in another.Can produce high-quality crystals but can be sensitive to mechanical disturbances.
Experimental Protocols

Protocol 1: Slow Evaporation

  • Dissolve 5-10 mg of the purified imidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., acetone, ethanol, dichloromethane) to near saturation in a small, clean vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop)

  • Pipette 500 µL of a precipitant solution into the well of a 24-well crystallization plate.

  • On a siliconized glass coverslip, mix 1-2 µL of the concentrated compound solution with 1-2 µL of the precipitant solution.

  • Invert the coverslip and place it over the well, sealing it with vacuum grease.

  • Store the plate in a stable environment and observe for crystal formation.

Case Studies: Crystallization of Imidazo[1,2-a]pyridine Derivatives

To illustrate the practical application of these techniques, the following table summarizes the crystallization conditions for several imidazo[1,2-a]pyridine derivatives as reported in the Cambridge Structural Database (CSD).

CCDC Deposition NumberCompoundCrystallization MethodSolvent SystemReference
10492872-(4-methoxyphenyl)-7-methyl-3-(morpholin-4-ylcarbonyl)imidazo[1,2-a]pyridineSlow EvaporationDichloromethane/Hexane[8]
Not specifiedN-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amineNot specifiedNot specified[9]
Not specified2,5-Dimethylimidazo[1,2-a]pyridineNot specifiedNot specified[10]

Beyond Crystallography: Corroborating the Structure

While a crystal structure provides the ultimate proof, other analytical techniques are indispensable for routine characterization and for providing complementary information.

NMR Spectroscopy: Structure in Solution

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the connectivity of atoms in imidazo[1,2-a]pyridine derivatives.[11][12][13] The chemical shifts and coupling constants provide a detailed fingerprint of the molecule in solution. For instance, the protons on the pyridine and imidazole rings exhibit characteristic chemical shifts that are sensitive to the substitution pattern.[12]

Mass Spectrometry: Confirming Identity and Connectivity

Electrospray ionization (ESI) and other soft ionization techniques in mass spectrometry are used to determine the molecular weight of the synthesized compounds with high accuracy.[11][14] Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns, which can help to confirm the core structure and the nature of the substituents.[14]

Conclusion and Future Outlook

The structural elucidation of imidazo[1,2-a]pyridine derivatives is a critical step in the drug discovery and development process. While X-ray crystallography remains the definitive method for obtaining high-resolution 3D structures, a comprehensive approach that integrates spectroscopic and computational techniques is essential for a thorough understanding of these molecules. The challenges in obtaining high-quality crystals can be overcome through systematic screening of crystallization conditions and the judicious application of various techniques. As our understanding of the crystallization process grows, so too will our ability to rationally design experiments to yield diffraction-quality crystals of these medicinally important compounds.

References

  • [A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano

  • azo12-apyridines_and_Zolimidine)

Sources

Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Activity of Imidazo[1,2-a]pyridine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.[1] This bicyclic aromatic heterocycle, containing a bridgehead nitrogen atom, is the core of several marketed drugs, including the hypnotic agent Zolpidem and the gastroprotective Soraprazan.[1][2] Its synthetic tractability and diverse biological activities—spanning anticancer, anti-infective, and anti-inflammatory properties—have made it a focal point of intensive drug discovery efforts.[1][3][4]

However, the journey from a promising "hit" in a laboratory assay to a clinically effective therapeutic is fraught with challenges. A frequent and critical hurdle is the disconnect between a compound's performance in a controlled in vitro environment and its efficacy and safety within a complex living organism, or in vivo. This guide provides an in-depth comparison of the in vitro and in vivo activities of notable imidazo[1,2-a]pyridine-based drugs, offering field-proven insights into experimental design, data interpretation, and the crucial factors that govern the translation from bench to bedside.

Part 1: The In Vitro Battlefield - Assessing Potency and Mechanism

In vitro assays are the initial proving ground for any new chemical entity. They are designed to be rapid, cost-effective, and reproducible, allowing for the high-throughput screening of large compound libraries to identify molecules that interact with a specific target or cellular pathway.[5][6] For imidazo[1,2-a]pyridines, these assays are crucial for establishing initial structure-activity relationships (SAR) and elucidating the mechanism of action.

Key In Vitro Assays for Imidazo[1,2-a]pyridines

The selection of an assay is dictated by the therapeutic goal. For anticancer applications, assays focus on cell viability, proliferation, and specific signaling pathways.[7][8] For anti-infective agents, the primary measure is the inhibition of microbial growth.[9]

  • Cell Viability and Cytotoxicity Assays: These are the workhorse assays in oncology research. Methods like the MTT assay or the more sensitive ATP-based luminescence assays (e.g., CellTiter-Glo) quantify the number of viable cells after drug treatment, providing an IC50 (half-maximal inhibitory concentration) value that measures potency.[5][6][10]

  • Enzyme Inhibition Assays: Many imidazo[1,2-a]pyridines function by inhibiting key enzymes. For example, specific derivatives have been designed to target PI3K/mTOR, Nek2, and Cyclooxygenase-2 (COX-2).[11][12][13] These assays directly measure the compound's ability to block enzyme function, often using purified proteins and substrates in a cell-free system.[14]

  • Antimicrobial Susceptibility Testing: For antibacterial development, the Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of a drug that prevents visible growth of a bacterium after overnight incubation, providing a clear measure of antibacterial potency.[15]

Comparative In Vitro Activity Data

The following tables summarize the in vitro potency of representative imidazo[1,2-a]pyridine derivatives across different therapeutic areas.

Table 1: In Vitro Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget/PathwayCancer Cell LineAssay TypePotency (IC50)Reference
15a PI3K/mTORNCI-H460 (Lung)Cell Viability0.21 µM[11]
MBM-55 (42g) Nek2A549 (Lung)Enzyme Inhibition1.0 nM[13]
Compound 12 PI3K p110αHeLa (Cervical)Cell Proliferation0.21 µM[14]
Compound 5j COX-2-Enzyme Inhibition0.05 µM[12]
Unnamed Wnt/β-cateninHCT-116 (Colon)Luciferase Reporter~5 µM[16]

Table 2: In Vitro Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides

Compound IDTargetStrainPotency (MIC)Reference
Compound 18 Not SpecifiedM. tuberculosis H37Rv0.004 µM[17]
Compound 9 Not SpecifiedM. tuberculosis H37Rv<0.006 µM[17]
Compound 12 Not SpecifiedM. tuberculosis H37Rv<0.006 µM[17]
Unnamed QcrBM. tuberculosis (MDR)0.07 - 2.2 µM[15]
Visualizing the Mechanism: The PI3K/mTOR Signaling Pathway

Many imidazo[1,2-a]pyridine anticancer candidates target the PI3K/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.[10][11]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylates Drug Imidazo[1,2-a]pyridine Inhibitor (e.g., 15a) Drug->PI3K Inhibits Drug->mTORC1 Inhibits

Caption: PI3K/mTOR pathway targeted by imidazo[1,2-a]pyridine dual inhibitors.

Part 2: The In Vivo Arena - Evaluating Efficacy and Pharmacokinetics

Success in vitro is only the first step. An in vivo model, typically a rodent, is required to understand how a drug behaves in a complex biological system.[5] These studies assess not only whether the drug can reach its target and exert a therapeutic effect (pharmacodynamics) but also how the body absorbs, distributes, metabolizes, and excretes it—a field known as pharmacokinetics (PK).[18]

Common In Vivo Models
  • Xenograft Models: For cancer research, human tumor cells (cell line-derived xenografts, CDX) or fragments of a patient's tumor (patient-derived xenografts, PDX) are implanted into immunodeficient mice.[19][20] These models are the gold standard for evaluating a compound's ability to inhibit tumor growth in a living system.[13][14]

  • Infection Models: To test anti-infective agents, animals are infected with the pathogen of interest (e.g., M. tuberculosis), and the ability of the drug to reduce the bacterial burden is measured.[15]

  • Pharmacokinetic Studies: Healthy animals are administered the drug via different routes (e.g., intravenous and oral). Blood samples are taken over time to measure drug concentration, which allows for the calculation of key parameters like half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (F%).[17][18]

Comparative In Vivo Efficacy and Pharmacokinetic Data

The translation from high in vitro potency to in vivo efficacy is not guaranteed. A compound must possess favorable PK properties to be effective.

Table 3: In Vivo Anticancer Efficacy of Imidazo[1,2-a]pyridine Derivatives

Compound IDModelDosingOutcomeReference
MBM-55S NCI-H460 Xenograft50 mg/kg, i.p.Significant tumor growth suppression[13]
Compound 12 HeLa Xenograft25 mg/kg, i.p.37% tumor growth suppression[14]
Compound 5j Writhing Test (Analgesia)N/AED50 = 12.38 mg/kg[12]

Table 4: In Vivo Pharmacokinetics of Antitubercular Imidazo[1,2-a]pyridines in Mice

Compound IDDose & RouteCmax (ng/mL)t1/2 (hours)AUC (ng·h/mL)Oral Bioavailability (F%)Reference
Compound 13 10 mg/kg, PO12001.8320028%[17]
Compound 18 10 mg/kg, PO12002.5400033%[17]
Unnamed (4) 3 mg/kg, PON/A13.2385031.1%[15]
Visualizing the Process: A Xenograft Efficacy Study Workflow

The design of an in vivo efficacy study is a multi-step process that requires careful planning and execution to yield reliable data.

InVivo_Workflow A 1. Cell Culture (e.g., HeLa cells) B 2. Implantation Subcutaneous injection into immunodeficient mice A->B C 3. Tumor Growth Allow tumors to reach ~100-200 mm³ B->C D 4. Randomization Group animals into Vehicle and Treatment cohorts C->D E 5. Dosing Regimen Administer Drug (e.g., 25 mg/kg IP) or Vehicle daily for 2-3 weeks D->E F 6. Monitoring Measure tumor volume and body weight 2-3x weekly E->F G 7. Endpoint Analysis Compare tumor growth between groups. Assess toxicity. F->G

Sources

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the plethora of "privileged structures," the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine bicyclic systems have emerged as exceptionally fruitful frameworks for the development of novel therapeutics.[1][2][3] This guide provides a comprehensive head-to-head comparison of these two scaffolds, delving into their synthesis, physicochemical properties, biological activities, and pharmacokinetic profiles, supported by experimental data to inform scaffold selection for researchers, scientists, and drug development professionals.

At a Glance: Core Structural Differences

The fundamental difference between the two scaffolds lies in the six-membered ring fused to the imidazole moiety. The imidazo[1,2-a]pyridine contains a pyridine ring, while the imidazo[1,2-a]pyrazine incorporates a pyrazine ring. This seemingly subtle distinction of an additional nitrogen atom in the pyrazine ring significantly alters the electronic and physicochemical properties of the entire molecule, impacting its biological activity and drug-likeness.

scaffolds cluster_pyridine Imidazo[1,2-a]pyridine cluster_pyrazine Imidazo[1,2-a]pyrazine imidazo_pyridine imidazo_pyrazine

Caption: Core structures of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine.

Synthesis: Accessibility and Versatility

Both scaffolds are accessible through well-established synthetic routes, often involving the condensation of a 2-aminoheterocycle with an α-halocarbonyl compound.[4][5] However, the availability of starting materials and the scope of achievable substitutions can differ.

Imidazo[1,2-a]pyridines benefit from a wide variety of commercially available 2-aminopyridines, allowing for diverse substitutions on the pyridine ring.[6] Numerous synthetic methodologies have been developed, including traditional condensation reactions, multicomponent reactions, and more recent metal-free and microwave-assisted protocols that offer improved efficiency and greener reaction conditions.[4][6][7]

Imidazo[1,2-a]pyrazines are typically synthesized from 2-aminopyrazines.[5][8] While the range of commercially available substituted 2-aminopyrazines is more limited compared to their pyridine counterparts, various synthetic strategies still allow for the introduction of a wide array of functional groups on the pyrazine ring.[8][9]

Table 1: Comparison of Synthetic Approaches

FeatureImidazo[1,2-a]pyridineImidazo[1,2-a]pyrazine
Primary Starting Material 2-Aminopyridines2-Aminopyrazines
Common Synthetic Routes Condensation with α-haloketones, multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé), oxidative coupling.[4][10]Condensation with α-halocarbonyls, palladium-catalyzed reactions.[3][5]
Versatility of Substitution High, due to the wide availability of substituted 2-aminopyridines.[6]Moderate to high, with various methods to functionalize the pyrazine ring.[8][9]
"Green" Chemistry Approaches Well-documented, including catalyst-free, solvent-free, and microwave-assisted methods.[1][6]Increasingly reported in the literature.[11]

Physicochemical Properties: The Impact of the Second Nitrogen

The additional nitrogen atom in the imidazo[1,2-a]pyrazine scaffold significantly influences its physicochemical properties compared to the imidazo[1,2-a]pyridine core. This is a critical consideration in drug design, as properties like solubility, lipophilicity, and basicity directly affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of Parent Scaffolds

PropertyImidazo[1,2-a]pyridineImidazo[1,2-a]pyrazine
Molecular Formula C₇H₆N₂C₆H₅N₃
Molecular Weight 118.14 g/mol [12]119.13 g/mol
pKa ~6.2 (for the protonated form)[13]Generally lower than imidazo[1,2-a]pyridine due to the electron-withdrawing effect of the second nitrogen.
Boiling Point 103 °C at 1 mmHg[14]Not readily available for the parent compound.
Density 1.165 g/mL at 25 °C[14]Not readily available for the parent compound.

The pyrazine ring is more electron-deficient than the pyridine ring, which can lead to a lower pKa for the imidazo[1,2-a]pyrazine scaffold. This can be advantageous in reducing off-target interactions with aminergic GPCRs. The additional nitrogen also provides another hydrogen bond acceptor site, potentially increasing solubility and modulating interactions with biological targets.

Biological Activities and Therapeutic Applications: A Tale of Two Scaffolds

Both scaffolds have demonstrated a remarkable breadth of biological activities, leading to their use in a wide array of therapeutic areas.[2][15][16][17]

Imidazo[1,2-a]pyridines are perhaps most famously represented by the sedative-hypnotic drug Zolpidem (Ambien) , which acts as a positive allosteric modulator of the GABA-A receptor.[18][19][20] This highlights the scaffold's ability to effectively target the central nervous system. Beyond CNS applications, imidazo[1,2-a]pyridines have shown potent activity as anticancer, antituberculosis, anti-inflammatory, antiviral, and antiulcer agents.[15][16][21][22] Several marketed drugs, including alpidem, olprinone, and zolimidine, are based on this scaffold.[15][16]

Imidazo[1,2-a]pyrazines are also pharmacologically versatile, with derivatives exhibiting antibacterial, anti-inflammatory, antiulcer, and smooth muscle relaxant properties.[9][23] In recent years, they have gained significant attention as potent inhibitors of various kinases, making them attractive candidates for cancer therapy.[24][25] For instance, derivatives have been developed as inhibitors of Aurora-A kinase and CDK9.[24][25] The scaffold has also been explored for its potential in treating viral infections, including human coronavirus.[24]

Table 3: Overview of Biological Activities and Marketed Drugs

FeatureImidazo[1,2-a]pyridineImidazo[1,2-a]pyrazine
Key Therapeutic Areas CNS (hypnotics, anxiolytics), oncology, infectious diseases (tuberculosis), inflammation, gastrointestinal.[15][16][22][26]Oncology (kinase inhibitors), infectious diseases (antibacterial, antiviral), inflammation, cardiovascular.[9][23][24][25]
Marketed Drugs Zolpidem, Alpidem, Olprinone, Zolimidine, Necopidem.[15][16]Fewer marketed drugs compared to imidazo[1,2-a]pyridines, but a growing number of clinical candidates.
Prominent Biological Targets GABA-A receptors, various kinases, microbial enzymes.[19][20][27]Kinases (e.g., Aurora-A, CDK9, IKK-beta), phosphodiesterases.[23][24][25][28]

Structure-Activity Relationship (SAR) and Pharmacokinetics: A Comparative Perspective

The position and nature of substituents on both scaffolds have a profound impact on their biological activity and pharmacokinetic properties.

For imidazo[1,2-a]pyridines , extensive SAR studies have been conducted for various biological targets.[27][29][30] For example, in the case of antituberculosis agents, lipophilic biaryl ether substitutions at certain positions have been shown to lead to nanomolar potency.[22][31] However, some imidazo[1,2-a]pyridine derivatives can be susceptible to P-glycoprotein (Pgp) mediated efflux, which can limit oral bioavailability.[32] Strategies to mitigate this, such as reducing the pKa of basic amine substituents, have been successfully employed.[32]

The SAR of imidazo[1,2-a]pyrazines is also well-explored, particularly in the context of kinase inhibition.[5][25][28] The additional nitrogen atom can influence the binding mode and selectivity of these compounds. For instance, in the development of Aurora-A kinase inhibitors, the pyrazine nitrogen was found to be a key interaction point.[25] While comprehensive pharmacokinetic data is less abundant in the public domain compared to imidazo[1,2-a]pyridines, the scaffold is generally considered to possess favorable drug-like properties.

SAR_workflow cluster_IP Imidazo[1,2-a]pyridine cluster_IPZ Imidazo[1,2-a]pyrazine IP_scaffold Core Scaffold IP_SAR Extensive SAR Data (CNS, anti-infective, etc.) IP_scaffold->IP_SAR Substitution IP_PK Well-Characterized PK (Potential Pgp efflux) IP_SAR->IP_PK influences Lead_Opt Lead Optimization IP_PK->Lead_Opt IPZ_scaffold Core Scaffold IPZ_SAR Growing SAR Data (Kinase inhibitors, etc.) IPZ_scaffold->IPZ_SAR Substitution IPZ_PK Favorable Drug-like Properties (Emerging PK data) IPZ_SAR->IPZ_PK influences IPZ_PK->Lead_Opt

Caption: Comparative workflow of SAR and PK considerations.

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines

This protocol is a representative example based on common literature methods.[4][6]

  • Reaction Setup: To a solution of a substituted 2-aminopyridine (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, 10 mL) in a round-bottom flask, add the corresponding α-bromoacetophenone (1.1 mmol).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature to reflux) for a designated time (e.g., 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-imidazo[1,2-a]pyridine.

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Procedure for the Synthesis of 2-Aryl-Imidazo[1,2-a]pyrazines

This protocol is a representative example based on common literature methods.[5][8]

  • Reaction Setup: In a sealed tube or microwave vial, combine the appropriate 2-aminopyrazine (1.0 mmol), the desired α-bromoacetophenone (1.1 mmol), and a base such as sodium bicarbonate (2.0 mmol) in a polar solvent like ethanol or isopropanol (5 mL).

  • Reaction Conditions: The mixture is heated to a high temperature (e.g., 100-120 °C) either conventionally or under microwave irradiation for a specified duration (e.g., 1-4 hours). Reaction progress is monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove any inorganic salts. The filtrate is concentrated under reduced pressure. The resulting crude material is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-imidazo[1,2-a]pyrazine.

  • Characterization: The identity and purity of the synthesized compound are verified using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Perspectives

Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds are undeniably powerful tools in the medicinal chemist's arsenal.

The imidazo[1,2-a]pyridine scaffold boasts a proven track record with several marketed drugs and a vast body of literature supporting its synthetic versatility and broad biological activity. Its propensity to target the CNS is well-established, but its potential in other therapeutic areas, particularly infectious diseases, continues to be a fertile ground for research. The primary challenge often lies in fine-tuning pharmacokinetic properties to overcome issues like Pgp efflux.

The imidazo[1,2-a]pyrazine scaffold, while having fewer blockbuster drugs to its name thus far, is a rising star, especially in the realm of kinase inhibition for oncology. The additional nitrogen atom offers unique opportunities for molecular interactions and can confer favorable physicochemical properties. As more research is conducted, a deeper understanding of its pharmacokinetic and metabolic profile will undoubtedly emerge, paving the way for the development of next-generation therapeutics.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired ADME properties, and the synthetic strategy. This guide serves as a foundational resource to aid in making that informed decision, with the understanding that both scaffolds hold immense promise for the future of drug discovery.

References

  • Zhu, D.-J., et al. (Year). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available from: [Link]

  • Zolpidem. Wikipedia. Available from: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available from: [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. Available from: [Link]

  • Zolpidem. PubChem. Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available from: [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. PubMed. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available from: [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available from: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available from: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available from: [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. Available from: [Link]

  • Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives. PubMed. Available from: [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Available from: [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. Available from: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available from: [Link]

  • Physicochemical properties of imidazo-pyridine protic ionic liquids. Journal of Materials Chemistry A. Available from: [Link]

  • Zolpidem. Britannica. Available from: [Link]

  • Physicochemical properties of imidazo-pyridine protic ionic liquids. RSC Publishing. Available from: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. National Institutes of Health. Available from: [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. University of Arizona. Available from: [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Available from: [Link]

  • Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. PubMed. Available from: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available from: [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. Available from: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Semantic Scholar. Available from: [Link]

  • Imidazo[1,2-a]pyrazines. ResearchGate. Available from: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available from: [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. Available from: [Link]

  • Imidazo(1,2-a)pyridine. PubChem. Available from: [Link]

  • Pharmacological profile of the imidazopyridine zolpidem at benzodiazepine receptors and electrocorticogram in rats. PubMed. Available from: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health. Available from: [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating Imidazo[1,2-a]pyridine Derivative Binding Affinity Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines and the Imperative of Biophysical Validation

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide therapeutic spectrum, with applications as anticancer, antiviral, anti-inflammatory, and antituberculosis agents.[2][3][4] Several commercially successful drugs, including Zolpidem and Olprinone, are based on this core structure, underscoring its pharmaceutical significance.[1][2]

The mechanism of action for many of these derivatives involves direct, high-affinity binding to specific protein targets, often kinases.[5][6][7] For drug development professionals, accurately quantifying this binding—determining the affinity and kinetics of the interaction—is not merely an academic exercise. It is a critical step in the hit-to-lead and lead optimization phases, directly influencing decisions on which candidates to advance.[8][9] A compound's binding affinity (K_D), along with its association (k_a) and dissociation (k_d) rates, collectively define its pharmacodynamic profile and are essential for building robust structure-activity relationships (SAR).[5][9]

This guide provides an in-depth, experience-driven protocol for validating the binding affinity of imidazo[1,2-a]pyridine derivatives using Surface Plasmon Resonance (SPR). We will delve into the causality behind experimental choices, present a self-validating protocol, and compare SPR with alternative technologies to equip researchers with the expertise needed to generate high-quality, reliable binding data.

The Rationale for SPR in Small Molecule Drug Discovery

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique that has become a gold standard for characterizing biomolecular interactions.[8][10][11] In a typical SPR experiment for a small molecule inhibitor, a protein target (the ligand) is immobilized on a sensor chip surface, and the small molecule (the analyte) is flowed across this surface in a precisely controlled microfluidic system.[11][12] Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and plotted as a response or resonance units (RU) versus time, creating a sensorgram.[8][13]

The power of SPR lies in its ability to provide a complete kinetic profile of an interaction from a single series of experiments.[5][8] The resulting sensorgram allows for the determination of:

  • Association rate constant (k_a): How quickly the drug binds to its target.

  • Dissociation rate constant (k_d): How long the drug-target complex remains intact.

  • Equilibrium dissociation constant (K_D): The overall strength of the binding, calculated from the ratio of k_d to k_a (K_D = k_d/k_a).[14]

For small molecules like imidazo[1,2-a]pyridine derivatives (typically <1000 Da), SPR offers distinct advantages but also presents unique challenges.[12] The low molecular weight of the analyte results in a smaller SPR signal compared to protein-protein interactions. This necessitates a carefully designed experiment with a high-quality, active immobilized protein surface to achieve a sufficient signal-to-noise ratio.[13][15]

Experimental Workflow: A Self-Validating SPR Protocol

The following protocol is designed for the analysis of a novel imidazo[1,2-a]pyridine derivative binding to a purified protein kinase target. The key to a trustworthy SPR experiment is a systematic approach with built-in controls at every stage.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_immob Phase 2: Ligand Immobilization cluster_analysis Phase 3: Interaction Analysis cluster_data Phase 4: Data Processing p1 Reagent Preparation (Protein, Analyte, Buffers) p2 Buffer Degassing p1->p2 i1 Chip Priming & Surface Conditioning p2->i1 i2 Surface Activation (EDC/NHS) i1->i2 i3 Ligand (Kinase) Injection & Covalent Coupling i2->i3 i4 Deactivation (Ethanolamine) i3->i4 a1 System Stabilization i4->a1 a2 Analyte Injection (Association Phase) a1->a2 a3 Buffer Flow (Dissociation Phase) a2->a3 a4 Surface Regeneration a3->a4 a4->a2 Next Cycle d1 Reference Subtraction a4->d1 d2 Buffer Blanking d1->d2 d3 Model Fitting (e.g., 1:1 Langmuir) d2->d3 d4 Kinetic & Affinity Constant Determination d3->d4 Tech_Comparison cluster_main Binding Affinity Techniques cluster_outputs Primary Outputs SPR SPR (Surface Plasmon Resonance) Kinetics Kinetics (ka, kd) SPR->Kinetics Affinity Affinity (KD) SPR->Affinity ITC ITC (Isothermal Titration Calorimetry) ITC->Affinity Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo Stoich Stoichiometry (n) ITC->Stoich BLI BLI (Bio-Layer Interferometry) BLI->Kinetics BLI->Affinity

Caption: Key outputs from SPR, ITC, and BLI for interaction analysis.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)
Principle Mass-based detection via changes in refractive index at a sensor surface. [8]Measures heat released or absorbed during a binding event in solution. [16][17]Measures changes in the interference pattern of light reflected from a biosensor tip. [18][19]
Label-Free Yes. [10]Yes. [17]Yes. [18]
Immobilization One binding partner is immobilized on a sensor chip. Neither partner is immobilized; both are in solution. [20]One binding partner is immobilized on a disposable biosensor tip. [21]
Information Kinetics (k_a, k_d), Affinity (K_D). [13]Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). [17]Kinetics (k_a, k_d), Affinity (K_D). [19][22]
Throughput Medium to High (depends on instrument). [15]Low. [23]High (well-suited for screening). [21][24]
Sample Consumption Low for analyte, moderate for ligand (for immobilization).High for both ligand and analyte. [23][16]Low to moderate.
Suitability for Small Molecules Excellent, but requires careful assay development to ensure adequate signal. [5][12]Gold standard for thermodynamics, but may require higher concentrations. [9][16]Good, though generally considered less sensitive than SPR for very small fragments. [19][24]
Why Choose One Over the Other?
  • Choose SPR when you need detailed kinetic information (on- and off-rates) in addition to affinity. The real-time nature of the data is invaluable for understanding the mechanism of binding. [5][8]It is highly sensitive and well-suited for screening and detailed characterization of small molecules. [15][25]* Choose ITC when you need a complete thermodynamic profile of the interaction (ΔH and ΔS) or when you need to determine the binding stoichiometry without immobilization. [26][17]It is considered the gold standard for measuring binding in solution but is lower in throughput and requires larger amounts of sample. [9][16]* Choose BLI for higher-throughput screening applications where speed and ease of use are prioritized. [18][24]Its fluidics-free design makes it robust and suitable for use with crude samples, though it may be less sensitive than SPR for low molecular weight analytes. [21][24] Using an orthogonal method like ITC to confirm the K_D obtained from SPR provides a powerful validation of the results and increases confidence in the data, a cornerstone of rigorous drug discovery.

Conclusion

Validating the binding affinity of imidazo[1,2-a]pyridine derivatives is a critical task that demands precision, expertise, and a deep understanding of the chosen analytical technique. Surface Plasmon Resonance provides a powerful, information-rich platform for obtaining the detailed kinetic and affinity data needed to drive medicinal chemistry programs forward. By following a systematic, self-validating protocol and understanding the causality behind each experimental step, researchers can generate high-quality data with confidence. Furthermore, by appreciating the complementary strengths of alternative technologies like ITC and BLI, drug discovery teams can build a comprehensive biophysical understanding of their compounds, ultimately enabling the rational design of more effective and selective therapeutics.

References

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. (n.d.). PubMed. Retrieved from [Link]

  • Surface Plasmon Resonance (SPR) Troubleshooting Guide. (n.d.). Resource Center. Retrieved from [Link]

  • Surface Plasmon Resonance Troubleshooting - SPR Assay Advice. (2025, May 20). Bitesize Bio. Retrieved from [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved from [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024, June 20). Reichert Technologies. Retrieved from [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. Retrieved from [Link]

  • Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017, November 20). Royal Society of Chemistry. Retrieved from [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PubMed Central. Retrieved from [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PubMed Central. Retrieved from [Link]

  • Characterization of molecular interactions using isothermal titration calorimetry. (n.d.). PubMed. Retrieved from [Link]

  • Troubleshooting. (2022, July 18). SPR-Pages. Retrieved from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022, June 22). ACS Omega. Retrieved from [Link]

  • SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? (n.d.). Nicoya Lifesciences. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved from [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025, August 4). ResearchGate. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. Retrieved from [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). Royal Society of Chemistry. Retrieved from [Link]

  • Guide to SPR Data Analysis on the ProteOn™ XPR36 System. (2013, July 9). Bio-Radiations. Retrieved from [Link]

  • Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. (2023, February 1). PubMed Central. Retrieved from [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (n.d.). PubMed. Retrieved from [Link]

  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. Retrieved from [Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. (n.d.). PubMed. Retrieved from [Link]

  • BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. (2024, August 22). Sartorius. Retrieved from [Link]

  • Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Overview of methods to measure biochemical binding affinity. (2023, September 17). YouTube. Retrieved from [Link]

  • Is there any approach by which I can determine the binding affinities between 2 proteins ( protein- protein interaction)? (2014, May 5). ResearchGate. Retrieved from [Link]

  • UNDERSTANDING SPR DATA. (n.d.). CACHE Challenges. Retrieved from [Link]

  • Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding. (n.d.). PubMed Central. Retrieved from [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). PubMed. Retrieved from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. (n.d.). PubMed Central. Retrieved from [Link]

  • Characterization of Small Molecule Binding. I. Accurate Identification of Strong Inhibitors in Virtual Screening. (n.d.). PubMed Central. Retrieved from [Link]

  • High affinity. (2023, January 24). SPR-Pages. Retrieved from [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. Retrieved from [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013, February 4). Bio-Radiations. Retrieved from [Link]

  • Imidazopyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. (2025, September 9). ACS Publications. Retrieved from [Link]

  • Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. (2025, August 6). ResearchGate. Retrieved from [Link]

  • A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Biolayer Interferometry (BLI). (n.d.). Harvard University. Retrieved from [Link]

  • Reliable method for predicting the binding affinity of RNA-small molecule interactions using machine learning. (n.d.). Oxford Academic. Retrieved from [Link]

  • Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions. (2022, March 9). ACS Omega. Retrieved from [Link]

  • Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides. (n.d.). PubMed Central. Retrieved from [Link]

  • Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. (2026, January 11). ACS Publications. Retrieved from [Link]

  • Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. (2025, December 25). American Chemical Society. Retrieved from [Link]

Sources

A Comparative Guide to the Anti-Mycobacterial Activity of Imidazo[1,2-a]pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

The global health crisis of tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent search for novel therapeutics.[1][2][3] In this landscape, the imidazo[1,2-a]pyridine fused heterocyclic system has been identified as a "drug prejudice" scaffold, demonstrating significant potential in medicinal chemistry.[1][4] This guide provides a comparative analysis of imidazo[1,2-a]pyridine-8-carboxamides and their structural isomers, focusing on their anti-mycobacterial efficacy, structure-activity relationships (SAR), and mechanisms of action, supported by experimental data and protocols.

The Imidazo[1,2-a]pyridine Core: A Scaffold for Innovation

The imidazo[1,2-a]pyridine structure is a bicyclic aromatic system that serves as a versatile template for chemical modification. The numbering of the core scaffold, as shown below, is critical, as substitutions at different positions dramatically influence biological activity. While this guide focuses on the 8-carboxamide series, a comprehensive understanding requires comparison with the more extensively studied and highly potent 3-carboxamide analogues, exemplified by the clinical candidate Telacebec (Q203).[5][6][7]

Caption: Core chemical structure of the Imidazo[1,2-a]pyridine scaffold.

Structure-Activity Relationships (SAR) and Comparative Efficacy

The anti-tubercular potency of imidazo[1,2-a]pyridine derivatives is profoundly dictated by the position of the carboxamide group and the nature of its substituents. A comparative analysis reveals distinct profiles for different isomeric series.

This class represents the most advanced series of imidazo[1,2-a]pyridine-based anti-TB agents. The discovery of Telacebec (Q203) highlighted the extraordinary potential of this scaffold, showing potent activity against both drug-susceptible and resistant Mtb strains.[4][6]

Key SAR Insights:

  • Potency: SAR investigations revealed that incorporating bulky and lipophilic biaryl ethers into the carboxamide side chain can achieve nanomolar potency.[4]

  • MDR/XDR Activity: Many compounds in this series retain excellent activity against MDR and XDR strains, suggesting a mechanism of action that circumvents common resistance pathways.[2][3][4][8]

  • Pharmacokinetics: Optimization efforts have produced compounds with significantly enhanced pharmacokinetic (PK) profiles, crucial for clinical development.[8]

Table 1: Comparative Anti-Mycobacterial Activity of Imidazo[1,2-a]pyridine-3-Carboxamide Derivatives

Compound IDModificationsMIC vs. Mtb H37Rv (µM)MIC vs. MDR/XDR Strains (µM)Reference
Telacebec (Q203) 2-methyl-6-nitro, complex amide tail0.00270.003 - 0.0074[7][9]
Compound 16 2,7-dimethyl, biaryl ether tail≤0.0060.07 - 0.14 (XDR)[4]
Compound 18 2,7-dimethyl, modified biaryl ether≤0.006Outperforms PA-824[8]
IPA-6 2-phenyl, specific amide tail0.05 µg/mLNot Reported[10]
Compound 16 (Moraski) Novel carboxamide derivative0.10 - 0.190.05 - 1.5[2][3]

Note: MIC values are presented as reported in the literature; direct comparison should be made cautiously due to potential variations in assay conditions.

The imidazo[1,2-a]pyridine-8-carboxamide series emerged from a whole-cell screening campaign, identifying it as a distinct and novel anti-mycobacterial lead.[11] Unlike the 3-carboxamide series, which has been extensively optimized, the 8-carboxamides represent a newer area of exploration.

Key Characteristics:

  • Novelty: This series constitutes a new structural class of inhibitors.

  • Selectivity: A key distinguishing feature is their specific activity against M. tuberculosis, showing no efficacy against other Gram-positive or Gram-negative pathogens.[11]

  • Optimization Potential: As a nascent lead series, there is significant scope for optimizing physicochemical properties and potency through medicinal chemistry efforts.[11]

Quantitative data for a direct comparison table of the 8-carboxamide series is less prevalent in publicly accessible literature, reflecting its earlier stage of development compared to the 3-carboxamide series.

Mechanism of Action: Targeting Mycobacterial Respiration

The primary molecular target for the most potent imidazo[1,2-a]pyridine amides, including Telacebec (Q203), is the cytochrome b subunit (QcrB) of the cytochrome bc1 complex (Complex III) in the mycobacterial electron transport chain.[5][6][12][13]

Causality of Inhibition:

  • Binding: The inhibitor binds to the QcrB subunit of the respiratory supercomplex composed of complexes III and IV (CIII₂CIV₂).[12]

  • Blockade: This binding event physically obstructs the oxidation of menaquinol, a critical step in the electron transport chain.[5][12]

  • ATP Depletion: By inhibiting electron flow, the compound disrupts oxidative phosphorylation, which prevents the generation of a proton motive force required for ATP synthesis.[5][9]

  • Cell Death: The resulting depletion of intracellular ATP leads to a rapid bactericidal effect.[9]

This mechanism is particularly attractive as it targets energy metabolism, a pathway essential for both replicating and non-replicating Mtb.[4][6]

cluster_ETC Mycobacterial Electron Transport Chain cluster_Inhibition Inhibitory Action Menaquinol Menaquinol (Substrate) ComplexIII Cytochrome bc1 Complex (Complex III) Menaquinol->ComplexIII e⁻ transfer ComplexIV Cytochrome aa3 (Complex IV) ComplexIII->ComplexIV e⁻ transfer ATPSynthase ATP Synthase ComplexIII->ATPSynthase Proton Pumping (H⁺) Oxygen O₂ ComplexIV->Oxygen e⁻ transfer ComplexIV->ATPSynthase Proton Pumping (H⁺) H2O H₂O Oxygen->H2O ATP ATP ATPSynthase->ATP Synthesis IPA Imidazo[1,2-a]pyridine (e.g., Telacebec) IPA->ComplexIII Binds to QcrB subunit

Caption: Mechanism of action of Imidazo[1,2-a]pyridines targeting the Cytochrome bc1 complex.

While QcrB is the primary target for the 3-carboxamide series, it is noteworthy that other derivatives from the broader imidazo[1,2-a]pyridine class have been suggested to inhibit different targets, such as the enoyl-acyl carrier protein reductase (InhA), indicating the scaffold's versatility.[4][10]

Experimental Protocol: In Vitro Anti-Mycobacterial Activity Assessment

To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[10][13]

The assay relies on the redox indicator Alamar Blue (resazurin). Metabolically active, viable mycobacterial cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The degree of color change is proportional to the number of viable cells, allowing for a quantitative assessment of bacterial growth inhibition.

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)

  • Test compounds (dissolved in DMSO)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Plate reader (absorbance at 570 nm and 600 nm)

  • Culture Preparation: Grow Mtb H37Rv in supplemented 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in broth to prepare the inoculum.

  • Compound Plating: Serially dilute the test compounds in broth directly in the 96-well plate. Typically, a 2-fold dilution series is prepared, leaving wells for positive (bacteria, no drug) and negative (broth only) controls.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well containing the test compounds and to the positive control wells. Add 200 µL of sterile broth to the negative control wells.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After the initial incubation, add 20 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Data Acquisition: Measure the absorbance at 570 nm and 600 nm. A color change from blue to pink in the positive control well indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating at least 90% inhibition of bacterial growth.

A Prepare Mtb Inoculum (Mid-log phase culture) C Inoculate Wells with Mtb suspension A->C B Serially Dilute Test Compound in 96-well plate B->C D Incubate Plate (37°C, 5-7 days) C->D E Add Alamar Blue Reagent to all wells D->E F Re-incubate Plate (37°C, 24 hours) E->F G Read Absorbance (570 nm & 600 nm) F->G H Determine MIC (Lowest concentration with no color change) G->H

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Conclusion and Future Outlook

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern anti-tubercular drug discovery. This comparative guide highlights a critical distinction within the class:

  • Imidazo[1,2-a]pyridine-3-carboxamides are a clinically advanced and exceptionally potent series, targeting the mycobacterial cytochrome bc1 complex. Their development, leading to candidates like Telacebec (Q203), provides a validated blueprint for targeting Mtb's energy metabolism.

  • Imidazo[1,2-a]pyridine-8-carboxamides represent a newer, mechanistically distinct lead series.[11] Their high selectivity for Mtb suggests a unique mode of action that warrants further investigation and offers a fresh avenue for developing novel therapeutics.[11]

For researchers and drug development professionals, the imidazo[1,2-a]pyridine class offers a rich field of study. Future work should focus on the continued optimization of the 3-carboxamide series for improved drug-like properties and further elucidation of the mechanism and potential of the 8-carboxamide series. The versatility of this scaffold ensures it will remain a high-priority area in the vital mission to combat tuberculosis.

References

  • Telacebec (Q203): Is there a novel effective and safe anti-tuberculosis drug on the horizon?
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Publishing.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances.
  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters.
  • Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design.
  • Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
  • Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial. Antimicrobial Agents and Chemotherapy.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • Telacebec (Q203). Qurient.
  • Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candid
  • Design, Synthesis and Antimycobacterial Activity of Novel Imidazo[1,2-a]pyridine Amide-Cinnamamide Hybrids. Molecules.
  • Design, Synthesis and Antimycobacterial Activity of Novel Imidazo[1,2-a]pyridine Amide-Cinnamamide Hybrids. MDPI.

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Safe Handling, Operation, and Disposal

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine. As a compound with an uncharacterized toxicological profile, adherence to stringent safety measures is paramount. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to build a self-validating system of laboratory safety.

At-a-Glance Safety Profile

Before handling, it is crucial to understand the potential hazards. While specific data for this molecule is limited, the safety profile is extrapolated from structurally similar compounds, such as 2-(trifluoromethyl)imidazo[1,2-a]pyridine and other aromatic amines.[1][2][3]

Hazard CategoryAssessed Risk & RationaleRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) High. Structurally related compounds are harmful if swallowed, inhaled, or in contact with skin.[1][4] The trifluoromethyl group and aromatic amine moiety necessitate caution.Chemical-resistant gloves (double-gloved), lab coat, chemical safety goggles, face shield. Respirator may be required.
Skin Corrosion / Irritation Moderate. Aromatic amines can be skin irritants and sensitizers.[5] Prolonged contact should be avoided.Impervious gloves (e.g., nitrile, neoprene), lab coat with closed cuffs.
Serious Eye Damage / Irritation High. As a fine powder, the compound poses a significant risk of severe eye irritation or damage upon contact.Chemical safety goggles and a full-face shield are mandatory, especially when handling the solid.
Respiratory Sensitization Unknown but Possible. The inhalation of fine chemical powders can lead to respiratory sensitization.Use in a certified chemical fume hood is required.[6] N95 or higher-rated respirator for weighing operations outside of containment.
Carcinogenicity / Mutagenicity Unknown. Heterocyclic aromatic amines as a class are known to contain mutagenic and carcinogenic compounds.[3][7]Strict adherence to engineering controls and PPE to minimize any potential long-term exposure.

The Hierarchy of Safety: Core Principles

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. Personal Protective Equipment (PPE) is the final, essential barrier between you and the chemical hazard, but it must be used in conjunction with more effective, preceding controls.

Safe_Handling_Workflow cluster_prep Preparation cluster_ops Operations (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep Risk Assessment Verify Fume Hood & Safety Shower Prepare Waste Containers ppe Don PPE Goggles, Lab Coat, Double Gloves, Face Shield prep->ppe Before Starting Work weigh Weighing Handle solid carefully to avoid dust ppe->weigh Enter Hood react Reaction Add solvents slowly Keep vessels covered weigh->react decon Decontaminate Clean surfaces & glassware Collect all rinsate as waste react->decon Procedure Complete waste Segregate Waste Solid Waste (Gloves, Paper) Liquid Waste (Solvents) decon->waste doff Doff PPE Safely Remove outer gloves first Wash Hands Thoroughly waste->doff

Caption: A visual guide to the safe handling lifecycle.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Standards for Biological Laboratories. U.S. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection. [Link]

  • Hazardous Waste Program. Pennsylvania Department of Environmental Protection. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks. [Link]

  • Nitrile Glove Chemical Resistance Guide. S&G Gloves. [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Enviro Tech. [Link]

  • Nitrile Gloves and Their Chemical Resistance. SOSCleanroom. [Link]

  • 2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8(7H)-one. PubChem. [Link]

  • 2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol. MySkinRecipes. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health (NIH). [Link]

  • Trifluoromethylated heterocycles. National Institutes of Health (NIH). [Link]

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. National Institutes of Health (NIH). [Link]

  • Metabolic processing and carcinogenicity of heterocyclic amines in nonhuman primates. PubMed. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health (NIH). [Link]

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. National Institutes of Health (NIH). [Link]

  • Innate C-H trifluoromethylation of heterocycles. National Institutes of Health (NIH). [Link]

  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. MDPI. [Link]

  • ACS Catalysis Journal. ACS Publications. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.